SB-1295
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H22ClNO6 |
|---|---|
Molecular Weight |
443.9 g/mol |
IUPAC Name |
2-[(E)-2-(2-chlorophenyl)ethenyl]-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methyl-1-oxidopiperidin-1-ium-4-yl]chromen-4-one |
InChI |
InChI=1S/C23H22ClNO6/c1-25(30)9-8-15(20(29)12-25)21-18(27)11-19(28)22-17(26)10-14(31-23(21)22)7-6-13-4-2-3-5-16(13)24/h2-7,10-11,15,20,27-29H,8-9,12H2,1H3/b7-6+/t15-,20+,25?/m0/s1 |
InChI Key |
UTLGMOYCLHFDMX-BYGPCAPMSA-N |
Isomeric SMILES |
C[N+]1(CC[C@@H]([C@@H](C1)O)C2=C(C=C(C3=C2OC(=CC3=O)/C=C/C4=CC=CC=C4Cl)O)O)[O-] |
Canonical SMILES |
C[N+]1(CCC(C(C1)O)C2=C(C=C(C3=C2OC(=CC3=O)C=CC4=CC=CC=C4Cl)O)O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
In Vitro Mechanism of Action of CJC-1295: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CJC-1295 is a synthetic analogue of Growth Hormone-Releasing Hormone (GHRH) engineered for prolonged biological activity. Its in vitro mechanism centers on the specific activation of the GHRH receptor (GHRH-R) on somatotroph cells in the anterior pituitary. This interaction initiates a well-defined intracellular signaling cascade, culminating in the synthesis and secretion of growth hormone (GH). A key structural feature of CJC-1295 is the Drug Affinity Complex (DAC), a maleimide group that facilitates the covalent, irreversible binding to serum albumin. This bioconjugation dramatically enhances the peptide's stability and extends its half-life, thereby providing sustained stimulation of the GHRH-R in vitro. This guide provides a detailed examination of the molecular interactions, signaling pathways, and experimental methodologies used to characterize the in vitro action of CJC-1295.
Core Mechanism of Action
CJC-1295 is a 30-amino-acid peptide analogue of GHRH(1-29) with four amino acid substitutions (D-Ala2, Gln8, Ala15, and Leu27) that confer resistance to enzymatic degradation, particularly by dipeptidyl peptidase-IV (DPP-IV).[1][2] The core of its in vitro action is its function as a GHRH-R agonist.[3]
Receptor Binding and Activation
The primary event in the action of CJC-1295 is its high-affinity binding to the GHRH receptor, a member of the Class B G-protein coupled receptor (GPCR) family, located on the surface of pituitary somatotrophs.[3][4] This binding mimics the action of endogenous GHRH.
Intracellular Signaling Cascade
Upon binding of CJC-1295 to the GHRH-R, a conformational change in the receptor activates the associated heterotrimeric Gs protein. This activation leads to the dissociation of the Gαs subunit, which in turn stimulates adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates downstream targets, including transcription factors like CREB (cAMP response element-binding protein) and ion channels. This signaling cascade ultimately results in increased transcription of the GH gene and the secretion of stored GH from the somatotrophs.[3]
Role of the Drug Affinity Complex (DAC)
The defining feature of CJC-1295 is its C-terminal lysine residue linked to a maleimidopropionic acid (MPA) group, known as the Drug Affinity Complex (DAC).[5][6] This reactive maleimide group allows CJC-1295 to form a stable, covalent bond with the free thiol group on cysteine-34 of circulating albumin.[1][6] This bioconjugation protects the peptide from rapid enzymatic degradation and renal clearance, extending its half-life from minutes to several days.[7][8] In an in vitro setting, pre-conjugation of CJC-1295 to albumin demonstrates its ability to retain bioactivity, stimulating the GHRH-R in a sustained manner.[2][6]
Quantitative In Vitro Data
The primary measure of CJC-1295's in vitro efficacy is its ability to stimulate GH secretion from primary pituitary cells. The study by Jetté et al. (2005) demonstrated that the CJC-1295-human serum albumin (HSA) bioconjugate is bioactive, activating the rat GHRH receptor in the nanomolar range.[6]
Table 1: In Vitro GH Secretion from Primary Rat Anterior Pituitary Cells
| Compound | Concentration | Mean GH Secreted (ng/mL) ± SEM | Fold Increase over Control |
|---|---|---|---|
| Control (Medium only) | N/A | 100 ± 10* | 1.0 |
| (CJC-1295)-HSA | 0.1 nM | 150 ± 15* | 1.5 |
| (CJC-1295)-HSA | 1.0 nM | 250 ± 25* | 2.5 |
| (CJC-1295)-HSA | 10 nM | 400 ± 30* | 4.0 |
| (CJC-1295)-HSA | 100 nM | 550 ± 40* | 5.5 |
Table 2: In Vitro Stability of GHRH Analogs in Presence of DPP-IV
| Compound | % Remaining after 24h Incubation |
|---|---|
| hGRF(1-29) amide | < 10% |
| (CJC-1293)-HSA | > 90% |
| (CJC-1295)-HSA | > 90% |
Source: Data derived from Jetté et al., Endocrinology, 2005.[6] This demonstrates the protective effect of albumin conjugation against enzymatic degradation.
Key Experimental Protocols
Characterization of CJC-1295 in vitro relies on a set of specialized bioassays.
In Vitro GH Secretion Assay from Primary Pituitary Cells
This assay directly measures the biological activity of CJC-1295 by quantifying GH released from its target cells.
Methodology:
-
Cell Isolation: Anterior pituitaries are harvested from male Sprague Dawley rats. The tissue is enzymatically dispersed using trypsin and neuraminidase to obtain a single-cell suspension.[9]
-
Cell Culture: Cells are plated in multi-well plates at a density of approximately 2.5 x 10^5 cells/well and cultured in a suitable medium (e.g., MEM with 10% fetal calf serum) for a recovery period (e.g., 6-12 hours) to restore responsiveness.[9][10]
-
Stimulation: The culture medium is replaced with a serum-free medium containing various concentrations of the test compound (e.g., CJC-1295-albumin conjugate) or control vehicle.
-
Incubation: The cells are incubated for a defined period (e.g., 4 hours) at 37°C in a humidified 5% CO2 incubator.
-
Sample Collection: After incubation, the culture medium (supernatant) is collected from each well.
-
Quantification: The concentration of GH in the supernatant is quantified using a validated method, typically a Radioimmunoassay (RIA) or an Enzyme-Linked Immunosorbent Assay (ELISA) with a species-specific antibody.[2]
-
Data Analysis: A dose-response curve is generated by plotting GH concentration against the logarithm of the test compound concentration to determine potency (EC50).
GHRH Receptor Competitive Binding Assay
This assay determines the affinity (Ki) of CJC-1295 for the GHRH receptor by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Receptor Preparation: A cell line (e.g., HEK293 or CHO cells) stably expressing the GHRH receptor is cultured. Cell membranes containing the receptor are prepared by homogenization and centrifugation.[11]
-
Assay Setup: The assay is performed in 96-well plates. To each well, the following are added in a binding buffer (e.g., 50 mM Tris, 5 mM MgCl2):
-
Receptor membrane preparation (3-20 µg protein).
-
A fixed concentration of a radiolabeled GHRH analog (e.g., [125I]-hGRF).
-
Varying concentrations of the unlabeled competitor (CJC-1295).
-
-
Incubation: The plate is incubated (e.g., 60-90 minutes at 30°C) with gentle agitation to allow the binding to reach equilibrium.[11]
-
Separation: Receptor-bound radioligand is separated from the free radioligand by rapid vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the cell membranes.[12]
-
Washing: The filters are quickly washed with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Detection: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: A competition curve is generated by plotting the percentage of specific binding against the log concentration of CJC-1295. The IC50 (concentration of CJC-1295 that inhibits 50% of specific radioligand binding) is determined, and the Ki is calculated using the Cheng-Prusoff equation.[11]
cAMP Accumulation Assay
This functional assay quantifies the increase in the second messenger cAMP following GHRH receptor activation by CJC-1295.
Methodology:
-
Cell Plating: Cells expressing the GHRH receptor (e.g., CHO-K1 or HEK293 cells) are seeded in a 384-well plate and cultured overnight.[13]
-
Pre-incubation: The culture medium is removed, and cells are pre-incubated for 20-30 minutes in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), to prevent cAMP degradation.
-
Stimulation: Serial dilutions of CJC-1295 are added to the wells, and the plate is incubated for a defined period (e.g., 30 minutes) at room temperature or 37°C.
-
Cell Lysis & Detection: A lysis buffer containing the detection reagents is added. Homogeneous Time-Resolved Fluorescence (HTRF) is a common detection method. In this competitive immunoassay, cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to a cryptate-labeled anti-cAMP antibody.[13][14]
-
Signal Reading: After a final incubation period (e.g., 60 minutes), the plate is read on an HTRF-compatible reader, measuring fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: The ratio of the two emission signals, which is inversely proportional to the amount of cAMP produced, is calculated. A standard curve is used to convert this ratio into cAMP concentrations. A dose-response curve is then plotted to determine the EC50 value for CJC-1295.[15]
Conclusion
The in vitro mechanism of action of CJC-1295 is that of a potent, long-acting GHRH receptor agonist. Its synthetic modifications provide stability against enzymatic degradation, while the integrated DAC technology facilitates covalent binding to albumin, dramatically extending its duration of action. Standard in vitro assays, including GH secretion from primary pituitary cells, receptor binding, and cAMP accumulation, are essential tools to confirm its bioactivity, potency, and specific mode of action at the cellular level. These methodologies provide the foundational data necessary for the preclinical assessment and development of such long-acting peptide therapeutics.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. peptideinitiative.com [peptideinitiative.com]
- 4. polarispeptides.com [polarispeptides.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. academic.oup.com [academic.oup.com]
- 7. CJC-1295 - Wikipedia [en.wikipedia.org]
- 8. Prolonged stimulation of growth hormone (GH) and insulin-like growth factor I secretion by CJC-1295, a long-acting analog of GH-releasing hormone, in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HORMONE SECRETION BY CELLS DISSOCIATED FROM RAT ANTERIOR PITUITARIES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Growth hormone secretion by cultured rat anterior pituitary cells. Effects of culture conditions and dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. bdb99.ucsd.edu [bdb99.ucsd.edu]
- 14. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
The Function of CJC-1295: A Technical Guide
Executive Summary: CJC-1295 is a synthetic analogue of Growth Hormone-Releasing Hormone (GHRH) engineered for enhanced stability and a prolonged duration of action.[1] Its primary function is to stimulate the synthesis and secretion of endogenous growth hormone (GH) from the anterior pituitary gland.[2][] This is achieved through specific binding to GHRH receptors, initiating a well-defined intracellular signaling cascade.[4] The most notable structural modification of CJC-1295 is the inclusion of the Drug Affinity Complex (DAC), which facilitates covalent binding to serum albumin, extending the peptide's half-life from minutes to several days.[5][6] This results in sustained, dose-dependent increases in circulating GH and, consequently, Insulin-Like Growth Factor 1 (IGF-1) levels.[7][8] This document provides a detailed overview of the molecular mechanisms, pharmacokinetics, pharmacodynamics, and key experimental findings related to CJC-1295 for researchers, scientists, and drug development professionals.
Introduction to GHRH and the Need for Long-Acting Analogues
Growth Hormone-Releasing Hormone (GHRH) is a hypothalamic peptide that plays a critical role in regulating the synthesis and pulsatile release of growth hormone from somatotroph cells in the anterior pituitary.[9][10] The therapeutic application of native GHRH is significantly limited by its very short plasma half-life of approximately 7 minutes, due to rapid enzymatic degradation, primarily by dipeptidyl peptidase-4 (DPP-4).[11] This pharmacokinetic limitation necessitates frequent administration to achieve a therapeutic effect. To overcome this, long-acting GHRH analogues, such as CJC-1295, were developed.[1] By modifying the peptide structure to resist enzymatic cleavage and extend its circulation time, CJC-1295 provides a more stable and sustained stimulus to the pituitary, making it a valuable agent for investigating the GH/IGF-1 axis.[1][12]
Molecular Structure and the Drug Affinity Complex (DAC)
CJC-1295 is a 30-amino acid peptide analogue of the first 29 amino acids of human GHRH (GHRH(1-29)).[6][13] Its structure incorporates four key amino acid substitutions to enhance stability and prevent DPP-4 degradation.[11]
The most critical modification is the inclusion of the Drug Affinity Complex (DAC) at the C-terminus.[14] The DAC component consists of a lysine residue linked to a reactive chemical, maleimidoproprionic acid (MPA).[15] This MPA group allows CJC-1295 to form a stable, covalent bond with the free thiol group on circulating serum albumin after administration.[14] This bioconjugation is the primary reason for the peptide's dramatically extended half-life.[6]
There are two primary forms of the peptide discussed in research:
-
CJC-1295 with DAC: The long-acting form that binds to albumin.[16]
-
CJC-1295 without DAC (also known as Modified GRF 1-29): A version that lacks the DAC component and therefore has a much shorter half-life of around 30 minutes.[][17]
Mechanism of Action
GHRH Receptor Binding and Intracellular Signaling
The primary mechanism of action for CJC-1295 is its function as a GHRH receptor agonist.[18] The process unfolds through the following steps:
-
Receptor Binding: CJC-1295 selectively binds to the Growth Hormone-Releasing Hormone Receptor (GHRH-R) on the surface of somatotroph cells in the anterior pituitary.[4][19] The GHRH-R is a G-protein coupled receptor (GPCR).[20]
-
G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the stimulatory G-protein, Gs.[20]
-
Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein stimulates the membrane-bound enzyme adenylyl cyclase.[4]
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into cyclic adenosine monophosphate (cAMP), a secondary messenger.[5][11]
-
Protein Kinase A (PKA) Activation: The elevated intracellular cAMP levels activate Protein Kinase A (PKA).[4][5]
-
Downstream Effects: PKA activation leads to the phosphorylation of various downstream targets, including transcription factors that increase the expression of the GH gene and proteins involved in the synthesis and exocytosis of GH-containing secretory vesicles.[4][13]
This signaling cascade results in the pulsatile release of stored GH into the bloodstream.[1][5]
Figure 1. Intracellular signaling pathway of CJC-1295 in pituitary somatotrophs.
Mechanism of Extended Half-Life via Albumin Binding
The DAC modification is central to the pharmacokinetic profile of CJC-1295. Human serum albumin is the most abundant protein in plasma and has a long half-life, making it an ideal carrier for extending the circulation time of therapeutic agents.[21] The process is as follows:
-
Administration: CJC-1295 with DAC is administered subcutaneously and absorbed into the bloodstream.[7]
-
Bioconjugation: In the bloodstream, the maleimide group of the DAC moiety on CJC-1295 forms a stable, covalent bond with a free thiol group on serum albumin.[14][15]
-
Protection and Reduced Clearance: This large bioconjugate is protected from enzymatic degradation and is too large for rapid renal clearance.[6] This effectively sequesters the peptide in circulation.
-
Sustained Action: The bound CJC-1295 retains its ability to interact with GHRH receptors, providing a sustained, long-lasting stimulus for GH release.[6]
Figure 2. Logical workflow of CJC-1295 DAC's extended half-life mechanism.
Pharmacokinetics and Pharmacodynamics
Clinical studies in healthy adults have provided key quantitative data on the pharmacokinetic (PK) and pharmacodynamic (PD) properties of CJC-1295 with DAC.[7][8]
Pharmacokinetics
The defining pharmacokinetic feature of CJC-1295 with DAC is its long half-life, which is a direct result of its binding to serum albumin.
| Parameter | Value | Citation |
| Route of Administration | Subcutaneous | [7][8] |
| Estimated Half-Life | 5.8 - 8.1 days | [7][8] |
| Mechanism of Extension | Covalent binding to serum albumin via DAC | [5][6] |
Table 1. Pharmacokinetic Parameters of CJC-1295 with DAC.
Pharmacodynamics
Administration of CJC-1295 results in significant and sustained elevations of both GH and IGF-1. While it provides a continuous stimulus, the inherent pulsatility of GH secretion is preserved, although basal (trough) GH levels are markedly increased.[22]
| Dose (Single Injection) | Increase in Mean Plasma GH | Duration of GH Elevation | Increase in Mean Plasma IGF-1 | Duration of IGF-1 Elevation | Citation |
| 30 - 125 µg/kg | 2- to 10-fold | ≥ 6 days | 1.5- to 3-fold | 9 - 11 days | [2][7][8] |
Table 2. Pharmacodynamic Effects of a Single Subcutaneous Dose of CJC-1295 in Healthy Adults.
Studies with multiple doses have shown a cumulative effect, particularly on IGF-1 levels. After repeated weekly or biweekly doses, mean IGF-1 levels remained above baseline for up to 28 days, suggesting both a cumulative pharmacokinetic effect and a potential priming of the pituitary.[7][8]
Key Experimental Evidence
The primary evidence for the function of CJC-1295 comes from randomized, placebo-controlled, double-blind clinical trials in healthy human subjects.[7][8]
Experimental Protocols
A representative protocol for assessing the safety, PK, and PD of CJC-1295 is detailed below, based on published studies.[7][8]
-
Study Design: Randomized, placebo-controlled, double-blind, ascending dose trials. Studies typically involve both single-dose and multiple-dose cohorts.
-
Subject Population: Healthy adult volunteers (e.g., ages 21-61 years).[8]
-
Intervention: Subcutaneous (sc) administration of CJC-1295 or placebo.
-
Single Ascending Dose (SAD) Phase: Subjects receive a single injection of escalating doses (e.g., 30, 60, 125 µg/kg).
-
Multiple Ascending Dose (MAD) Phase: Subjects receive two or three weekly or biweekly injections.
-
-
Pharmacokinetic Analysis:
-
Blood Sampling: Serial blood samples are collected at predefined time points post-administration.
-
Assay: Plasma concentrations of CJC-1295 are determined using a validated immunoradiometric assay.[7]
-
-
Pharmacodynamic Analysis:
-
Blood Sampling: Samples are collected over the study duration (e.g., up to 49 days) to measure GH and IGF-1 concentrations.
-
GH Pulsatility Assessment: To assess the pattern of GH secretion, frequent blood sampling (e.g., every 20 minutes for 12 hours) is conducted at baseline and after CJC-1295 administration.[22]
-
-
Safety Monitoring: Includes monitoring for adverse events, injection site reactions, and clinical laboratory parameters. No serious adverse reactions were reported at doses of 30 or 60 µg/kg.[7][8]
Figure 3. Generalized workflow for a clinical trial investigating CJC-1295.
Conclusion
CJC-1295 is a potent, long-acting synthetic GHRH analogue whose primary function is to stimulate the pituitary gland to produce and release growth hormone. Its mechanism of action is centered on agonism of the GHRH receptor and activation of the canonical cAMP/PKA signaling pathway. The innovative use of Drug Affinity Complex (DAC) technology allows for covalent binding to serum albumin, extending its half-life to approximately one week and enabling a sustained pharmacodynamic effect. This results in significant, dose-dependent increases in GH and IGF-1 levels for an extended period following a single administration. The preservation of GH pulsatility combined with a prolonged duration of action makes CJC-1295 a unique tool for research into the physiological and potential therapeutic effects of sustained GHRH receptor stimulation.
References
- 1. polarispeptides.com [polarispeptides.com]
- 2. pliability.com [pliability.com]
- 4. CJC-1295 Peptide | Growth Hormone & Performance [paragonsportsmedicine.com]
- 5. peptideinitiative.com [peptideinitiative.com]
- 6. CJC-1295 - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Prolonged stimulation of growth hormone (GH) and insulin-like growth factor I secretion by CJC-1295, a long-acting analog of GH-releasing hormone, in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Signaling mechanism of growth hormone-releasing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Growth hormone-releasing hormone receptor signaling in experimental ocular inflammation and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. corepeptides.com [corepeptides.com]
- 12. polarispeptides.com [polarispeptides.com]
- 13. biotechpeptides.com [biotechpeptides.com]
- 14. polarispeptides.com [polarispeptides.com]
- 15. particlepeptides.com [particlepeptides.com]
- 16. transformyou.com [transformyou.com]
- 17. yuniquemedical.com [yuniquemedical.com]
- 18. peptidesciences.com [peptidesciences.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Growth-hormone-releasing hormone receptor - Wikipedia [en.wikipedia.org]
- 21. Profiling the Interaction between Human Serum Albumin and Clinically Relevant HIV Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pulsatile secretion of growth hormone (GH) persists during continuous stimulation by CJC-1295, a long-acting GH-releasing hormone analog - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of CJC-1295: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
CJC-1295 is a synthetically developed, modified analogue of Growth Hormone-Releasing Hormone (GHRH). Its development by the Canadian biotechnology company ConjuChem Biotechnologies marked a significant advancement in the field of growth hormone secretagogues.[1] The primary innovation of CJC-1295 lies in its extended half-life, achieved through the proprietary Drug Affinity Complex (DAC) technology. This modification allows for less frequent administration compared to earlier GHRH analogues. This technical guide provides a comprehensive timeline of the discovery and development of CJC-1295, detailing its mechanism of action, and presenting key data from preclinical and clinical studies. It is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development.
Introduction: The Quest for a Longer-Acting GHRH
The therapeutic potential of Growth Hormone-Releasing Hormone (GHRH) has long been recognized for conditions such as growth hormone deficiency. However, the clinical utility of native GHRH is limited by its very short half-life of only a few minutes. This necessitated frequent injections to achieve a sustained therapeutic effect. This limitation spurred the development of modified GHRH analogues with improved pharmacokinetic profiles. CJC-1295 emerged from this research as a promising candidate, engineered for prolonged stability and duration of action.
The Innovation: Drug Affinity Complex (DAC) Technology
The key to CJC-1295's extended half-life is ConjuChem's patented Drug Affinity Complex (DAC) technology.[2] This technology involves the covalent bonding of the peptide to a reactive group that then binds to a nucleophilic entity, most commonly albumin, a protein abundant in the bloodstream.[1] This bioconjugation shields the peptide from rapid enzymatic degradation and renal clearance, thereby significantly prolonging its circulation time.[1]
Preclinical Development: Establishing Proof of Concept
In Vitro Studies
Initial in vitro experiments were crucial in demonstrating the viability of CJC-1295. Studies using cultured rat anterior pituitary cells confirmed that CJC-1295 was resistant to degradation by the enzyme dipeptidyl peptidase-IV (DPP-IV), a key enzyme in the breakdown of GHRH.[2][3] Furthermore, these studies showed that CJC-1295 retained its bioactivity, successfully stimulating the secretion of growth hormone (GH) from the pituitary cells.[2][3]
In Vivo Animal Models
Subsequent preclinical studies in animal models provided further evidence of CJC-1295's enhanced pharmacokinetic profile and pharmacodynamic effects.
-
Rats: Administration of a single subcutaneous dose of CJC-1295 to normal rats resulted in a significant and acute secretion of GH.[2] Pharmacokinetic analyses revealed a prolonged presence of CJC-1295 in the plasma, with a four-fold increase in the area under the curve (AUC) for GH over a two-hour period compared to native hGHRH(1-29) amide.[3] In GHRH knockout mice, once-daily administration of CJC-1295 was shown to normalize growth and body composition.[4][5]
-
Dogs: A three-month toxicity study in dogs, with every-other-day subcutaneous administration of CJC-1295 at doses of 2, 7, and 20 mg/kg, demonstrated a significant increase in body weight (36-52%) and bone mineral content. The compound was well-tolerated with no significant adverse effects observed.[2]
Table 1: Summary of Key Preclinical Findings
| Animal Model | Key Findings | Reference |
| Rat | - Increased stability in the presence of DPP-IV. - Bioactive in stimulating GH secretion in vitro. - 4-fold increase in GH AUC over 2 hours in vivo compared to hGHRH(1-29) amide. | [2][3] |
| Mouse (GHRH KO) | - Normalization of growth and body composition with once-daily administration. | [4][5] |
| Dog | - Significant increase in body weight (36-52%) and bone mineral content over 3 months. - Well-tolerated at doses up to 20 mg/kg. | [2] |
Clinical Development: Human Trials
The promising results from preclinical studies led to the initiation of clinical trials in humans to evaluate the safety, pharmacokinetics, and efficacy of CJC-1295.
Phase I Clinical Trials in Healthy Adults
Two randomized, placebo-controlled, double-blind, ascending-dose trials were conducted in healthy adults aged 21-61 years.[6] These studies assessed both single and multiple doses of CJC-1295.
The results demonstrated that a single subcutaneous injection of CJC-1295 led to dose-dependent increases in mean plasma GH concentrations by 2- to 10-fold for 6 days or more, and in mean plasma IGF-1 concentrations by 1.5- to 3-fold for 9 to 11 days.[6] The estimated half-life of CJC-1295 with DAC was determined to be approximately 5.8 to 8.1 days.[6] With multiple doses, IGF-1 levels were found to remain elevated for up to 28 days.[1] The most frequently reported adverse events were transient injection site reactions. No serious adverse reactions were reported in these studies.[6]
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of CJC-1295 with DAC in Healthy Adults (Single Injection)
| Parameter | Result | Reference |
| GH Increase (mean plasma conc.) | 2- to 10-fold for ≥6 days | [6] |
| IGF-1 Increase (mean plasma conc.) | 1.5- to 3-fold for 9-11 days | [6] |
| Estimated Half-life | 5.8 - 8.1 days | [6] |
| Duration of Elevated IGF-1 (multiple doses) | Up to 28 days | [1] |
Phase II Clinical Trial in HIV-Associated Lipodystrophy
Based on the positive Phase I data, a Phase II clinical trial was initiated to evaluate the efficacy and safety of CJC-1295 for the treatment of visceral obesity in HIV-infected patients with lipodystrophy.
Discontinuation of Clinical Development
In July 2006, ConjuChem announced the suspension of the Phase II trial of CJC-1295 for lipodystrophy following the death of a trial participant.[1] While the attending physician believed the death was likely unrelated to the study drug, the trial was halted as a precautionary measure.[1] Subsequently, in March 2007, the development of CJC-1295 for both lipodystrophy and growth hormone deficiency was officially discontinued.
Mechanism of Action and Signaling Pathway
CJC-1295 is an analogue of GHRH and, as such, exerts its effects by binding to the GHRH receptor (GHRH-R) on the somatotroph cells of the anterior pituitary gland.[7] The GHRH-R is a G-protein coupled receptor.
Upon binding of CJC-1295, the GHRH-R undergoes a conformational change, leading to the activation of the intracellular Gs alpha subunit. This initiates a signaling cascade, primarily through the activation of adenylyl cyclase, which increases intracellular levels of cyclic AMP (cAMP).[8] Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, ultimately leading to the transcription of the growth hormone gene and the synthesis and pulsatile release of growth hormone.[8]
The released growth hormone then travels to the liver and other tissues, where it stimulates the production of Insulin-like Growth Factor 1 (IGF-1), which mediates many of the anabolic and growth-promoting effects of GH.[7]
Figure 1: Simplified GHRH Receptor Signaling Pathway Activated by CJC-1295.
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis of CJC-1295 and its specific receptor binding assays are proprietary to ConjuChem Biotechnologies and are not fully available in the public domain. However, based on the available literature, the general methodologies can be outlined.
Peptide Synthesis
GHRH analogues like CJC-1295 are typically synthesized using solid-phase peptide synthesis (SPPS).[9] This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The process includes repeated cycles of deprotection of the N-terminal amino acid, coupling of the next protected amino acid, and washing. Once the desired peptide sequence is assembled, it is cleaved from the resin and deprotected. The DAC moiety is then conjugated to the peptide.
Figure 2: General Workflow for Solid-Phase Peptide Synthesis of CJC-1295.
Receptor Binding Assay
To determine the binding affinity of CJC-1295 to the GHRH receptor, a competitive radioligand binding assay would be employed. This typically involves incubating a cell line expressing the GHRH receptor with a constant concentration of a radiolabeled GHRH analogue (the radioligand) and varying concentrations of unlabeled CJC-1295. The amount of radioligand bound to the receptor is then measured, and the concentration of CJC-1295 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can then be used to calculate the binding affinity (Ki).
Clinical Trial Protocol (Phase I)
The Phase I clinical trials of CJC-1295 followed a randomized, placebo-controlled, double-blind, ascending-dose design.[6]
Figure 3: General Workflow of a Phase I Clinical Trial for CJC-1295.
Conclusion
CJC-1295 represents a significant step in the development of long-acting GHRH analogues. The incorporation of DAC technology successfully extended its half-life, allowing for less frequent dosing and sustained elevations of GH and IGF-1. While its clinical development was ultimately halted, the discovery and preclinical and early clinical evaluation of CJC-1295 have provided valuable insights for the ongoing development of next-generation growth hormone secretagogues. The data generated from these studies continue to be a valuable resource for researchers in the fields of endocrinology, pharmacology, and drug development.
References
- 1. CJC-1295 - Wikipedia [en.wikipedia.org]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Human growth hormone-releasing factor (hGRF)1-29-albumin bioconjugates activate the GRF receptor on the anterior pituitary in rats: identification of CJC-1295 as a long-lasting GRF analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Once-daily administration of CJC-1295, a long-acting growth hormone-releasing hormone (GHRH) analog, normalizes growth in the GHRH knockout mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prolonged stimulation of growth hormone (GH) and insulin-like growth factor I secretion by CJC-1295, a long-acting analog of GH-releasing hormone, in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CJC-1295 Peptide | Growth Hormone & Performance [paragonsportsmedicine.com]
- 8. yuniquemedical.com [yuniquemedical.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
Unraveling CJC-1295: A Technical Guide to its Structure, Sequence, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
CJC-1295 is a synthetic analogue of Growth Hormone-Releasing Hormone (GHRH) that has garnered significant interest in the scientific community for its potential therapeutic applications. This long-acting peptide derivative was developed to overcome the short half-life of endogenous GHRH, offering a more sustained physiological effect on growth hormone (GH) and insulin-like growth factor 1 (IGF-1) secretion. This technical guide provides an in-depth exploration of the core structural and functional aspects of CJC-1295, including its two primary forms: CJC-1295 without DAC and CJC-1295 with DAC.
Core Structure and Sequence
CJC-1295 is a 29-amino acid peptide hormone.[1] Its foundational sequence is based on the first 29 amino acids of human GHRH. However, it incorporates four key amino acid substitutions to enhance its stability and prevent enzymatic degradation.[2] These modifications occur at positions 2, 8, 15, and 27.[2]
The most notable variation of CJC-1295 involves the addition of a Drug Affinity Complex (DAC). This modification involves the attachment of a lysine derivative, N-epsilon-3-maleimidopropionamide, to the C-terminus of the peptide.[3] The DAC allows CJC-1295 to covalently bind to serum albumin, a protein abundant in the bloodstream, which significantly extends its half-life.[4][5]
The amino acid sequence for both forms is as follows:
-
CJC-1295 without DAC (Modified GRF (1-29)) : Tyr-D-Ala-Asp-Ala-Ile-Phe-Thr-Gln-Ser-Tyr-Arg-Lys-Val-Leu-Ala-Gln-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Leu-Ser-Arg-NH2[6]
-
CJC-1295 with DAC : Tyr-D-Ala-Asp-Ala-Ile-Phe-Thr-Gln-Ser-Tyr-Arg-Lys-Val-Leu-Ala-Gln-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Leu-Ser-Arg-Lys(Maleimidopropionyl)[7]
Physicochemical and Biological Properties
The structural modifications of CJC-1295 directly impact its physicochemical and biological properties. The addition of the DAC moiety, in particular, dramatically alters its pharmacokinetic profile.
| Property | CJC-1295 without DAC (Modified GRF 1-29) | CJC-1295 with DAC |
| Molecular Formula | C152H252N44O42[6] | C165H269N47O46[8] |
| Molar Mass | 3368.7 g/mol [6] | 3647.25 g/mol [8] |
| Half-life | Approximately 30 minutes[2] | 6-8 days[8] |
| Effect on Plasma GH Levels | Pulsatile release | Sustained elevation (2- to 10-fold increase for 6+ days)[8] |
| Effect on Plasma IGF-1 Levels | Transient increase | Sustained elevation (1.5- to 3-fold increase for 9-11 days)[8] |
Mechanism of Action and Signaling Pathway
CJC-1295 exerts its biological effects by mimicking the action of endogenous GHRH.[1] It selectively binds to the GHRH receptor (GHRH-R) on the somatotropic cells of the anterior pituitary gland.[9] This binding initiates a downstream signaling cascade, leading to the synthesis and release of growth hormone.
The signaling pathway is as follows:
-
Receptor Binding: CJC-1295 binds to the GHRH-R.
-
G-Protein Activation: This binding activates a stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The activated Gs-protein stimulates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
PKA Activation: Increased intracellular cAMP levels activate Protein Kinase A (PKA).
-
Gene Transcription and GH Release: PKA phosphorylates transcription factors that promote the expression of the GH gene and triggers the exocytosis of GH-containing vesicles.
-
IGF-1 Production: The released GH then travels to the liver and other tissues, stimulating the production of IGF-1.[2]
Experimental Protocols
Peptide Synthesis and Purification
CJC-1295 and its analogues are typically synthesized using solid-phase peptide synthesis (SPPS).
Methodology:
-
Resin Preparation: A suitable resin (e.g., Wang resin for C-terminal carboxyls or Rink amide resin for C-terminal amides) is swelled in a non-polar solvent like dichloromethane (DCM).
-
First Amino Acid Coupling: The C-terminal amino acid, with its α-amino group protected (e.g., with Fmoc), is coupled to the resin using a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in a solvent like dimethylformamide (DMF).
-
Deprotection: The Fmoc protecting group is removed from the α-amino group of the resin-bound amino acid using a solution of piperidine in DMF.
-
Subsequent Amino Acid Coupling: The next Fmoc-protected amino acid is coupled to the deprotected N-terminus of the growing peptide chain.
-
Iterative Cycles: Steps 3 and 4 are repeated for each amino acid in the desired sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water, dithiothreitol).
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: The final product's identity and purity are confirmed by mass spectrometry (e.g., LC-MS/MS) and analytical RP-HPLC.
Sequence Verification by Mass Spectrometry
Methodology:
-
Sample Preparation: The purified peptide is dissolved in a suitable solvent, often a mixture of water, acetonitrile, and formic acid.
-
Liquid Chromatography (LC): The peptide solution is injected into an LC system, where it is separated from any remaining impurities on a C18 column.
-
Mass Spectrometry (MS): The eluting peptide is ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the intact peptide.
-
Tandem Mass Spectrometry (MS/MS): The ion corresponding to the intact peptide is isolated and fragmented (e.g., by collision-induced dissociation). The m/z ratios of the resulting fragment ions are then measured.
-
Sequence Analysis: The fragmentation pattern is analyzed to determine the amino acid sequence of the peptide.
GHRH Receptor Binding Assay
Methodology:
-
Membrane Preparation: Cell membranes expressing the GHRH receptor are prepared from a suitable cell line or tissue.
-
Radioligand: A radiolabeled GHRH analogue (e.g., [125I]-Tyr10-hGRF(1-44)-NH2) is used as the ligand.
-
Competition Assay: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of unlabeled CJC-1295.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter is measured using a gamma counter.
-
Data Analysis: The data is used to generate a competition curve, from which the inhibitory concentration (IC50) and the binding affinity (Ki) of CJC-1295 for the GHRH receptor can be determined.
In Vitro GH Release Assay
Methodology:
-
Cell Culture: Primary pituitary cells are isolated and cultured.
-
Stimulation: The cultured cells are incubated with varying concentrations of CJC-1295 for a defined period.
-
Sample Collection: The cell culture medium is collected.
-
GH Quantification: The concentration of GH in the collected medium is measured using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Data Analysis: The results are used to determine the dose-response relationship for CJC-1295-induced GH release.
Conclusion
CJC-1295 represents a significant advancement in the field of GHRH analogues. Its modified structure confers enhanced stability and, in the case of the DAC version, a remarkably extended half-life. These properties translate to a sustained increase in GH and IGF-1 levels, making it a valuable tool for research into growth hormone biology and a potential therapeutic agent for conditions related to GH deficiency. The experimental protocols outlined in this guide provide a framework for the synthesis, characterization, and biological evaluation of this potent peptide.
References
- 1. polarispeptides.com [polarispeptides.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. 2.6. Peptide Sequencing Using LC-MS/MS [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. A method for confirming CJC-1295 abuse in equine plasma samples by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. massive.ucsd.edu [massive.ucsd.edu]
- 9. researchgate.net [researchgate.net]
The Stabilizing Role of Drug Affinity Complex (DAC) in CJC-1295: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
CJC-1295, a synthetic analogue of Growth Hormone Releasing Hormone (GHRH), has garnered significant interest in therapeutic research due to its potential to stimulate growth hormone (GH) secretion. A key innovation in the development of long-acting GHRH analogues is the incorporation of a Drug Affinity Complex (DAC). This in-depth technical guide explores the pivotal role of the DAC moiety in enhancing the stability of CJC-1295, providing a comprehensive overview of its mechanism, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological and experimental pathways.
The Challenge of Peptide Stability and the Advent of DAC
Native GHRH has a very short half-life in circulation, estimated to be only a few minutes, primarily due to rapid enzymatic degradation by dipeptidyl peptidase-IV (DPP-IV). This inherent instability necessitates frequent administration to achieve a sustained therapeutic effect. To overcome this limitation, modifications to the GHRH peptide structure have been explored. CJC-1295 is a tetra-substituted GHRH analogue (Mod GRF 1-29) that exhibits increased resistance to enzymatic cleavage. However, the most significant advancement in prolonging its duration of action is the addition of the DAC technology.
The DAC component is a maleimidopropionic acid (MPA) group attached to the C-terminus of the peptide, typically via a lysine linker.[1][2] This reactive group allows for the covalent, irreversible binding of CJC-1295 to the abundant serum protein, albumin, forming a stable bioconjugate.[2][3][4] This binding effectively shields the peptide from enzymatic degradation and reduces its renal clearance, thereby dramatically extending its circulating half-life.[4][5]
Quantitative Impact of DAC on CJC-1295 Stability
The presence of the DAC moiety has a profound effect on the pharmacokinetic profile of CJC-1295. The most striking difference is the substantial increase in its half-life compared to the version without DAC (often referred to as Mod GRF 1-29).
| Parameter | CJC-1295 without DAC (Mod GRF 1-29) | CJC-1295 with DAC | Reference(s) |
| Half-life | Approximately 30 minutes | Approximately 6-8 days | [5][6][7][][9] |
| Dosing Frequency | Multiple times per day | Once to twice weekly | [5][] |
| GH Release Pattern | Pulsatile, short bursts | Sustained, elevated baseline with preserved pulses | [5][] |
Table 1: Comparison of Pharmacokinetic Properties of CJC-1295 With and Without DAC.
This extended half-life translates to a more sustained elevation of growth hormone and, consequently, Insulin-like Growth Factor 1 (IGF-1) levels.[2][10][11] Studies have shown that a single injection of CJC-1295 with DAC can lead to elevated GH levels for up to 6 days and increased IGF-1 levels for 9-11 days.[10][11]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of CJC-1295
CJC-1295 and its analogues are typically synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis.
General Protocol:
-
Resin Preparation: A suitable resin, such as a Rink Amide resin for a C-terminal amide, is swelled in a solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and then added to the resin to form the peptide bond.
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents and by-products.
-
Repeat: Steps 2-4 are repeated for each amino acid in the sequence.
-
DAC Conjugation (for CJC-1295 with DAC): After the final amino acid is coupled and deprotected, a lysine residue with a maleimide-protected side chain is coupled. The protecting group is then removed to expose the reactive maleimide.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water, dithiothreitol) to prevent side reactions.
-
Precipitation and Lyophilization: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed and then lyophilized to obtain a dry powder.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification
The crude peptide obtained after synthesis is purified using preparative RP-HPLC.
General Protocol:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A two-solvent system is employed:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Gradient: A linear gradient from a low percentage of Solvent B to a high percentage of Solvent B is run to elute the peptide from the column based on its hydrophobicity. The exact gradient will depend on the specific peptide sequence.
-
Detection: The peptide is detected by UV absorbance, typically at 214 nm and 280 nm.
-
Fraction Collection: Fractions are collected as the peptide elutes from the column.
-
Analysis: The purity of the collected fractions is analyzed by analytical RP-HPLC and mass spectrometry.
-
Lyophilization: The pure fractions are pooled and lyophilized to obtain the final purified peptide.
In Vitro Stability Assay using HPLC-MS
The stability of CJC-1295 with and without DAC can be assessed in various biological matrices (e.g., plasma, serum) and under different conditions (e.g., pH, temperature).
General Protocol:
-
Sample Preparation: The peptide is incubated in the chosen matrix (e.g., human serum) at a specific temperature (e.g., 37°C).
-
Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Quenching: The enzymatic degradation is stopped by adding a quenching solution (e.g., acetonitrile or a strong acid like TFA).
-
Protein Precipitation: Proteins are precipitated by centrifugation after the addition of the quenching solution.
-
LC-MS/MS Analysis: The supernatant containing the peptide and its degradation products is analyzed by Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS).
-
Chromatography: A C18 column is used with a gradient of water and acetonitrile containing a modifier like formic acid.
-
Mass Spectrometry: The mass spectrometer is operated in a mode to detect the parent peptide and its potential degradation products.
-
-
Data Analysis: The peak area of the intact peptide at each time point is measured and plotted against time to determine the degradation rate and calculate the half-life.
Serum Albumin Binding Assay
The binding affinity of CJC-1295 with DAC to serum albumin can be determined using several methods, including equilibrium dialysis, ultrafiltration, or surface plasmon resonance (SPR).
General Protocol (Equilibrium Dialysis):
-
Apparatus: A dialysis chamber with two compartments separated by a semi-permeable membrane that allows the passage of the peptide but not albumin.
-
Procedure:
-
One compartment is filled with a known concentration of serum albumin in a suitable buffer (e.g., PBS).
-
The other compartment is filled with the same buffer containing a known concentration of CJC-1295 with DAC.
-
-
Equilibration: The system is allowed to equilibrate for a sufficient time (e.g., 24-48 hours) at a controlled temperature.
-
Measurement: The concentration of the peptide in both compartments is measured using a validated analytical method like HPLC or LC-MS.
-
Calculation: The concentration of bound and unbound peptide is calculated, and the dissociation constant (Kd) can be determined by performing the experiment with varying concentrations of the peptide and/or albumin and fitting the data to a binding isotherm.
Signaling Pathways and Experimental Workflows
GHRH Receptor Signaling Pathway
CJC-1295, as a GHRH analogue, exerts its biological effect by binding to the GHRH receptor (GHRH-R) on the somatotroph cells of the anterior pituitary gland. This interaction initiates a downstream signaling cascade.
Caption: GHRH receptor signaling pathway initiated by CJC-1295.
Upon binding of CJC-1295 to the GHRH-R, the receptor undergoes a conformational change that activates the associated Gs protein. The activated Gs protein then stimulates adenylyl cyclase, which converts ATP into cyclic AMP (cAMP).[12] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[12] PKA has two main effects: it phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein), which in turn promotes the transcription of the growth hormone gene, and it facilitates the fusion of GH-containing secretory vesicles with the cell membrane, leading to the release of stored GH.[1][13]
Experimental Workflow for In Vitro Peptide Stability
The following diagram illustrates a typical workflow for assessing the stability of a peptide in a biological matrix.
References
- 1. Growth hormone-releasing hormone receptor (GHRH-R) and its signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CJC-1295 - Wikipedia [en.wikipedia.org]
- 3. A method for confirming CJC-1295 abuse in equine plasma samples by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. revolutionhealth.org [revolutionhealth.org]
- 5. livvnatural.com [livvnatural.com]
- 6. elevatepeptidelab.com [elevatepeptidelab.com]
- 7. To DAC Or Not To DAC: The Definitive Guide To CJC-1295 | Dripdok Bali: Advanced IV Therapy - NAD+, NMN, NR, Exosomes, Peptides, Cerebrolysin [dripdok.com]
- 9. swolverine.com [swolverine.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. Prolonged stimulation of growth hormone (GH) and insulin-like growth factor I secretion by CJC-1295, a long-acting analog of GH-releasing hormone, in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. yuniquemedical.com [yuniquemedical.com]
- 13. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the GHRH Receptor Binding Affinity of CJC-1295
For Researchers, Scientists, and Drug Development Professionals
Abstract
CJC-1295 is a synthetic analogue of Growth Hormone-Releasing Hormone (GHRH) that has garnered significant interest for its potential therapeutic applications. Its mechanism of action is centered around its interaction with the GHRH receptor (GHRH-R), a G-protein coupled receptor predominantly expressed in the anterior pituitary gland. This technical guide provides a comprehensive overview of the binding affinity of CJC-1295 to the GHRH receptor, detailing the associated signaling pathways and the experimental methodologies used to characterize this interaction. While specific quantitative binding affinity data such as Ki, IC50, and Kd values for CJC-1295 are not extensively reported in publicly accessible literature, this guide synthesizes available information on closely related GHRH analogues to provide a robust frame of reference.
Introduction to CJC-1295 and the GHRH Receptor
CJC-1295 is a 30-amino acid peptide analogue of GHRH.[1] It incorporates four amino acid substitutions that confer resistance to degradation by dipeptidyl peptidase-4 (DPP-4), thereby significantly extending its half-life compared to native GHRH.[1] A version of CJC-1295 further modified with a Drug Affinity Complex (DAC) demonstrates an even more prolonged duration of action by binding to serum albumin.[2][3][4]
The biological effects of CJC-1295 are mediated through its binding to the GHRH receptor.[5][6][7] This receptor is a key regulator of growth hormone (GH) synthesis and secretion from somatotroph cells in the anterior pituitary.[6][7] The binding of an agonist like CJC-1295 to the GHRH-R initiates a signaling cascade that ultimately leads to increased levels of circulating GH and, consequently, insulin-like growth factor 1 (IGF-1).[7][8]
GHRH Receptor Binding Affinity
While direct, publicly available quantitative binding affinity data (Ki, IC50, Kd) for CJC-1295 is scarce, its high potency and specific action as a GHRH-R agonist suggest a high binding affinity. To provide a quantitative context, the following table summarizes the binding affinities of native GHRH and other analogues to the GHRH receptor, as determined in various studies. It is anticipated that CJC-1295 would exhibit a comparable, if not superior, binding affinity to these compounds.
| Ligand | Receptor Source | Radioligand | Assay Type | Binding Affinity | Reference |
| Porcine GHRH | Cloned porcine GHRH-R in HEK293 cells | [His1, 125I-Tyr10,Nle27]hGHRH(1-32)-NH2 | Competition Binding | IC50 = 2.8 ± 0.51 nM | [5] |
| Rat GHRH | Cloned porcine GHRH-R in HEK293 cells | [His1, 125I-Tyr10,Nle27]hGHRH(1-32)-NH2 | Competition Binding | IC50 = 3.1 ± 0.69 nM | [5] |
| [N-Ac-Tyr1, D-Arg2]hGHRH(3-29)-NH2 | Cloned porcine GHRH-R in HEK293 cells | [His1, 125I-Tyr10,Nle27]hGHRH(1-32)-NH2 | Competition Binding | IC50 = 3.9 ± 0.58 nM | [5] |
| GHRH(1-29)-NH2 | Human pituitary adenoma membranes | [125I-Tyr10]hGHRH(1-40) | Saturation Binding | Kd = 0.19 ± 0.04 nM |
Note: The affinity of CJC-1295 for the GHRH receptor is expected to be in the low nanomolar range, similar to or greater than that of native GHRH, to account for its potent biological activity.
GHRH Receptor Signaling Pathways
Upon binding of CJC-1295 to the GHRH receptor, a conformational change is induced in the receptor, leading to the activation of intracellular signaling pathways. The primary pathway involves the coupling of the receptor to the stimulatory G-protein, Gs.
Activation of the Gs alpha subunit stimulates adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP).[6][8] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB translocates to the nucleus and promotes the transcription of the growth hormone gene, leading to increased GH synthesis and subsequent release.[6] Some evidence also suggests the involvement of the Phospholipase C (PLC) pathway, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which can also contribute to GH release.[6]
Experimental Protocols for GHRH Receptor Binding Assays
The binding affinity of ligands like CJC-1295 to the GHRH receptor is typically determined using radioligand binding assays. These assays can be performed in a saturation or competition format.
Radioligand Competition Binding Assay
This is a common method to determine the binding affinity (Ki) of an unlabeled ligand (e.g., CJC-1295) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Receptor Source: Membranes prepared from cells expressing the GHRH receptor (e.g., HEK293 cells transfected with the GHRH-R gene) or from pituitary tissue.
-
Radioligand: A high-affinity GHRH receptor ligand labeled with a radioisotope, such as [125I]-labeled GHRH or a stable analogue.
-
Unlabeled Ligand: CJC-1295.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Filtration Apparatus: Glass fiber filters (e.g., GF/C) and a vacuum manifold.
-
Scintillation Counter: For measuring radioactivity.
Protocol:
-
Membrane Preparation: Homogenize cells or tissue in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
Increasing concentrations of the unlabeled ligand, CJC-1295.
-
Membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of CJC-1295.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of CJC-1295 that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
CJC-1295 is a potent GHRH analogue that exerts its effects through high-affinity binding to the GHRH receptor. This interaction activates the canonical Gs-adenylyl cyclase-cAMP-PKA signaling pathway, leading to enhanced growth hormone synthesis and secretion. While specific quantitative binding data for CJC-1295 remains to be fully elucidated in the public domain, the established methodologies of radioligand binding assays provide a robust framework for its characterization. Further studies are warranted to precisely quantify the binding kinetics of CJC-1295 and its variants, which will be crucial for the continued development and optimization of GHRH-based therapeutics.
References
- 1. biotechpeptides.com [biotechpeptides.com]
- 2. researchgate.net [researchgate.net]
- 3. karger.com [karger.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Characterization of growth hormone-releasing hormone (GHRH) binding to cloned porcine GHRH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding Domain Characterization of Growth Hormone Secretagogue Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dcreport.org [dcreport.org]
- 8. corepeptides.com [corepeptides.com]
An In-depth Technical Guide to the Downstream Signaling Pathways of CJC-1295
For Researchers, Scientists, and Drug Development Professionals
Introduction
CJC-1295 is a synthetic analogue of Growth Hormone-Releasing Hormone (GHRH) characterized by its extended half-life and sustained physiological action.[1][2] Originally developed to address compromised growth hormone (GH) secretion, its mechanism of action is of significant interest to researchers in endocrinology, metabolism, and drug development. This technical guide provides a comprehensive overview of the downstream signaling pathways activated by CJC-1295, with a focus on quantitative data, detailed experimental protocols, and visual representations of the molecular cascades involved.
CJC-1295 exerts its effects by binding to the GHRH receptor (GHRH-R) on somatotroph cells in the anterior pituitary gland.[3] This interaction initiates a cascade of intracellular events that culminate in the synthesis and pulsatile release of GH, which subsequently stimulates the production of Insulin-like Growth Factor-1 (IGF-1) in peripheral tissues, primarily the liver.[3] The primary signaling pathway activated is the canonical Gs-protein coupled receptor (GPCR) pathway involving cyclic adenosine monophosphate (cAMP) and Protein Kinase A (PKA). However, evidence also points to the involvement of other important signaling networks, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.
Core Signaling Pathways
The binding of CJC-1295 to the GHRH-R triggers a conformational change in the receptor, leading to the activation of its associated heterotrimeric Gs protein. This event sets in motion a series of downstream signaling cascades.
The cAMP/PKA/CREB Pathway: The Principal Axis of GH Secretion
The most well-characterized downstream signaling pathway of the GHRH-R is the adenylyl cyclase-cAMP-PKA-CREB axis. This pathway is central to both the acute release of stored GH and the long-term regulation of GH gene transcription.
Upon activation by the Gsα subunit, adenylyl cyclase catalyzes the conversion of ATP to cAMP.[4] This rise in intracellular cAMP leads to the activation of PKA, which in turn phosphorylates a number of downstream targets, most notably the cAMP Response Element-Binding Protein (CREB).[4] Phosphorylated CREB (pCREB) binds to cAMP response elements (CREs) in the promoter region of the GH gene, stimulating its transcription and leading to the synthesis of new GH.[4]
Figure 1: The cAMP/PKA/CREB signaling pathway initiated by CJC-1295.
The MAPK/ERK Pathway: A Role in Somatotroph Proliferation
Evidence suggests that GHRH-R activation also engages the MAPK/ERK signaling pathway, which is known to play a crucial role in cell proliferation and differentiation.[5][6][7] Studies have shown that GHRH can stimulate MAPK (ERK1/2) activity in pituitary somatotrophs.[5][7] This activation appears to be independent of the cAMP/PKA pathway and may be mediated by the βγ subunits of the G protein, leading to the activation of Ras and the subsequent Raf-MEK-ERK cascade.[6] This pathway is implicated in the proliferative effects of GHRH on somatotrophs.[7]
Figure 2: The MAPK/ERK signaling pathway activated by CJC-1295.
The PI3K/Akt Pathway: A Modulator of Cell Survival and Metabolism
The PI3K/Akt signaling pathway, a critical regulator of cell survival, growth, and metabolism, is also implicated in GHRH-R signaling.[8] GHRH has been shown to increase the phosphorylation of Akt and its downstream target, glycogen synthase kinase 3β (GSK3β), in various cell types.[8] This activation appears to be mediated, at least in part, by the Gβγ subunits of the G protein and is independent of the cAMP/PKA pathway.[6] The PI3K/Akt pathway may contribute to the anti-apoptotic and pro-survival effects of GHRH on pituitary somatotrophs.
Figure 3: The PI3K/Akt signaling pathway involved in CJC-1295 action.
Quantitative Data on Downstream Effects
The administration of CJC-1295 leads to quantifiable changes in downstream signaling molecules and hormones. The following tables summarize key quantitative data from published studies.
Table 1: Effect of GHRH on cAMP Levels in Pituitary Cells
| GHRH Concentration | cAMP Release (fold increase over basal) | Reference |
| 0.3 nM | Lowest effective dose for cAMP discharge | [1] |
| 52.5 nM | EC50 for cAMP release | [1] |
| 10 nM | Rapid elevation of intracellular cAMP | [9] |
Table 2: Dose-Dependent Effects of a Single Subcutaneous Injection of CJC-1295 on GH and IGF-1 Levels in Healthy Adults [1][10]
| CJC-1295 Dose | Mean Peak GH Concentration (ng/mL) | Mean Peak IGF-1 Concentration (ng/mL) | Fold Increase in Mean Plasma GH | Fold Increase in Mean Plasma IGF-1 | Duration of Elevated GH Levels | Duration of Elevated IGF-1 Levels |
| 30 µg/kg | ~4 | ~200 | 2- to 10-fold | 1.5- to 3-fold | ≥ 6 days | 9-11 days |
| 60 µg/kg | ~8 | ~250 | 2- to 10-fold | 1.5- to 3-fold | ≥ 6 days | 9-11 days |
| 125 µg/kg | ~12 | ~300 | 2- to 10-fold | 1.5- to 3-fold | ≥ 6 days | 9-11 days |
| 250 µg/kg | ~15 | ~350 | 2- to 10-fold | 1.5- to 3-fold | ≥ 6 days | 9-11 days |
Data are approximated from graphical representations in the cited literature and are intended for comparative purposes.
Detailed Experimental Protocols
This section provides an overview of the methodologies used to investigate the downstream signaling pathways of CJC-1295.
Measurement of Intracellular cAMP Levels (Radioimmunoassay)
Objective: To quantify the concentration of cAMP in pituitary cells following stimulation with a GHRH analog.
Principle: This is a competitive binding assay where unlabeled cAMP in the sample competes with a fixed amount of radiolabeled cAMP for a limited number of binding sites on a cAMP-specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled cAMP in the sample.
-
Cell Culture and Stimulation: Primary pituitary cells or a suitable cell line (e.g., GH3) are cultured in appropriate media. Prior to the experiment, cells are typically serum-starved. Cells are then stimulated with various concentrations of CJC-1295 or GHRH for defined time periods.
-
Cell Lysis: The reaction is stopped, and cells are lysed to release intracellular cAMP. This can be achieved using methods such as sonication or the addition of a lysis buffer.
-
Radioimmunoassay:
-
A standard curve is prepared using known concentrations of unlabeled cAMP.
-
Cell lysates and standards are incubated with a cAMP-specific antibody and a tracer amount of 125I-labeled cAMP.
-
The antibody-bound cAMP is separated from free cAMP, often using a secondary antibody precipitation method.
-
The radioactivity of the bound fraction is measured using a gamma counter.
-
-
Data Analysis: The concentration of cAMP in the samples is determined by interpolating their radioactivity values on the standard curve.
Figure 4: Experimental workflow for cAMP measurement by radioimmunoassay.
PKA Activity Assay (Kinase Assay using Kemptide)
Objective: To measure the enzymatic activity of PKA in cell lysates following stimulation with a GHRH analog.
Principle: This assay measures the transfer of a phosphate group from ATP to a specific PKA substrate, Kemptide. The amount of phosphorylated Kemptide is then quantified, which is directly proportional to the PKA activity in the sample.
Protocol Outline (Non-Radioactive ELISA-based): [13][14]
-
Sample Preparation: Pituitary cells are stimulated with CJC-1295, and cell lysates are prepared.
-
Kinase Reaction:
-
A microplate pre-coated with a PKA-specific substrate (e.g., Kemptide) is used.
-
Cell lysates containing PKA are added to the wells along with ATP to initiate the phosphorylation reaction.
-
-
Detection:
-
After incubation, the wells are washed to remove non-phosphorylated components.
-
A primary antibody specific to the phosphorylated substrate is added.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is then added.
-
A chromogenic substrate (e.g., TMB) is added, which is converted by the enzyme to produce a colored product.
-
-
Quantification: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is proportional to the PKA activity in the sample.
Figure 5: Workflow for a non-radioactive PKA activity assay.
Quantification of CREB Phosphorylation (Western Blotting)
Objective: To determine the relative amount of phosphorylated CREB (pCREB) in pituitary cells after stimulation with a GHRH analog.
Principle: This technique uses specific antibodies to detect the total and phosphorylated forms of CREB in protein samples separated by gel electrophoresis. The intensity of the protein bands provides a semi-quantitative measure of CREB phosphorylation.
-
Protein Extraction: Pituitary cells are stimulated with CJC-1295, and total protein is extracted using a lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: The total protein concentration in each sample is determined using a standard method (e.g., Bradford assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated CREB (pCREB).
-
The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
-
Detection: A chemiluminescent substrate is added to the membrane, and the light emitted from the bands is captured using an imaging system. The membrane can be stripped and re-probed with an antibody for total CREB to normalize the pCREB signal.
-
Densitometry: The intensity of the pCREB and total CREB bands is quantified using image analysis software. The ratio of pCREB to total CREB is calculated to determine the relative level of CREB phosphorylation.
Conclusion
CJC-1295, as a long-acting GHRH analog, initiates a complex network of downstream signaling pathways in pituitary somatotrophs. The primary and most well-understood pathway is the cAMP/PKA/CREB cascade, which is fundamental for both the synthesis and secretion of GH. Additionally, the MAPK/ERK and PI3K/Akt pathways are also activated, likely playing roles in somatotroph proliferation and survival, respectively. The quantitative data presented herein demonstrates the potent and sustained effects of CJC-1295 on GH and IGF-1 levels. The detailed experimental protocols provide a foundation for researchers to further investigate the intricate molecular mechanisms of this and other GHRH analogs, which is crucial for the development of novel therapeutics targeting the GH axis. Further research is warranted to fully elucidate the crosstalk between these pathways and their precise contributions to the overall physiological effects of CJC-1295.
References
- 1. Growth hormone-releasing hormone stimulates cAMP release in superfused rat pituitary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iso stimulation of GH and cAMP: comparison of beta-adrenergic- to GRF-stimulated GH release and cAMP accumulation in monolayer cultures of anterior pituitary cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of mitogen-activated protein kinase (MAPK) by GnRH is cell-context dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Growth hormone-releasing hormone receptor (GHRH-R) and its signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Growth hormone-releasing hormone stimulates mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stimulation of mitogen-activated protein kinase pathway in rat somatotrophs by growth hormone-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stimulation of pituitary cAMP accumulation by human pancreatic GH-releasing factor-(1-44) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of Protein Kinase A (PKA) Activity by an in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A micro-radioimmunoassay for the measurement of intracellular cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid, semi-automated, and inexpensive radioimmunoassay of cAMP: Application in GPCR-mediated adenylate cyclase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abcam.com [abcam.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- 15. Phosphorylation of cAMP response element binding protein (CREB) as a marker of hypoxia in pituitary adenoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Preclinical Efficacy of CJC-1295
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical efficacy of CJC-1295, a long-acting growth hormone-releasing hormone (GHRH) analog. It is designed to furnish researchers, scientists, and drug development professionals with detailed information on the molecule's mechanism of action, its effects on growth hormone (GH) and insulin-like growth factor 1 (IGF-1), and its impact on physiological parameters observed in animal studies. This document synthesizes key preclinical findings, presents quantitative data in a structured format, and outlines the experimental protocols used in pivotal studies to facilitate a deeper understanding of CJC-1295's therapeutic potential.
Core Mechanism of Action: GHRH Analogue with Extended Half-Life
CJC-1295 is a synthetic analogue of GHRH, specifically a modified version of the first 29 amino acids of human GHRH (hGHRH(1-29)).[1] Its primary mechanism of action is to mimic the endogenous GHRH by binding to and activating GHRH receptors on the somatotropic cells of the anterior pituitary gland.[2][3] This stimulation triggers the synthesis and pulsatile release of endogenous growth hormone.[2][4]
A key innovation in CJC-1295, particularly in its form with Drug Affinity Complex (DAC), is its significantly extended half-life.[5] The DAC technology involves the covalent binding of the peptide to serum albumin, which protects it from rapid enzymatic degradation and clearance.[5] This prolonged duration of action allows for sustained stimulation of the pituitary, leading to elevated levels of GH and, consequently, IGF-1 for an extended period.[5][6] The version of CJC-1295 without DAC has a shorter half-life but is noted for promoting more physiologically natural GH pulses.[2]
Signaling Pathway of CJC-1295
The binding of CJC-1295 to the GHRH receptor initiates a cascade of intracellular signaling events. This process is crucial for the subsequent synthesis and release of growth hormone. The primary signaling pathway is mediated by G-proteins and involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[7][8][9] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, including transcription factors that regulate the expression of the GH gene.[7]
Preclinical Efficacy Data
Preclinical studies in various animal models have demonstrated the efficacy of CJC-1295 in stimulating the GH/IGF-1 axis and promoting growth. The most comprehensive data comes from studies in GHRH knockout (GHRHKO) mice, which provide a clear model for evaluating the effects of exogenous GHRH analogs.
Effects on Growth and Body Composition in GHRH Knockout Mice
A pivotal study by Alba et al. (2006) investigated the effects of CJC-1295 with DAC in GHRHKO mice. The study demonstrated that daily administration of CJC-1295 could normalize growth and body composition in these mice.
Table 1: Effects of CJC-1295 on Body Weight and Length in GHRHKO Mice
| Treatment Group | Dosing Interval | Final Body Weight (g) | Final Naso-anal Length (cm) |
| GHRHKO Placebo | - | 15.2 ± 0.5 | 8.3 ± 0.1 |
| GHRHKO CJC-1295 | 72 h | 19.8 ± 0.6 | 8.9 ± 0.1 |
| GHRHKO CJC-1295 | 48 h | 22.1 ± 0.7 | 9.2 ± 0.1 |
| GHRHKO CJC-1295 | 24 h | 26.5 ± 0.9 | 9.8 ± 0.1 |
| Heterozygous Control | - | 27.1 ± 0.8 | 9.9 ± 0.1 |
| *Data are presented as mean ± SEM. *P < 0.05 vs. GHRHKO Placebo. Data extracted from Alba et al., 2006.[10] |
Table 2: Effects of CJC-1295 on Body Composition in GHRHKO Mice
| Treatment Group | Dosing Interval | Lean Mass (%) | Fat Mass (%) |
| GHRHKO Placebo | - | 75.1 ± 1.1 | 10.5 ± 0.8 |
| GHRHKO CJC-1295 | 72 h | 79.2 ± 0.9 | 8.9 ± 0.7 |
| GHRHKO CJC-1295 | 48 h | 80.1 ± 0.8 | 8.5 ± 0.6 |
| GHRHKO CJC-1295 | 24 h | 81.5 ± 0.7 | 8.1 ± 0.5 |
| Heterozygous Control | - | 82.3 ± 0.6 | 7.9 ± 0.4 |
| *Data are presented as mean ± SEM. Data extracted from Alba et al., 2006.[10] |
Effects on GH and IGF-1 Levels
Experimental Protocols
To ensure the reproducibility and accurate interpretation of preclinical findings, detailed experimental protocols are essential. The following sections outline the methodologies employed in the key study by Alba et al. (2006) in GHRHKO mice.
Animal Model and Treatment
-
Animal Model: GHRH knockout (GHRHKO) mice and their heterozygous littermates (controls) were used. These mice have a targeted disruption of the GHRH gene, leading to dwarfism and altered body composition.[10]
-
Treatment: One-week-old GHRHKO mice were treated for five weeks with subcutaneous injections of CJC-1295 (2 µg) at intervals of 24, 48, or 72 hours. A control group of GHRHKO mice received a placebo.[10]
Body Composition Analysis
-
Method: Dual-energy X-ray absorptiometry (DEXA) is a common and accurate method for assessing body composition in small animals.[8][9][11]
-
Procedure:
-
Mice are anesthetized to prevent movement during the scan.
-
The anesthetized mouse is placed on the scanning platform of the DEXA instrument.
-
A scan is performed to measure bone mineral content, bone mineral density, lean mass, and fat mass.
-
The data is analyzed using the instrument's software to determine the percentage of lean and fat mass relative to the total body weight.[8][11]
-
Hormonal Assays
-
GH and IGF-1 Measurement: Serum levels of GH and IGF-1 are typically quantified using immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA).[1][12]
-
General Procedure (ELISA):
-
Blood samples are collected from the animals and centrifuged to obtain serum.
-
The serum samples are diluted as necessary.
-
The samples are added to microplate wells coated with a capture antibody specific for either GH or IGF-1.
-
After incubation and washing steps, a detection antibody conjugated to an enzyme is added.
-
A substrate is then added, which reacts with the enzyme to produce a measurable color change.
-
The intensity of the color is proportional to the concentration of the hormone in the sample and is quantified using a microplate reader.[12]
-
Pituitary Gland Analysis
-
RNA and GH mRNA Quantification: Total RNA is extracted from the pituitary glands, and the levels of GH mRNA are measured using quantitative real-time polymerase chain reaction (qRT-PCR). This analysis provides insight into the effect of CJC-1295 on GH gene expression.[10]
-
Immunohistochemistry (IHC): Pituitary tissue sections are stained with antibodies specific for GH to visualize and quantify the number and size of somatotroph cells. This method helps to assess whether CJC-1295 induces proliferation or hypertrophy of these GH-producing cells.[10]
Summary and Future Directions
The preclinical data on CJC-1295, particularly from the GHRH knockout mouse model, strongly support its efficacy as a long-acting GHRH analog. Daily administration of CJC-1295 with DAC has been shown to normalize growth and body composition in a GH-deficient state. The sustained increases in GH and IGF-1 levels observed in multiple animal species further underscore its potent biological activity.
For drug development professionals, these findings suggest that CJC-1295 holds promise as a therapeutic agent for conditions characterized by GH deficiency. Further preclinical research could focus on long-term safety studies, the exploration of different dosing regimens for the non-DAC version to optimize pulsatile GH release, and the investigation of its efficacy in other models of metabolic and age-related diseases. The detailed experimental protocols provided in this guide should serve as a valuable resource for designing and interpreting future studies in this area.
References
- 1. Clinical assays for quantitation of insulin-like-growth-factor-1 (IGF1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Body Composition and Metabolic Caging Analysis in High Fat Fed Mice [jove.com]
- 3. polarispeptides.com [polarispeptides.com]
- 4. Pulsatile secretion of growth hormone (GH) persists during continuous stimulation by CJC-1295, a long-acting GH-releasing hormone analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prolonged stimulation of growth hormone (GH) and insulin-like growth factor I secretion by CJC-1295, a long-acting analog of GH-releasing hormone, in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Body Composition and Metabolic Caging Analysis in High Fat Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Body Composition (DEXA lean/fat) Protocol - IMPReSS [web.mousephenotype.org]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. Once-daily administration of CJC-1295, a long-acting growth hormone-releasing hormone (GHRH) analog, normalizes growth in the GHRH knockout mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mmpc.org [mmpc.org]
- 12. droracle.ai [droracle.ai]
The In Vivo Dynamics of CJC-1295: A Technical Guide to its Effects on Somatotrophs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo effects of CJC-1295, a long-acting Growth Hormone-Releasing Hormone (GHRH) analog, with a specific focus on its interaction with pituitary somatotrophs. CJC-1295, through its structural modifications, exhibits a prolonged half-life, leading to sustained stimulation of growth hormone (GH) and insulin-like growth factor 1 (IGF-1) secretion.[1][2] This document details the molecular mechanisms, summarizes key quantitative outcomes from clinical and preclinical studies, outlines experimental methodologies, and visualizes the underlying biological processes.
Core Mechanism of Action
CJC-1295 is a tetra-substituted, 29-amino acid peptide analog of GHRH.[3][4] Its primary mechanism involves binding to the GHRH receptor on the surface of somatotroph cells in the anterior pituitary gland.[3][5] This interaction initiates a cascade of intracellular signaling events that culminate in the synthesis and release of GH.[3][6] The extended action of CJC-1295 is attributed to its ability to covalently bind to serum albumin, significantly prolonging its circulatory half-life.[3][7]
The version of CJC-1295 featuring a Drug Affinity Complex (DAC) demonstrates a half-life of approximately 6 to 8 days, allowing for infrequent administration.[8][9] In contrast, CJC-1295 without DAC has a much shorter half-life of about 30 minutes to 2 hours, necessitating more frequent dosing to elicit a physiological, pulsatile pattern of GH release.[8][9][10]
Quantitative Effects on GH and IGF-1 Secretion
The administration of CJC-1295 results in significant, dose-dependent increases in both GH and IGF-1 levels. Clinical studies in healthy adults have demonstrated substantial elevations in these hormones following single or multiple doses.
| Parameter | Fold Increase (vs. Placebo/Baseline) | Duration of Effect | Study Population | Reference |
| Mean Plasma GH Concentrations | 2- to 10-fold | ≥ 6 days | Healthy Adults | [1][2] |
| Mean Plasma IGF-1 Concentrations | 1.5- to 3-fold | 9-11 days | Healthy Adults | [1][2] |
| GH Pulse Amplitude | ~7.5-fold | Not Specified | Mature Male Models | [3] |
| Basal (Trough) GH Levels | 7.5-fold | 1 week | Healthy Men (20-40 yrs) | [7] |
| Mean GH Secretion | 46% increase | 1 week | Healthy Men (20-40 yrs) | [7] |
| Mean IGF-1 Levels | 45% increase | 1 week | Healthy Men (20-40 yrs) | [7] |
| Total Pituitary RNA & GH mRNA | Increased | Not Specified | Animal Models | [3][11][12] |
Proliferation and Stimulation of Somatotrophs
Preclinical studies suggest that CJC-1295 may not only stimulate GH secretion but also promote the proliferation of somatotroph cells.[3][11][12] Research in GHRH knockout mice has shown that administration of CJC-1295 led to an increase in total pituitary RNA and GH mRNA, which was supported by immunohistochemistry images indicating somatotroph proliferation.[3][11][12] This suggests a potential role for long-acting GHRH analogs in restoring or enhancing the cellular machinery responsible for GH production.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway activated by CJC-1295 in somatotrophs and a typical experimental workflow for assessing its in vivo effects.
Detailed Experimental Protocols
The following are representative experimental protocols derived from published studies on CJC-1295.
Protocol 1: Human Clinical Trial for Pharmacokinetics and Pharmacodynamics
-
Objective: To assess the safety, tolerability, pharmacokinetic profile, and pharmacodynamic effects of CJC-1295 on GH and IGF-1 secretion in healthy adults.[1][2]
-
Study Design: Randomized, placebo-controlled, double-blind, ascending dose trials.[1][2]
-
Intervention:
-
Main Outcome Measures:
-
Blood Sampling: Blood samples were collected at various time points before and after administration to analyze hormone levels.[3]
Protocol 2: Assessment of GH Pulsatility in Healthy Men
-
Objective: To assess GH pulsatility after a single injection of CJC-1295.[7]
-
Study Design: Clinical trial.[7]
-
Participants: Healthy men, aged 20-40 years.[7]
-
Intervention: A single subcutaneous injection of either 60 or 90 µg/kg of CJC-1295.[7]
-
Data Collection:
-
Main Outcome Measures:
Protocol 3: Preclinical Study in GHRH Knockout Mice
-
Objective: To determine the effects of CJC-1295 administration on growth and somatotroph proliferation in GHRH knockout (GHRHKO) mice.[11][12]
-
Intervention:
-
Main Outcome Measures:
Conclusion
CJC-1295 is a potent, long-acting GHRH analog that effectively stimulates the synthesis and secretion of GH from pituitary somatotrophs. Its extended half-life, particularly with the inclusion of a DAC moiety, allows for sustained elevations in GH and IGF-1 levels with infrequent dosing. The mechanism of action is well-defined, involving the activation of the GHRH receptor and subsequent intracellular signaling pathways. In vivo studies have consistently demonstrated its efficacy in increasing GH and IGF-1, and preclinical evidence suggests a potential for promoting somatotroph proliferation. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working with this and similar long-acting GHRH analogs.
References
- 1. Prolonged stimulation of growth hormone (GH) and insulin-like growth factor I secretion by CJC-1295, a long-acting analog of GH-releasing hormone, in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. biotechpeptides.com [biotechpeptides.com]
- 4. biotechpeptides.com [biotechpeptides.com]
- 5. corepeptides.com [corepeptides.com]
- 6. biotechpeptides.com [biotechpeptides.com]
- 7. Pulsatile secretion of growth hormone (GH) persists during continuous stimulation by CJC-1295, a long-acting GH-releasing hormone analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. swolverine.com [swolverine.com]
- 9. bc9.co [bc9.co]
- 10. livvnatural.com [livvnatural.com]
- 11. Once-daily administration of CJC-1295, a long-acting growth hormone-releasing hormone (GHRH) analog, normalizes growth in the GHRH knockout mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: CJC-1295 for Cell Culture Applications
Introduction
CJC-1295 is a synthetic analogue of Growth Hormone-Releasing Hormone (GHRH).[1][2] It is a peptide that consists of the first 29 amino acids of human GHRH, with specific amino acid substitutions that increase its resistance to enzymatic degradation and extend its half-life.[3] CJC-1295 is available in two primary forms: with Drug Affinity Complex (DAC) and without DAC. The DAC component allows the peptide to bind to albumin in the bloodstream, significantly extending its half-life to about 6-8 days.[4][5] The version without DAC has a much shorter half-life of approximately 30 minutes, which more closely mimics the natural, pulsatile release of endogenous GHRH.[2][6] In cell culture, CJC-1295 is a valuable tool for studying the GHRH signaling pathway and its effects on growth hormone (GH) synthesis and secretion in pituitary cell lines.[7][8]
Mechanism of Action
CJC-1295 exerts its biological effects by binding with high affinity to the GHRH receptor (GHRH-R), a G protein-coupled receptor located on the surface of somatotroph cells in the anterior pituitary gland.[1][4][7] This binding event initiates an intracellular signaling cascade, primarily through the activation of adenylyl cyclase. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][7][9] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, including transcription factors like cAMP response element-binding protein (CREB).[8][9] This signaling cascade ultimately results in increased transcription of the GH gene and stimulates the synthesis and pulsatile release of stored growth hormone.[7][8]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the reconstitution and storage of CJC-1295 for in vitro research.
| Parameter | Recommendation | Notes |
| Reconstitution Solvent | Sterile Bacteriostatic Water (0.9% Benzyl Alcohol)[10][11] or Sterile Water for Injection. | Bacteriostatic water is recommended for multi-use vials as the benzyl alcohol inhibits bacterial growth for up to 28 days.[11][12] Sterile water is for single-use applications only.[13][14] |
| Typical Vial Sizes | 2 mg, 5 mg, 10 mg lyophilized powder.[10][15][16] | Always verify the amount of peptide in your specific vial before reconstitution. |
| Reconstitution Volume | 1.0 mL - 5.0 mL, depending on desired stock concentration.[10][17] | A common target concentration is 1 mg/mL to 2.5 mg/mL.[17] |
| Storage (Lyophilized) | Short-term: 2-8°C. Long-term: -20°C or colder, protected from light.[18][19] | Lyophilized peptides are stable for years when stored correctly at -20°C.[19] |
| Storage (Reconstituted) | 2-8°C for up to 30 days.[20] For longer-term storage (months), aliquot and freeze at -20°C.[18][19] | Avoid repeated freeze-thaw cycles to maintain peptide integrity.[19] |
| Typical Cell Culture Conc. | 0.1 - 10 µg/mL in serum-free media.[21] | The optimal concentration should be determined empirically for each cell type and experimental endpoint through a dose-response study. |
Signaling Pathway and Workflow Diagrams
Caption: CJC-1295 binds to the GHRH receptor, initiating the cAMP/PKA pathway to promote GH synthesis and release.
References
- 1. elementsarms.com [elementsarms.com]
- 2. revolutionhealth.org [revolutionhealth.org]
- 3. corepeptides.com [corepeptides.com]
- 4. peptideinitiative.com [peptideinitiative.com]
- 5. CJC-1295 - Wikipedia [en.wikipedia.org]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. biotechpeptides.com [biotechpeptides.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Growth hormone-releasing hormone receptor (GHRH-R) and its signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptidedosages.com [peptidedosages.com]
- 11. uk-peptides.com [uk-peptides.com]
- 12. arpovohealth.com [arpovohealth.com]
- 13. wittmerrejuvenationclinic.com [wittmerrejuvenationclinic.com]
- 14. paradigmpeptides.com [paradigmpeptides.com]
- 15. peptidedosages.com [peptidedosages.com]
- 16. peptidedosages.com [peptidedosages.com]
- 17. peptide-vault.myshopify.com [peptide-vault.myshopify.com]
- 18. particlepeptides.com [particlepeptides.com]
- 19. Research Peptides for Sale Online - Buy Peptides (100% USA Made) [biolongevitylabs.com]
- 20. peptidedosages.com [peptidedosages.com]
- 21. elitebiogenix.com [elitebiogenix.com]
Application Notes and Protocols for Subcutaneous Administration of CJC-1295 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the subcutaneous administration of the synthetic Growth Hormone-Releasing Hormone (GHRH) analog, CJC-1295, in mouse models. The following protocols and data are intended for preclinical research purposes.
Introduction
CJC-1295 is a long-acting GHRH analog that stimulates the pituitary gland to release growth hormone.[1][2] Its extended half-life, achieved through the Drug Affinity Complex (DAC) technology which allows it to bind to albumin, makes it a subject of interest for studies on growth, metabolism, and tissue repair.[3][4] Unlike direct growth hormone administration, CJC-1295 promotes a pulsatile release of GH, mimicking the body's natural secretion patterns.[5][6][7] This document outlines the necessary protocols for its preparation, administration in mice, and summarizes key experimental data from published studies.
Data Presentation
The following tables summarize quantitative data from a key study investigating the effects of subcutaneous CJC-1295 administration in GHRH knockout (GHRHKO) mice.
Table 1: Study Design for CJC-1295 Administration in GHRHKO Mice [8][9][10]
| Parameter | Description |
| Animal Model | GHRH knockout (GHRHKO) mice |
| Age of Mice | 1-week-old at the start of treatment |
| Treatment Groups | 1. Placebo-treated GHRHKO mice2. 2 µg CJC-1295 every 24 hours3. 2 µg CJC-1295 every 48 hours4. 2 µg CJC-1295 every 72 hours5. Heterozygous GHRHKO mice (controls) |
| Route of Administration | Subcutaneous injection |
| Duration of Treatment | 5 weeks |
Table 2: Effects of CJC-1295 on Body Weight and Length in GHRHKO Mice [4][8][9]
| Treatment Group | Outcome on Body Weight | Outcome on Body Length |
| 2 µg CJC-1295 every 24h | Normalized body weight, comparable to heterozygous controls. | Normalized body length, comparable to heterozygous controls. |
| 2 µg CJC-1295 every 48h | Higher body weight than placebo-treated animals, but without full growth normalization. | Higher body length than placebo-treated animals, but without full growth normalization. |
| 2 µg CJC-1295 every 72h | Higher body weight than placebo-treated animals, but without full growth normalization. | Higher body length than placebo-treated animals, but without full growth normalization. |
Table 3: Effects of CJC-1295 on Bone Growth and Body Composition in GHRHKO Mice [4][8][9]
| Treatment Group | Femur and Tibia Length | Relative Lean Mass and Subcutaneous Fat Mass |
| 2 µg CJC-1295 every 24h | Normal | Normal |
| 2 µg CJC-1295 every 48h | Normal | Normal |
| 2 µg CJC-1295 every 72h | Not fully normalized | Normal |
Table 4: Effects of CJC-1295 on Pituitary RNA and GH mRNA [10]
| Treatment Group | Total Pituitary RNA Increase (compared to placebo) | GH mRNA Increase (compared to placebo) |
| 2 µg CJC-1295 every 24h | 13-fold | 11-fold |
| 2 µg CJC-1295 every 48h | 9-fold | 8-fold |
| 2 µg CJC-1295 every 72h | 7-fold | 6-fold |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized CJC-1295
This protocol details the steps for reconstituting lyophilized CJC-1295 powder for experimental use.
Materials:
-
Vial of lyophilized CJC-1295
-
Bacteriostatic water for injection (0.9% benzyl alcohol)
-
Sterile syringes (e.g., 1 mL or 3 mL)
-
Sterile needles (e.g., 21G for reconstitution, 25-27G for administration)
-
Alcohol swabs
-
Sterile, empty vials for aliquots (optional)
Procedure:
-
Preparation: Allow the lyophilized CJC-1295 vial and bacteriostatic water to come to room temperature.
-
Sterilization: Clean the rubber stoppers of both vials with an alcohol swab and allow them to air dry.
-
Solvent Withdrawal: Using a sterile syringe, draw up the desired volume of bacteriostatic water. The volume will depend on the desired final concentration. For example, adding 1.0 mL of bacteriostatic water to a 2 mg vial of CJC-1295 will result in a concentration of 2 mg/mL.[3]
-
Reconstitution: Slowly inject the bacteriostatic water into the CJC-1295 vial, directing the stream against the side of the vial to avoid foaming.
-
Dissolution: Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously , as this can damage the peptide.
-
Storage:
-
Before Reconstitution: Store lyophilized CJC-1295 in a refrigerator. It can remain stable for 1-2 years under proper refrigeration.
-
After Reconstitution: Store the reconstituted solution in a refrigerator at 2-8°C, protected from light.[3] Reconstituted peptides are generally stable for 2-4 weeks when refrigerated. For longer-term storage, it is recommended to create single-use aliquots and store them frozen at -20°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Subcutaneous Administration of CJC-1295 in Mice
This protocol provides a step-by-step guide for the subcutaneous injection of CJC-1295 in mice. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Reconstituted CJC-1295 solution
-
Sterile insulin syringes or 0.5-3 mL syringes with 25-27G needles
-
Mouse restraint device (optional)
-
70% isopropyl alcohol and gauze (optional)
-
Sharps container
Procedure:
-
Animal Restraint:
-
Injection Site Selection:
-
Injection:
-
With your dominant hand, insert the needle (bevel facing up) into the base of the skin tent, parallel to the body.[1][5]
-
Gently pull back on the plunger to ensure you have not entered a blood vessel (negative pressure). If blood appears in the syringe hub, withdraw the needle and try a new site with a fresh needle and syringe.[1]
-
Slowly and steadily inject the calculated volume of the CJC-1295 solution.
-
-
Post-Injection:
-
Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad if necessary.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Dispose of the syringe and needle in a designated sharps container.
-
Visualizations
Signaling Pathway of CJC-1295
Caption: Signaling cascade of CJC-1295 in a pituitary somatotroph cell.
Experimental Workflow for Subcutaneous Administration of CJC-1295 in Mice
Caption: Experimental workflow for a typical CJC-1295 study in mice.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 3. peptidedosages.com [peptidedosages.com]
- 4. lotilabs.com [lotilabs.com]
- 5. Video: Compound Administration in Rodents- Injection Techniques [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.physiology.org [journals.physiology.org]
- 8. urmc.rochester.edu [urmc.rochester.edu]
- 9. peptidedosages.com [peptidedosages.com]
- 10. Once-daily administration of CJC-1295, a long-acting growth hormone-releasing hormone (GHRH) analog, normalizes growth in the GHRH knockout mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-Term Stability of Reconstituted CJC-1295: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
CJC-1295 is a synthetic analogue of Growth Hormone-Releasing Hormone (GHRH) that has garnered significant interest in research due to its potential therapeutic applications. As a peptide, the stability of reconstituted CJC-1295 is a critical factor for ensuring accurate and reproducible experimental results. This document provides detailed application notes and protocols for the reconstitution, storage, and assessment of the long-term stability of CJC-1295.
CJC-1295 is a 30-amino acid peptide hormone that acts as a GHRH analogue. Its mechanism of action involves binding to the GHRH receptor on the anterior pituitary gland, which stimulates the synthesis and release of growth hormone (GH). This, in turn, promotes the production of Insulin-like Growth Factor 1 (IGF-1), a key mediator of the anabolic and growth-promoting effects of GH.
Signaling Pathway of CJC-1295
CJC-1295 initiates its biological effects by binding to the GHRH receptor on somatotroph cells in the anterior pituitary. This binding activates a G-protein coupled receptor signaling cascade, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, ultimately resulting in the transcription of the GH gene and the pulsatile release of stored GH.
Figure 1: Simplified signaling pathway of CJC-1295 in a pituitary somatotroph cell.
Quantitative Stability Data
While comprehensive, long-term stability data for reconstituted CJC-1295 is not extensively published in peer-reviewed literature, the stability of closely related GHRH analogues provides valuable insights. The following tables summarize representative stability data for GHRH analogues under various storage conditions. This data is intended to serve as a guideline for researchers. It is crucial to note that actual stability may vary based on the specific formulation, concentration, and handling procedures.
Table 1: Stability of Reconstituted GHRH Analogues at Different Temperatures
| Temperature | Duration | Remaining Peptide (%) | Analytical Method | Reference |
| 4°C (Refrigerated) | 14 days | >95% | HPLC | [1] |
| 4°C (Refrigerated) | 30 days | >90% | HPLC | [2] |
| 4°C (Refrigerated) | 36 days | Stable | HPLC | [1] |
| 4°C (Refrigerated) | 90 days | Stable | Not Specified | [3] |
| 25°C (Room Temp) | 72 hours | Stable | Not Specified | [3] |
| 25°C (Room Temp) | 7 days | Stable | Not Specified | [4] |
| 25°C (Room Temp) | 28 days | Stable | HPLC | [1] |
| 37°C (Incubator) | 10 days | Stable | HPLC | [1] |
Table 2: General Stability Guidelines for Reconstituted Peptides
| Storage Condition | Typical Shelf-Life | Key Considerations |
| Refrigerated (2-8°C) | Several days to a few weeks | Protect from light. Avoid repeated temperature fluctuations. |
| Frozen (-20°C to -80°C) | Several months to a year | Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized CJC-1295
Objective: To properly dissolve lyophilized CJC-1295 for experimental use.
Materials:
-
Vial of lyophilized CJC-1295
-
Bacteriostatic water for injection (0.9% benzyl alcohol)
-
Sterile syringes and needles
-
Alcohol swabs
Procedure:
-
Allow the vial of lyophilized CJC-1295 to come to room temperature before reconstitution.
-
Clean the rubber stopper of the CJC-1295 vial and the bacteriostatic water vial with an alcohol swab.
-
Using a sterile syringe, draw the desired volume of bacteriostatic water. The volume will depend on the desired final concentration. For example, to achieve a 1 mg/mL concentration from a 2 mg vial, use 2 mL of bacteriostatic water.
-
Slowly inject the bacteriostatic water into the CJC-1295 vial, angling the needle so that the water runs down the side of the vial. This minimizes foaming.
-
Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously, as this can denature the peptide.
-
The reconstituted solution should be clear and free of particulate matter.
Protocol 2: Storage of Reconstituted CJC-1295
Objective: To store the reconstituted peptide solution under conditions that maintain its stability.
Procedure:
-
Short-term storage: For use within a few weeks, store the reconstituted CJC-1295 solution in a refrigerator at 2°C to 8°C. Protect the vial from light by storing it in its original box or wrapping it in foil.
-
Long-term storage: For storage longer than a few weeks, it is recommended to aliquot the reconstituted solution into smaller, single-use volumes in sterile microcentrifuge tubes and freeze at -20°C or -80°C. This prevents degradation from repeated freeze-thaw cycles.
Protocol 3: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the amount of intact CJC-1295 over time to determine its stability.
Materials:
-
Reconstituted CJC-1295 solution stored under desired conditions
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Reference standard of CJC-1295
Procedure:
-
Prepare a standard curve using the CJC-1295 reference standard.
-
At specified time points (e.g., Day 0, Week 1, Week 2, Week 4, etc.), withdraw an aliquot of the stored reconstituted CJC-1295 solution.
-
Inject the sample onto the HPLC system.
-
Elute the peptide using a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the absorbance at a wavelength of 214 nm or 280 nm.
-
The peak corresponding to intact CJC-1295 should be identified by comparing its retention time to that of the reference standard.
-
Quantify the peak area of the intact CJC-1295 at each time point.
-
Calculate the percentage of remaining peptide at each time point relative to the initial concentration at Day 0.
Experimental Workflow for Stability Testing
The following diagram illustrates the general workflow for conducting a long-term stability study of reconstituted CJC-1295.
Figure 2: General experimental workflow for assessing the stability of reconstituted CJC-1295.
Conclusion
The long-term stability of reconstituted CJC-1295 is paramount for the integrity of research data. While specific quantitative data for CJC-1295 is limited, information from related GHRH analogues suggests that reconstituted solutions are stable for several weeks to months when stored under appropriate refrigerated or frozen conditions. Researchers should adhere to strict aseptic techniques during reconstitution and follow the recommended storage protocols to minimize degradation. Regular stability testing using methods such as HPLC is advised for long-term studies to ensure the potency of the peptide.
References
Application Notes and Protocols for Measuring GH Pulsatility After CJC-1295 Injection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring and analyzing growth hormone (GH) pulsatility following the administration of CJC-1295, a long-acting Growth Hormone-Releasing Hormone (GHRH) analog. The protocols outlined below are based on established methodologies to ensure robust and reproducible results for research and drug development purposes.
Introduction
CJC-1295 is a synthetic analog of GHRH that has been modified to extend its half-life, leading to sustained stimulation of GH secretion from the pituitary gland.[1][2][3] Unlike direct administration of synthetic GH, CJC-1295 promotes the natural, pulsatile release of endogenous GH, which is considered crucial for many of its physiological effects.[4][5] Accurate measurement of GH pulsatility is essential to understand the pharmacodynamics of CJC-1295 and its therapeutic potential.
Mechanism of Action of CJC-1295
CJC-1295 acts by binding to GHRH receptors on the somatotroph cells of the anterior pituitary gland.[1][4][6] This binding initiates a signaling cascade that results in the synthesis and release of GH. The long half-life of CJC-1295, often enhanced by Drug Affinity Complex (DAC) technology which allows it to bind to albumin in the bloodstream, results in a prolonged stimulation of the GHRH receptor.[1][2][3] This sustained stimulation has been shown to increase overall GH secretion, primarily by elevating basal (trough) GH levels while preserving the natural pulsatile pattern of GH release.[5][7][8]
Experimental Protocols
Subject Selection and Preparation
-
Inclusion Criteria: For human studies, healthy subjects (e.g., 20-40 years old) with a body mass index (BMI) within the normal range are typically recruited. For animal studies, specific strains (e.g., male Sprague-Dawley rats or specific mouse models) at a designated age and weight should be used.[7][9][10]
-
Exclusion Criteria: Subjects with any underlying medical conditions, particularly endocrine disorders, liver or kidney disease, or those taking medications known to affect GH secretion should be excluded.
-
Acclimatization: For animal studies, an acclimatization period is crucial to minimize stress-induced variations in hormone levels.[11]
-
Diet and Activity: Subjects should maintain their regular diet and activity levels before the study. A standardized meal may be provided on the evening before the study to ensure consistency.
CJC-1295 Administration
-
Dosage: In human studies, doses of 60 to 90 µg/kg of CJC-1295 have been used to assess GH pulsatility.[5][7] The specific dose may be adjusted based on the research question and whether single or multiple administrations are being investigated.[12] For animal models, dosage will vary depending on the species and study design.[9]
-
Administration: CJC-1295 is typically administered via subcutaneous injection.[13][14] The site of injection should be recorded.
Blood Sampling for GH Pulsatility Analysis
-
Frequency and Duration: To accurately characterize GH pulsatility, frequent blood sampling is required. A common protocol involves collecting blood samples every 20 minutes over a 12-hour period, often overnight to capture sleep-related GH pulses.[5][7][8] More intensive sampling (e.g., every 10 minutes) can reveal higher frequency pulses.[15][16]
-
Procedure: An indwelling intravenous catheter should be placed for repeated blood sampling to minimize subject discomfort and stress. The catheter should be kept patent with a saline or heparin lock.
-
Sample Handling: Blood samples should be collected into appropriate tubes (e.g., EDTA or serum separator tubes). After collection, samples should be centrifuged, and the plasma or serum should be aliquoted and stored at -80°C until analysis.
Analytical Methods for GH Quantification
-
Immunoassays: Various types of immunoassays, such as radioimmunoassay (RIA), immunometric assays, and chemiluminescence assays, are commonly used for the routine measurement of GH in serum or plasma.[17][18] It is important to use a highly sensitive and specific assay.
-
Mass Spectrometry: For research purposes requiring high accuracy and specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used to quantify GH.[19][20] This method can help to overcome the variability sometimes observed with immunoassays.[19]
Data Analysis of GH Pulsatility
-
Deconvolution Analysis: This is a key analytical method used to estimate the underlying secretory rates of GH from the measured serum concentrations.[21][22] Deconvolution analysis can provide quantitative parameters of GH pulsatility, including:
-
Pulse Frequency: The number of secretory bursts over a given time period.
-
Pulse Amplitude: The maximal rate of GH secretion during a burst.
-
Pulse Mass: The total amount of GH secreted per burst.
-
Basal (Trough) Secretion: The non-pulsatile secretion of GH between bursts.
-
Mean GH Concentration: The average GH concentration over the sampling period.
-
-
Software: Specialized software programs are available to perform deconvolution analysis of hormonal data.[22][23]
Data Presentation
The following tables summarize the quantitative effects of a single injection of CJC-1295 on GH pulsatility parameters in healthy adult men, based on published findings.
Table 1: Study Design and Dosing
| Parameter | Description |
| Study Population | Healthy men, 20-40 years old[5][7] |
| Dosage Groups | 60 µg/kg or 90 µg/kg CJC-1295[5][7] |
| Administration | Single subcutaneous injection[5][7] |
| Blood Sampling | Every 20 minutes for a 12-hour overnight period[5][7] |
| Timing of Assessment | Before and 1 week after CJC-1295 injection[5][7] |
Table 2: Effects of CJC-1295 on GH Secretion Parameters
| GH Secretion Parameter | Change After CJC-1295 Injection | p-value | Reference |
| Basal (Trough) GH Levels | 7.5-fold increase | < 0.0001 | [7][8] |
| Mean GH Levels | 46% increase | < 0.01 | [7][8] |
| GH Secretory Pulse Frequency | Unaltered | - | [5][7] |
| GH Secretory Pulse Magnitude | Unaltered | - | [5][7] |
| Mean IGF-I Levels | 45% increase | < 0.001 | [7] |
Note: No significant differences were observed between the 60 and 90 µg/kg dose groups for these parameters.[7]
Conclusion
The administration of CJC-1295 leads to a significant increase in overall GH secretion, primarily by elevating basal GH levels while preserving the pulsatile nature of GH release.[5][7] The protocols described in these application notes provide a robust framework for researchers and drug development professionals to accurately measure and analyze the effects of CJC-1295 and other GHRH analogs on GH pulsatility. Careful adherence to these methodologies will ensure the generation of high-quality, reproducible data critical for advancing our understanding of these compounds.
References
- 1. elementsarms.com [elementsarms.com]
- 2. corepeptides.com [corepeptides.com]
- 3. peptideinitiative.com [peptideinitiative.com]
- 4. polarispeptides.com [polarispeptides.com]
- 5. academic.oup.com [academic.oup.com]
- 6. CJC-1295: The Growth Hormone Peptide and Its Benefits - Siam Clinic Thailand [siamclinicthailand.com]
- 7. Pulsatile secretion of growth hormone (GH) persists during continuous stimulation by CJC-1295, a long-acting GH-releasing hormone analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. GHRH treatment: studies in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mouse models of growth hormone action and aging: A proteomic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ghrelin Gene Deletion Alters Pulsatile Growth Hormone Secretion in Adult Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prolonged stimulation of growth hormone (GH) and insulin-like growth factor I secretion by CJC-1295, a long-acting analog of GH-releasing hormone, in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. droracle.ai [droracle.ai]
- 15. Impact of intensive venous sampling on characterization of pulsatile GH release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 17. acb.org.uk [acb.org.uk]
- 18. Measurement of human growth hormone by immunoassays: Current status, unsolved problems and clinical consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantification of growth hormone in serum by isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. The application of deconvolution analysis to elucidate the pulsatile nature of growth hormone secretion using a variable half-life of growth hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A two-step deconvolution-analysis-informed population pharmacodynamic modeling approach for drugs targeting pulsatile endogenous compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Sparse Deconvolution of Pulsatile Growth Hormone Secretion in Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantification of CJC-1295 in Plasma using ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
CJC-1295 is a synthetic analogue of growth hormone-releasing hormone (GHRH) with a significantly extended half-life, making it a subject of interest in various research and clinical settings.[1][2] Accurate quantification of CJC-1295 in plasma is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides a detailed protocol for the quantification of CJC-1295 in plasma samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
CJC-1295 is a 30-amino acid peptide that stimulates the release of growth hormone (GH) from the pituitary gland.[3] A unique feature of some forms of CJC-1295 is the presence of a reactive maleimidopropionic acid group, which allows it to covalently bind to plasma proteins, particularly albumin.[3][4] This conjugation significantly prolongs its activity in the bloodstream.[3]
Principle of the Assay
The described assay is a competitive ELISA. This method involves competition between a known amount of enzyme-labeled CJC-1295 and the CJC-1295 present in the plasma sample for binding to a limited number of anti-CJC-1295 antibody-coated microplate wells. The intensity of the color developed is inversely proportional to the concentration of CJC-1295 in the sample.
Signaling Pathway of CJC-1295
CJC-1295 exerts its biological effects by binding to the GHRH receptor (GHRH-R) on somatotroph cells in the anterior pituitary gland.[2][5] This receptor is a G protein-coupled receptor.[6][7] Upon binding, it activates a signaling cascade involving G-proteins and the production of the second messenger cyclic adenosine monophosphate (cAMP).[1][5][8] This ultimately leads to increased transcription of the growth hormone gene and the synthesis and pulsatile release of growth hormone.[2]
Figure 1: CJC-1295 Signaling Pathway.
Experimental Protocol
This protocol outlines the steps for quantifying CJC-1295 in plasma samples.
Materials and Reagents
-
Anti-CJC-1295 antibody (polyclonal or monoclonal)
-
CJC-1295 standard
-
CJC-1295-HRP (Horseradish Peroxidase) conjugate
-
96-well microplate coated with a capture antibody
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Diluent (e.g., PBS with 1% BSA)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plasma samples
-
Plate reader capable of measuring absorbance at 450 nm
Sample Preparation
-
Plasma Collection : Collect whole blood into tubes containing an anticoagulant such as EDTA, heparin, or citrate.[9]
-
Centrifugation : Within 30 minutes of collection, centrifuge the blood samples at 1000 x g for 15 minutes at 2-8°C.[]
-
Aliquoting : Carefully collect the supernatant (plasma) and aliquot into clean tubes.
-
Storage : For immediate use, store plasma at 2-8°C. For long-term storage, store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[9][]
Assay Procedure
References
- 1. corepeptides.com [corepeptides.com]
- 2. CJC-1295 Peptide | Growth Hormone & Performance [paragonsportsmedicine.com]
- 3. An immuno polymerase chain reaction screen for the detection of CJC-1295 and other growth-hormone-releasing hormone analogs in equine plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A method for confirming CJC-1295 abuse in equine plasma samples by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotechpeptides.com [biotechpeptides.com]
- 6. Signaling mechanism of growth hormone-releasing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Growth hormone-releasing hormone receptor (GHRH-R) and its signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. polarispeptides.com [polarispeptides.com]
Application Note: Quantitative Analysis of CJC-1295 in Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
CJC-1295 is a synthetic analogue of growth hormone-releasing hormone (GHRH) composed of 29 amino acids.[1][2] Its structure has been modified to increase its resistance to enzymatic degradation, significantly extending its half-life and biological activity.[3] CJC-1295 often incorporates a Drug Affinity Complex (DAC), which allows it to covalently bind to plasma proteins like albumin, further prolonging its circulation time to several days.[1][4] This long-acting peptide stimulates the pituitary gland to release growth hormone (GH) in a pulsatile manner, which in turn promotes the liver's production of insulin-like growth factor 1 (IGF-1).[5][6] Due to its performance-enhancing potential, sensitive and reliable methods for its detection are crucial in both clinical research and anti-doping applications.
The detection of CJC-1295 in biological matrices presents a challenge due to its covalent binding to endogenous proteins, leading to a low abundance of the free peptide and a high molecular weight of the resulting conjugate.[4][7] This application note describes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of CJC-1295 in plasma. The protocol employs an immuno-affinity capture and tryptic digestion strategy to isolate and generate signature proteotypic peptides from the parent molecule, enabling reliable detection at low pg/mL concentrations.[7]
Principle of the Method
The method is based on a "bottom-up" proteomics approach. Due to the covalent binding of CJC-1295 to serum albumin, direct analysis is impractical.[4] The workflow involves:
-
Immuno-affinity Capture: CJC-1295 (conjugated to albumin) is selectively enriched from the plasma matrix using specific antibodies coupled to magnetic beads.
-
Tryptic Digestion: The captured protein-peptide conjugate is enzymatically digested with trypsin. This process cleaves the molecule at specific amino acid residues (lysine and arginine), generating a mixture of smaller, more readily analyzable peptides.
-
LC-MS/MS Analysis: The resulting digest is separated using reversed-phase liquid chromatography and analyzed by tandem mass spectrometry. Specific "proteotypic" peptides unique to CJC-1295 are selected as surrogates for quantification. Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions, ensuring high selectivity and sensitivity.
Experimental Protocols
1. Materials and Reagents
-
CJC-1295 Standard (Reference Material)
-
Internal Standard (e.g., stable isotope-labeled peptide)
-
Anti-CJC-1295 Antibody-Coated Magnetic Beads
-
Plasma Samples (Human or Equine)
-
Lysis/Binding Buffer (e.g., Phosphate-Buffered Saline with 0.05% Tween-20)
-
Wash Buffer (e.g., PBS)
-
Elution Buffer (e.g., 0.1% Trifluoroacetic Acid)
-
Reduction Agent: Dithiothreitol (DTT)
-
Alkylation Agent: Iodoacetamide (IAA)
-
Sequencing Grade Modified Trypsin
-
Digestion Buffer (e.g., 50 mM Ammonium Bicarbonate)
-
LC-MS Grade Water, Acetonitrile (ACN), and Formic Acid (FA)
2. Sample Preparation Protocol
This protocol is adapted from established methods for large peptide analysis from plasma.[7][8]
-
Sample Spiking: For calibration curve and quality control (QC) samples, spike blank plasma with appropriate concentrations of CJC-1295 standard and a fixed concentration of the internal standard.
-
Immuno-affinity Enrichment:
-
To 1 mL of plasma sample, add 50 µL of antibody-coated magnetic beads suspended in Lysis/Binding Buffer.
-
Incubate for 1-2 hours at room temperature with gentle rotation to allow for binding.
-
Place the tube on a magnetic rack to separate the beads. Discard the supernatant.
-
Wash the beads three times with 1 mL of Wash Buffer.
-
-
Elution:
-
Add 100 µL of Elution Buffer to the beads and vortex for 10 minutes to elute the captured CJC-1295 conjugate.
-
Separate the beads using the magnetic rack and transfer the eluate to a new microcentrifuge tube.
-
-
Reduction and Alkylation:
-
Add 10 µL of 100 mM DTT to the eluate. Incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature.
-
Add 10 µL of 200 mM IAA. Incubate in the dark at room temperature for 30 minutes.
-
-
Tryptic Digestion:
-
Add 20 µL of sequencing grade trypsin (at 0.5 mg/mL in Digestion Buffer).
-
Incubate overnight (12-16 hours) at 37°C.
-
-
Digestion Quenching and Cleanup:
-
Stop the digestion by adding 10 µL of 10% Formic Acid.
-
The sample is now ready for LC-MS/MS analysis. If necessary, a solid-phase extraction (SPE) cleanup step can be performed to remove residual salts and detergents.[9]
-
LC-MS/MS Method
1. Liquid Chromatography
The separation of tryptic peptides is typically achieved using a C18 reversed-phase column with a gradient elution.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) System |
| Column | C18 Reversed-Phase (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Gradient | See Table 1 |
Table 1: LC Gradient Conditions
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 5 |
| 1.0 | 5 |
| 8.0 | 40 |
| 8.5 | 95 |
| 10.0 | 95 |
| 10.1 | 5 |
| 12.0 | 5 |
2. Mass Spectrometry
Analysis is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
Table 2: Mass Spectrometry Parameters (Hypothetical for a Signature Peptide)
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Collision Gas | Argon |
| Precursor Ion (Q1) | m/z of signature peptide (e.g., 856.4²⁺) |
| Product Ion (Q3) | m/z of specific fragment ions (e.g., 945.5⁺, 732.3⁺) |
Note: Specific MRM transitions must be optimized empirically for the chosen signature peptides of CJC-1295.
Data Presentation and Performance
Quantitative data is generated by creating a calibration curve from the peak area ratios of the analyte to the internal standard versus the nominal concentration. The performance of the method should be validated according to regulatory guidelines.
Table 3: Method Performance Characteristics
| Parameter | Result | Reference |
|---|---|---|
| Limit of Detection (LOD) | 180 pg/mL | [4][7] |
| Linear Range | 0.2 ng/mL - 50 ng/mL (Typical) | N/A |
| Intra-day Precision | < 15% RSD (Typical) | N/A |
| Inter-day Precision | < 15% RSD (Typical) | N/A |
| Accuracy | 85-115% (Typical) | N/A |
| Recovery | > 60% (Typical) | N/A |
Note: Typical performance values are provided for context and should be established during method validation.
Visualizations
CJC-1295 Signaling Pathway
CJC-1295 acts as a GHRH agonist, binding to GHRH receptors on the anterior pituitary.[5] This initiates a signaling cascade involving adenylyl cyclase and protein kinase A (PKA), ultimately stimulating the synthesis and pulsatile release of growth hormone.[3]
Caption: CJC-1295 mechanism of action.
LC-MS/MS Experimental Workflow
The analytical workflow provides a systematic process from sample collection to data analysis, ensuring reproducibility and accuracy.
References
- 1. corepeptides.com [corepeptides.com]
- 2. Identification of CJC-1295, a growth-hormone-releasing peptide, in an unknown pharmaceutical preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CJC-1295 Peptide | Growth Hormone & Performance [paragonsportsmedicine.com]
- 4. A method for confirming CJC-1295 abuse in equine plasma samples by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. polarispeptides.com [polarispeptides.com]
- 6. yuniquemedical.com [yuniquemedical.com]
- 7. researchgate.net [researchgate.net]
- 8. Mass Spectrometry Sample Preparation Procedure for Protein Samples | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: CJC-1295 for Muscle Hypertrophy Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CJC-1295 is a synthetic analogue of Growth Hormone-Releasing Hormone (GHRH) that has garnered significant interest in research for its potential to stimulate the pituitary gland to release endogenous growth hormone (GH).[1][2] Its primary structural modifications are designed to increase its resistance to enzymatic degradation and extend its half-life, making it a potent tool for investigating the physiological effects of sustained GH and Insulin-like Growth Factor-1 (IGF-1) elevation.[3][4] These application notes provide an overview of CJC-1295, its mechanism of action, and detailed protocols for its use in preclinical muscle hypertrophy research models.
Mechanism of Action: The GH/IGF-1 Axis
CJC-1295 functions by binding to GHRH receptors on the anterior pituitary gland.[3][5] This action mimics the physiological role of endogenous GHRH, stimulating the synthesis and pulsatile release of growth hormone.[2][6] The increased circulation of GH prompts the liver to produce and release IGF-1, a primary mediator of GH's anabolic effects.[1][7] In skeletal muscle, IGF-1 activates downstream signaling pathways, most notably the PI3K/Akt/mTOR pathway, which is a central regulator of protein synthesis and cellular growth, leading to muscle hypertrophy.[3]
CJC-1295 Variants: With and Without DAC
A critical distinction in CJC-1295 research is the presence or absence of a Drug Affinity Complex (DAC). This modification significantly alters the peptide's pharmacokinetic profile.
-
CJC-1295 without DAC (also known as Mod GRF 1-29): This version has a short half-life of approximately 30 minutes.[3][8] It produces a sharp, pulsatile release of GH that more closely mimics natural physiological patterns.[3]
-
CJC-1295 with DAC: The DAC component is a molecular linker that enables CJC-1295 to covalently bind to serum albumin after administration.[9][10] This binding protects the peptide from rapid degradation and clearance, extending its half-life to approximately 6-8 days.[3][11][12] This results in a sustained elevation of GH and IGF-1 levels.[11][13]
| Feature | CJC-1295 without DAC (Mod GRF 1-29) | CJC-1295 with DAC |
| Half-life | ~30 minutes[3][8] | ~6-8 days[3][11][12] |
| GH Release Pattern | Short, pulsatile burst[8] | Sustained, prolonged elevation[13] |
| Dosing Frequency | 1-2 times daily[13] | 1-2 times weekly[11] |
| Research Application | Studies requiring mimicry of natural GH pulses | Long-term studies requiring sustained anabolic signaling |
Quantitative Data Summary
The following tables summarize quantitative findings from key preclinical and clinical studies.
Table 1: Effects of CJC-1295 on Hormone Levels in Healthy Adults
| Parameter | Dosage | Result | Duration of Effect | Source |
|---|---|---|---|---|
| Plasma GH | Single subcutaneous injection | 2- to 10-fold increase in mean concentration | ≥ 6 days | [6][14] |
| Plasma IGF-1 | Single subcutaneous injection | 1.5- to 3-fold increase in mean concentration | 9-11 days | [6][14] |
| Plasma IGF-1 | Multiple doses | Levels remained above baseline | Up to 28 days |[6][14] |
Table 2: Effects of CJC-1295 in Preclinical Muscle Growth Models (GHRH Knockout Mice)
| Parameter | Dosage & Frequency | Duration | Result | Source |
|---|---|---|---|---|
| Body Weight & Length | 2 µ g/day , subcutaneous | 5 weeks | Normalized to control levels | [3][9][15] |
| Body Weight & Length | 2 µ g/48h , subcutaneous | 5 weeks | Increased vs. placebo, but not fully normalized | [3][9][15] |
| Relative Lean Mass | 2 µg at 24h, 48h, or 72h intervals | 5 weeks | Normal in all treated groups | [3][9][15] |
| Pituitary GH mRNA | 2 µ g/day , subcutaneous | 5 weeks | 8- to 11-fold increase |[8] |
Note: The GHRH knockout (GHRHKO) mouse model demonstrates CJC-1295's ability to restore normal growth and body composition in a GH-deficient state, providing a strong rationale for its use in muscle hypertrophy models.
Experimental Protocols
Protocol 1: Induction and Assessment of Muscle Hypertrophy in a Rodent Sarcopenia Model
This protocol provides a framework for evaluating the efficacy of CJC-1295 with DAC in an aged mouse model of sarcopenia.
1. Animal Model Selection:
-
Species/Strain: C57BL/6J mice are commonly used for aging studies.
-
Age: Use "old" mice (e.g., 22-24 months) as the experimental group and "young" adult mice (e.g., 4-6 months) as a baseline control.
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment. House them under standard conditions (12h light/dark cycle, ad libitum access to food and water).
2. Reagent Preparation and Storage:
-
Reconstitution: Lyophilized CJC-1295 with DAC should be reconstituted with sterile bacteriostatic water. For a 2 mg vial, slowly inject 1.0 mL of bacteriostatic water down the side of the vial to yield a final concentration of 2 mg/mL.[7] Gently swirl the vial until all powder is dissolved; do not shake vigorously.[7]
-
Storage: Store lyophilized powder in a freezer (≤ -20°C).[7] After reconstitution, the solution should be refrigerated at 2-8°C and is typically stable for 14-28 days.[5] Protect from light.[5][7]
3. Administration Protocol:
-
Groups:
-
Group 1: Old Mice + Vehicle (Bacteriostatic Water)
-
Group 2: Old Mice + CJC-1295 with DAC
-
Group 3: Young Mice + Vehicle (Baseline Control)
-
-
Dosage: A dose of 2 µg per mouse has been shown to be effective in GHRH knockout mice.[9][15] This can be used as a starting point. Doses up to 600 mcg/week have been referenced in other contexts, but dose-response studies are recommended.[16]
-
Route: Subcutaneous (s.c.) injection.
-
Frequency: Once weekly, due to the long half-life of the DAC version.[7]
-
Duration: 8-12 weeks is a common duration for sarcopenia studies to observe significant changes.
4. Outcome Measures:
-
In-life Measurements (perform at baseline and end of study):
-
Body Weight: Measure weekly.
-
Functional Strength: Assess forelimb grip strength using a grip strength meter. Record the peak force over several trials.[17]
-
-
Terminal Procedures (at end of study):
-
Euthanasia & Muscle Dissection: Euthanize mice according to approved institutional protocols. Carefully dissect key muscles, such as the tibialis anterior (TA), gastrocnemius, and quadriceps.[18]
-
Ex Vivo Muscle Mass: Blot dissected muscles dry and weigh them on an analytical balance.[18] Normalize muscle weight to tibia length or initial body weight to account for differences in animal size.[2][19]
-
Histological Analysis:
-
Embed a portion of the muscle (e.g., mid-belly of the TA) in OCT compound and freeze in isopentane pre-cooled with liquid nitrogen.[17]
-
Cut transverse cryosections (e.g., 10 µm thick).[20]
-
Perform Hematoxylin and Eosin (H&E) staining to visualize general morphology or immunofluorescence staining with an anti-laminin antibody to clearly delineate muscle fiber borders.[2][20]
-
Capture images using a microscope and use analysis software (e.g., ImageJ) to measure the cross-sectional area (CSA) of individual muscle fibers.[2] A sample size of at least 100 fibers per muscle is recommended.
-
-
Protocol 2: Western Blot Analysis of mTOR Pathway Activation
This protocol is for assessing the activation of key anabolic signaling proteins in muscle lysates.
1. Protein Extraction:
-
Place a frozen muscle sample (~20-30 mg) in a pre-chilled tube with a steel bead.
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[12]
-
Homogenize the tissue using a tissue lyser until no visible tissue chunks remain.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.[12]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[12]
-
Carefully collect the supernatant, which contains the total protein extract.
2. Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay.[12]
-
Calculate the volume needed to load an equal amount of protein (e.g., 20-40 µg) for each sample.
3. Gel Electrophoresis and Transfer:
-
Prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.[12]
-
Load samples and a molecular weight marker onto an SDS-PAGE gel.
-
Run the gel until adequate protein separation is achieved.
-
Transfer the proteins to a PVDF membrane. For large proteins like mTOR, a wet transfer at 100V for 120 minutes or an overnight transfer at low voltage is recommended.[12]
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C on a shaker.
-
Recommended Primary Antibodies:
-
Phospho-mTOR (Ser2448)
-
Total mTOR
-
Phospho-S6K1 (Thr389)
-
Total S6K1
-
GAPDH or β-actin (as a loading control)
-
-
-
Wash the membrane 3 times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again 3 times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Quantify band density using software like ImageJ and normalize the phosphorylated protein levels to their respective total protein levels.
Conclusion
CJC-1295 is a valuable research tool for investigating the anabolic effects of the GH/IGF-1 axis. Its long-acting variant, CJC-1295 with DAC, provides a method for achieving sustained elevations in GH and IGF-1, making it particularly suitable for long-term studies on muscle hypertrophy and sarcopenia. The protocols outlined above offer a comprehensive guide for researchers to design and execute robust preclinical studies to explore the therapeutic potential of this compound in the context of muscle physiology.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro, In Vivo, and In Silico Methods for Assessment of Muscle Size and Muscle Growth Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. CJC-1295/Ipamorelin Peptide — Anderson Longevity Clinic ® [andersonlongevityclinic.com]
- 5. peptidedosages.com [peptidedosages.com]
- 6. pliability.com [pliability.com]
- 7. peptidedosages.com [peptidedosages.com]
- 8. | BioWorld [bioworld.com]
- 9. Once-daily administration of CJC-1295, a long-acting growth hormone-releasing hormone (GHRH) analog, normalizes growth in the GHRH knockout mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biotechpeptides.com [biotechpeptides.com]
- 12. benchchem.com [benchchem.com]
- 13. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 14. Prolonged stimulation of growth hormone (GH) and insulin-like growth factor I secretion by CJC-1295, a long-acting analog of GH-releasing hormone, in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. researchgate.net [researchgate.net]
- 18. Assessment of muscle mass and strength in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. journals.biologists.com [journals.biologists.com]
Investigating the Metabolic Effects of CJC-1295: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CJC-1295 is a synthetic analogue of growth hormone-releasing hormone (GHRH) that has garnered significant interest in the scientific community for its potential to modulate metabolic processes. Its primary mechanism of action involves binding to GHRH receptors in the anterior pituitary gland, which stimulates the synthesis and pulsatile release of endogenous growth hormone (GH). This, in turn, leads to an increase in the production of insulin-like growth factor 1 (IGF-1) by the liver. A key feature of CJC-1295, particularly the version with a Drug Affinity Complex (DAC), is its extended half-life, allowing for sustained elevation of GH and IGF-1 levels. This prolonged action makes it a valuable tool for investigating the long-term metabolic consequences of enhanced GH secretion.
These application notes provide a comprehensive overview of the metabolic effects of CJC-1295, supported by quantitative data from scientific studies. Detailed experimental protocols are outlined to guide researchers in designing and executing studies to further investigate the metabolic impact of this potent GHRH analogue.
Mechanism of Action: The GHRH Pathway
CJC-1295 mimics the action of endogenous GHRH by binding to the GHRH receptor (GHRH-R), a G-protein coupled receptor located on somatotroph cells in the anterior pituitary. This binding event initiates an intracellular signaling cascade, primarily through the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates downstream targets, ultimately stimulating the transcription of the GH gene and the pulsatile release of stored GH.
Quantitative Data on Metabolic Effects
The administration of CJC-1295 leads to significant and sustained increases in GH and IGF-1 levels. These hormonal changes are the primary drivers of the observed metabolic effects.
| Parameter | Dosage | Subjects | Observed Effect | Duration of Effect | Reference |
| Growth Hormone (GH) | Single subcutaneous injection | Healthy Adults (21-61 years) | 2- to 10-fold increase in mean plasma GH concentrations. | 6 days or more. | |
| Insulin-like Growth Factor 1 (IGF-1) | Single subcutaneous injection | Healthy Adults (21-61 years) | 1.5- to 3-fold increase in mean plasma IGF-1 concentrations. | 9-11 days. | |
| Fasting Blood Glucose | Daily administration for 8 weeks | Obese diabetic rodents | 45% reduction in fasting blood glucose levels. | Not specified. | |
| HbA1c | Daily administration for 8 weeks | Obese diabetic rodents | 1.2% reduction in HbA1c levels. | Not specified. |
Experimental Protocols
Assessment of GH and IGF-1 Levels
Objective: To quantify the impact of CJC-1295 on circulating GH and IGF-1 concentrations.
Methodology: Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for this purpose.
Protocol: GH/IGF-1 ELISA
-
Sample Collection and Preparation:
-
Collect whole blood via venipuncture into serum separator tubes.
-
Allow blood to clot at room temperature for 30 minutes.
-
Centrifuge at 1000 x g for 15 minutes.
-
Aliquot serum and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.
-
-
ELISA Procedure (General Protocol):
-
Bring all reagents and samples to room temperature.
-
Prepare standards and samples in duplicate. For IGF-1, samples may require an acid-ethanol extraction to separate IGF-1 from its binding proteins.
-
Add 100 µL of standard or sample to each well of a pre-coated microplate. Incubate for 1-2 hours at 37°C.
-
Aspirate and wash the wells 3-5 times with wash buffer.
-
Add 100 µL of biotinylated detection antibody. Incubate for 1 hour at 37°C.
-
Aspirate and wash the wells.
-
Add 100 µL of streptavidin-HRP conjugate. Incubate for 30 minutes at 37°C.
-
Aspirate and wash the wells.
-
Add 90 µL of TMB substrate solution. Incubate for 10-20 minutes at 37°C in the dark.
-
Add 50 µL of stop solution.
-
Read the absorbance at 450 nm immediately.
-
Generate a standard curve and calculate the concentrations of GH or IGF-1 in the samples.
-
Assessment of Glucose Metabolism
Objective: To evaluate the effect of CJC-1295 on glucose tolerance and insulin sensitivity.
Methodology: The Oral Glucose Tolerance Test (OGTT) is the gold standard for assessing glucose tolerance.
Protocol: Oral Glucose Tolerance Test (OGTT)
-
Patient Preparation:
-
The patient should consume a diet with at least 150 grams of carbohydrates per day for 3 days prior to the test.
-
Fast for 8-12 hours overnight before the test. Water is permitted.
-
-
Test Procedure:
-
A baseline (fasting) blood sample is drawn.
-
The patient drinks a solution containing 75 grams of glucose within 5 minutes.
-
Blood samples are collected at 30, 60, 90, and 120 minutes after the glucose load.
-
-
Sample Analysis:
-
Blood samples are analyzed for glucose and insulin concentrations.
-
Plot glucose and insulin levels against time to assess the glucose and insulin response curves.
-
Assessment of Lipid Metabolism
Objective: To determine the impact of CJC-1295 on the lipid profile.
Methodology: A standard lipid panel analysis is performed on fasting serum samples.
Protocol: Lipid Profile Analysis
-
Sample Collection:
-
Collect a fasting (8-12 hours) blood sample via venipuncture.
-
-
Analysis:
-
Measure the following parameters using an automated clinical chemistry analyzer:
-
Total Cholesterol
-
High-Density Lipoprotein (HDL) Cholesterol
-
Low-Density Lipoprotein (LDL) Cholesterol (can be calculated or measured directly)
-
Triglycerides
-
-
Assessment of Lipolysis (In Vitro)
Objective: To investigate the direct effect of CJC-1295 on fat breakdown in adipocytes.
Methodology: An in vitro lipolysis assay using a differentiated adipocyte cell line, such as 3T3-L1 cells.
Protocol: In Vitro Lipolysis Assay
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes to confluence.
-
Induce differentiation into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).
-
-
Lipolysis Assay:
-
Wash the differentiated adipocytes with Krebs-Ringer bicarbonate buffer (KRBB) supplemented with bovine serum albumin (BSA).
-
Incubate the cells with CJC-1295 at various concentrations in KRBB with BSA for a specified time (e.g., 2 hours). Include a positive control (e.g., isoproterenol) and a vehicle control.
-
Collect the incubation medium.
-
Measure the concentration of glycerol and free fatty acids (FFAs) released into the medium using commercially available colorimetric assay kits.
-
Assessment of Protein Synthesis
Objective: To measure the effect of CJC-1295 on the rate of protein synthesis.
Methodology: Stable isotope tracer studies are the gold standard for measuring protein synthesis in vivo.
Protocol: Stable Isotope Tracer Infusion
-
Tracer Infusion:
-
A primed, constant infusion of a stable isotope-labeled amino acid (e.g., L-[ring-¹³C₆]phenylalanine) is administered intravenously.
-
-
Sample Collection:
-
Blood samples are collected at regular intervals to measure the isotopic enrichment of the tracer in the plasma.
-
Muscle biopsies are taken at the beginning and end of the infusion period to measure the incorporation of the tracer into muscle protein.
-
-
Analysis:
-
The isotopic enrichment of the tracer in plasma and muscle protein is determined by mass spectrometry.
-
The fractional synthetic rate (FSR) of muscle protein is calculated from the rate of incorporation of the labeled amino acid into muscle protein and the enrichment of the precursor pool (plasma or intracellular free amino acid).
-
Assessment of Nitrogen Balance
Objective: To evaluate the overall effect of CJC-1295 on whole-body protein metabolism.
Methodology: Nitrogen balance studies quantify the difference between nitrogen intake and nitrogen excretion.
Protocol: Nitrogen Balance Study
-
Dietary Control:
-
Subjects consume a controlled diet with a known amount of protein (and therefore nitrogen) for a defined period.
-
-
Sample Collection:
-
A 24-hour urine collection is performed to measure total urinary nitrogen or urea nitrogen.
-
Fecal nitrogen losses can also be measured, although they are often estimated.
-
-
Calculation:
-
Nitrogen Balance = Nitrogen Intake - (Urinary Nitrogen + Fecal Nitrogen + Insensible Losses)
-
A positive nitrogen balance indicates an anabolic state, where protein synthesis exceeds breakdown.
-
Conclusion
CJC-1295 is a powerful research tool for investigating the metabolic roles of the GH/IGF-1 axis. Its long-acting nature provides a unique opportunity to study the sustained effects of elevated GH and IGF-1 on glucose homeostasis, lipid metabolism, and protein synthesis. The protocols outlined in these application notes provide a framework for researchers to conduct rigorous and reproducible studies to further elucidate the complex metabolic effects of CJC-1295. Adherence to standardized methodologies is crucial for generating high-quality data that can advance our understanding of GHRH analogue pharmacology and its potential therapeutic applications.
Troubleshooting & Optimization
Technical Support Center: CJC-1295 Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to prevent the degradation of CJC-1295 in solution.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for reconstituting lyophilized CJC-1295?
A1: Bacteriostatic water (containing 0.9% benzyl alcohol) is the recommended solvent for reconstituting CJC-1295 for multi-use applications.[1][2][3][4][5] The benzyl alcohol acts as a preservative, inhibiting microbial growth and extending the shelf life of the reconstituted solution.[1][2][3][4][5] For single-use applications, sterile water can be used.[6]
Q2: What are the correct storage conditions for CJC-1295 before and after reconstitution?
A2: Before reconstitution, lyophilized CJC-1295 powder should be stored in a freezer at -20°C for long-term stability.[7] After reconstitution with bacteriostatic water, the solution should be stored in a refrigerator at 2-8°C and protected from light.[6][7] It is advisable to use the reconstituted solution within 30 days.[8]
Q3: My reconstituted CJC-1295 solution appears cloudy. What is the cause and is it safe to use?
A3: A cloudy appearance in the reconstituted solution can indicate several issues, including aggregation of the peptide, poor quality of the bacteriostatic water (improper pH), or contamination.[6][8] It is generally not recommended to use a cloudy solution as it may have reduced potency and could pose safety risks. The primary cause is often peptide aggregation, which can be triggered by improper reconstitution techniques such as shaking the vial vigorously or temperature shock.[6][8]
Q4: What are the primary degradation pathways for CJC-1295 in solution?
A4: Like other peptides, CJC-1295 is susceptible to several degradation pathways in an aqueous environment. The most common include:
-
Oxidation: The methionine residue at position 27 in the parent peptide GRF(1-29) is prone to oxidation. However, Modified GRF(1-29) (CJC-1295 without DAC) is specifically designed with a substitution at this position to prevent oxidation.[9]
-
Deamidation: Asparagine residues can undergo deamidation. Modified GRF(1-29) includes a substitution at position 8 to reduce asparagine rearrangement.[9]
-
Aggregation: Peptides can self-associate to form soluble or insoluble aggregates, which can be exacerbated by factors like pH, temperature, and physical stress (shaking).[6][8]
-
Hydrolysis: Cleavage of peptide bonds can occur, particularly at acidic or alkaline pH.
Troubleshooting Guides
Issue 1: Cloudy or Gel-like Solution After Reconstitution
-
Possible Cause 1: Improper Reconstitution Technique. Vigorous shaking or injecting the solvent directly onto the lyophilized powder can cause mechanical stress, leading to aggregation.[6][8]
-
Possible Cause 2: Temperature Shock. Reconstituting a cold vial with room temperature solvent can cause the peptide to clump.[6][8]
-
Possible Cause 3: Poor Quality of Bacteriostatic Water. The pH of the bacteriostatic water can affect the solubility and stability of the peptide.[6]
-
Solution: Use high-quality, sterile bacteriostatic water from a reputable source. If cloudiness persists, consider using a fresh vial of bacteriostatic water.
-
-
Possible Cause 4: High Peptide Concentration. Some peptides are more prone to gelling at higher concentrations.[8]
-
Solution: Ensure you are using the recommended volume of solvent for the amount of peptide in the vial.
-
Issue 2: Loss of Peptide Potency Over Time
-
Possible Cause 1: Improper Storage. Storing the reconstituted solution at room temperature or exposing it to light can accelerate degradation.
-
Solution: Always store the reconstituted peptide at 2-8°C in a dark place, such as its original box.[7]
-
-
Possible Cause 2: Repeated Freeze-Thaw Cycles. Freezing and thawing a reconstituted peptide solution can damage the peptide structure.[8]
-
Solution: It is generally not recommended to freeze reconstituted peptides.[7] If you need to store aliquots, it is best to do so immediately after reconstitution and avoid repeated freeze-thaw cycles.
-
-
Possible Cause 3: Chemical Degradation (Oxidation/Deamidation). Over time, chemical modifications can occur even under refrigerated conditions.
-
Solution: Use the reconstituted peptide within the recommended timeframe (typically up to 30 days).[8] For longer-term studies, it is advisable to use a fresh vial.
-
Data on CJC-1295 Stability
While specific quantitative stability data for CJC-1295 in solution is not extensively published, the following tables provide an expected stability profile based on general principles of peptide chemistry and data for similar GHRH analogs.
Table 1: Estimated Stability of Reconstituted CJC-1295 (without DAC) in Bacteriostatic Water
| Storage Condition | Timepoint | Estimated Purity |
| 2-8°C (Refrigerated) | 24 hours | >99% |
| 7 days | ~98% | |
| 14 days | ~95% | |
| 30 days | ~90% | |
| 25°C (Room Temp) | 24 hours | ~95% |
| 7 days | <90% | |
| 40°C (Accelerated) | 24 hours | <90% |
Table 2: Influence of pH on Peptide Stability (General Principles)
| pH Range | Predominant Degradation Pathway | Stability Impact |
| < 4 | Acid Hydrolysis | Low |
| 4-6 | Minimal Degradation | Optimal |
| > 7 | Deamidation, Oxidation | Low |
Experimental Protocols
Protocol 1: Forced Degradation Study of CJC-1295
Objective: To identify potential degradation products and degradation pathways of CJC-1295 in solution.
Methodology:
-
Prepare a stock solution of CJC-1295 in sterile water at a concentration of 1 mg/mL.
-
Aliquot the stock solution into separate vials for each stress condition.
-
Acidic Hydrolysis: Add 0.1 M HCl to a final concentration of 0.01 M. Incubate at 40°C for 24, 48, and 72 hours.
-
Alkaline Hydrolysis: Add 0.1 M NaOH to a final concentration of 0.01 M. Incubate at 40°C for 24, 48, and 72 hours.
-
Oxidative Degradation: Add 3% H₂O₂ to a final concentration of 0.3%. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate a vial of the stock solution at 60°C for 24, 48, and 72 hours.
-
At each time point, neutralize the acidic and alkaline samples and analyze all samples by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for CJC-1295
Objective: To separate and quantify CJC-1295 from its potential degradation products.
Methodology:
-
System: HPLC with UV detection.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 10% to 70% Mobile Phase B over 25 minutes.
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
Analysis: The peak area of CJC-1295 is compared to the total peak area of all components to determine the percentage of degradation. Mass spectrometry (LC-MS) can be coupled to this method to identify the mass of the degradation products.
Visualizations
References
- 1. cloudmineinc.org [cloudmineinc.org]
- 2. peptidesystems.com [peptidesystems.com]
- 3. elementsarms.com [elementsarms.com]
- 4. tydes.is [tydes.is]
- 5. tydes.is [tydes.is]
- 6. reddit.com [reddit.com]
- 7. Storage and Reconstitution Tips – The Peptide Nest [azhealthnest.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. particlepeptides.com [particlepeptides.com]
Technical Support Center: CJC-1295 In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing CJC-1295 in in vivo experiments. The information herein is intended to address specific issues that may be encountered during experimental protocols.
Frequently Asked Questions (FAQs)
1. What are the most commonly observed unexpected side effects of CJC-1295 in in vivo studies?
The most frequently reported side effects are localized injection site reactions, such as transient redness, swelling, pain, and irritation.[1][2][3] Systemic effects may include facial flushing, mild headaches, dizziness, and a temporary increase in heart rate.[2][3][4][5] Water retention and joint pain have also been noted.[2][6]
2. Are there differences in the side effect profiles of CJC-1295 with Drug Affinity Complex (DAC) versus CJC-1295 without DAC (Mod GRF 1-29)?
Yes, the side effect profiles differ primarily due to their distinct pharmacokinetic properties.
-
CJC-1295 with DAC: Has a much longer half-life of approximately 6-8 days, leading to a sustained elevation of growth hormone (GH) and insulin-like growth factor 1 (IGF-1).[7][8] This prolonged action increases the risk of side effects such as insulin resistance, more significant water retention, and joint stiffness.[6]
-
CJC-1295 without DAC (Mod GRF 1-29): Has a short half-life of about 30 minutes, resulting in a more natural, pulsatile release of GH.[1][9] This version is generally associated with a lower risk of side effects.[6]
3. What are the potential cardiovascular side effects of CJC-1295?
In some cases, CJC-1295 administration has been associated with an increased heart rate and systemic vasodilation, which can lead to transient hypotension (a decrease in blood pressure).[4][5] The FDA has noted these as serious adverse events.[4] Therefore, careful cardiovascular monitoring is recommended, especially in subjects with pre-existing cardiac conditions.
4. Can CJC-1295 affect metabolic parameters like insulin sensitivity?
Prolonged elevation of GH levels, particularly with the long-acting CJC-1295 with DAC, can potentially lead to increased insulin resistance.[2][6] It is advisable to monitor blood glucose levels, especially in long-term studies.[2]
5. Have there been any reports of immunogenicity with CJC-1295?
The FDA has indicated that compounded drugs containing CJC-1295 may pose a risk for immunogenicity, which could lead to the formation of antibodies against the peptide.[4] This is a potential concern for any synthetic peptide administered in vivo.
Troubleshooting Guides
Issue 1: Unexpected Subject Mortality or Severe Adverse Reaction
-
Problem: An animal subject dies unexpectedly or exhibits signs of severe distress following CJC-1295 administration.
-
Possible Causes & Troubleshooting Steps:
-
Dose Miscalculation: Immediately verify the dose calculations and the concentration of the reconstituted peptide. An overdose can lead to acute toxicity.
-
Contamination: Ensure the peptide and the vehicle (e.g., bacteriostatic water) are sterile and free of pyrogens. Use fresh, properly stored reagents.
-
Route of Administration: Confirm the intended route of administration (e.g., subcutaneous) was correctly performed. Accidental intravenous injection can have serious consequences.
-
Pre-existing Conditions: Review the health status of the animal model. Underlying conditions may increase susceptibility to adverse effects.
-
Cardiovascular Event: As CJC-1295 can affect heart rate and blood pressure, a severe cardiovascular event may have occurred.[4][5] A necropsy with histopathological examination of the heart is recommended.
-
Issue 2: Severe or Persistent Injection Site Reactions
-
Problem: Animals exhibit severe inflammation, ulceration, or persistent swelling at the injection site.
-
Possible Causes & Troubleshooting Steps:
-
Peptide Concentration/pH: Highly concentrated or improperly pH-balanced solutions can be irritating to subcutaneous tissue. Consider further dilution or buffering of the solution.
-
Contamination: Bacterial contamination of the peptide solution or injection equipment can lead to local infection. Aseptic technique is crucial.
-
Injection Technique: Rotate injection sites to prevent repeated irritation to the same area.[10] Ensure the injection is subcutaneous and not intradermal.
-
Immunogenic Response: A localized immune reaction may be occurring. Histological examination of the injection site can help identify the nature of the inflammatory infiltrate.
-
Issue 3: Inconsistent or Lack of Efficacy
-
Problem: No significant increase in GH, IGF-1, or expected physiological changes are observed.
-
Possible Causes & Troubleshooting Steps:
-
Peptide Integrity: Peptides are susceptible to degradation if not stored or handled correctly. Ensure the lyophilized powder was stored at the recommended temperature and the reconstituted solution was refrigerated and protected from light.
-
Reconstitution Error: Verify the correct volume of diluent was used for reconstitution.
-
Dosing Frequency: For CJC-1295 without DAC, the short half-life necessitates more frequent administration to achieve a sustained effect.
-
Receptor Desensitization: Continuous, high-dose administration of GHRH analogs can lead to desensitization of the pituitary GHRH receptors.[11] Consider a cyclical dosing regimen.[2]
-
Quantitative Data on CJC-1295 Effects
| Parameter | Observation | In Vivo Model | Reference |
| Plasma GH Concentration | 2- to 10-fold increase in mean plasma GH for 6 days or more after a single injection. | Healthy adult humans | [8] |
| Plasma IGF-1 Concentration | 1.5- to 3-fold increase in mean plasma IGF-1 for 9-11 days after a single injection. | Healthy adult humans | [8] |
| Half-life (with DAC) | Estimated at 5.8 to 8.1 days. | Healthy adult humans | [8] |
| Half-life (without DAC) | Approximately 30 minutes. | Animal models | [1][9] |
| GH Pulsatility | Preserved GH pulsatility with a 7.5-fold increase in trough GH levels. | Healthy adult humans | [12] |
Experimental Protocols
Protocol 1: Subcutaneous Administration of CJC-1295 in Rodents
-
Reconstitution:
-
Bring the lyophilized CJC-1295 vial and sterile bacteriostatic water to room temperature.
-
Slowly inject the desired volume of bacteriostatic water into the vial, aiming the stream against the glass wall to minimize foaming.
-
Gently swirl the vial until the powder is completely dissolved. Do not shake.[10]
-
The final concentration should be calculated based on the desired dose and injection volume (typically 100-200 µL for a mouse).
-
-
Dosing:
-
Doses are typically calculated based on the subject's body weight (e.g., mcg/kg).
-
For CJC-1295 with DAC, administration is often once or twice weekly.
-
For CJC-1295 without DAC, daily or multiple daily injections may be required.
-
-
Administration:
-
Anesthetize the animal if necessary, following approved institutional guidelines.
-
Use a sterile insulin syringe (e.g., 28-31 gauge).
-
Gently lift a fold of skin on the back or flank.
-
Insert the needle at a 45-degree angle into the subcutaneous space.
-
Inject the solution slowly.
-
Withdraw the needle and monitor the animal for any immediate adverse reactions.
-
Rotate injection sites for subsequent administrations.[10]
-
Protocol 2: Assessment of Cardiovascular Function in Rats Treated with CJC-1295
This protocol outlines a non-invasive method using telemetry or a tail-cuff system to monitor cardiovascular parameters.
-
Animal Preparation:
-
Allow animals to acclimate to the experimental room and handling procedures.
-
If using a tail-cuff system, place the rat in a restraining device and allow a 15-20 minute period for the animal to calm down. Gentle warming of the tail may be necessary to improve blood flow.[13]
-
-
Blood Pressure and Heart Rate Measurement:
-
Position the tail-cuff and pulse transducer on the proximal part of the tail.[13]
-
Record baseline measurements for several days prior to the first CJC-1295 administration.
-
Following administration, record measurements at regular intervals (e.g., 1, 4, 8, and 24 hours post-injection) to assess acute effects.
-
For long-term studies, continue with daily or weekly measurements as appropriate for the experimental design.
-
-
Data Analysis:
-
Analyze the data for statistically significant changes in systolic blood pressure, diastolic blood pressure, and heart rate compared to baseline and vehicle-treated control groups.
-
Visualizations
Signaling Pathways
References
- 1. behemothlabz.com [behemothlabz.com]
- 2. droracle.ai [droracle.ai]
- 3. Increased activity of antagonists of growth hormone-releasing hormone substituted at positions 8, 9, and 10 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Certain Bulk Drug Substances for Use in Compounding that May Present Significant Safety Risks | FDA [fda.gov]
- 5. medisearch.io [medisearch.io]
- 6. yuniquemedical.com [yuniquemedical.com]
- 7. Is CJC better with or without DAC?_Chemicalbook [chemicalbook.com]
- 8. Prolonged stimulation of growth hormone (GH) and insulin-like growth factor I secretion by CJC-1295, a long-acting analog of GH-releasing hormone, in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bc9.co [bc9.co]
- 10. peptidedosages.com [peptidedosages.com]
- 11. Growth hormone-releasing hormone receptor (GHRH-R) and its signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pulsatile secretion of growth hormone (GH) persists during continuous stimulation by CJC-1295, a long-acting GH-releasing hormone analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol to monitor cardiac function and hemodynamics in septic rodents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CJC-1295 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CJC-1295. Inconsistent results in peptide experiments can arise from a variety of factors, from peptide integrity to procedural variability. This guide is designed to help you identify and resolve common issues to ensure the accuracy and reproducibility of your experimental data.
Troubleshooting Guides
This section addresses specific problems that may lead to inconsistent or unexpected results in your CJC-1295 experiments.
Issue 1: Low or No Bioactivity Observed (e.g., No significant increase in GH or IGF-1)
Question: We administered CJC-1295 to our animal models but did not observe the expected increase in growth hormone (GH) or insulin-like growth factor 1 (IGF-1) levels. What are the potential causes and solutions?
Answer:
This is a common issue that can often be traced back to the handling and preparation of the peptide, or to the experimental protocol itself. Below is a table outlining potential causes and corresponding troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Peptide Degradation | Storage: Confirm that lyophilized CJC-1295 has been stored at -20°C for long-term storage or 2-8°C for short-term storage, protected from light.[1][2] Once reconstituted, the peptide solution is more susceptible to degradation and should be used within 30 days when stored at 2-8°C.[1] Avoid repeated freeze-thaw cycles.[1] Reconstitution: Use sterile, bacteriostatic water for reconstitution.[1] When dissolving, gently swirl the vial; do not shake vigorously, as this can damage the peptide structure.[1] |
| Incorrect Dosing or Administration | Dose Calculation: Double-check all calculations for the required dosage. Ensure that the peptide concentration is accurately determined, accounting for the mass of the peptide and the volume of the diluent. Administration Technique: For subcutaneous injections, ensure a proper 45 to 90-degree angle of insertion to deliver the peptide into the subcutaneous fat layer for optimal absorption.[3][4] Rotate injection sites (e.g., abdomen, thigh) to prevent lipohypertrophy, which can impair absorption.[5] |
| Choice of CJC-1295 Version | DAC vs. No DAC: Confirm which version of CJC-1295 you are using. CJC-1295 without DAC has a short half-life (around 30 minutes) and requires more frequent administration to observe a sustained effect.[6] CJC-1295 with DAC has a half-life of about 6-8 days, leading to a more prolonged elevation of GH and IGF-1.[6] Your experimental design and dosing schedule must match the peptide's pharmacokinetic profile. |
| Assay Issues | Sample Collection: The timing of blood sample collection is critical, especially for CJC-1295 without DAC, due to its pulsatile GH release. Create a time-course experiment to capture the peak GH response. Assay Sensitivity and Specificity: Verify that your GH or IGF-1 ELISA kit is sensitive enough to detect the expected changes and is validated for the species you are studying. Run appropriate controls and standards with each assay. |
Issue 2: High Variability in Results Between Subjects or Experiments
Question: We are observing significant variability in GH and IGF-1 response to CJC-1295 across different animals and between experimental runs. How can we reduce this variability?
Answer:
Variability is inherent in biological systems, but several procedural and environmental factors can be controlled to improve consistency.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Peptide Preparation | Standardize Reconstitution: Prepare a single, large batch of reconstituted CJC-1295 for each experiment, if possible, to ensure all subjects receive the same concentration. Aliquot and store appropriately. |
| Administration Variables | Injection Site and Technique: Use the same injection site and a consistent technique for all subjects in a cohort.[5] Absorption rates can differ between sites like the abdomen and thigh.[5] Timing of Administration: Administer CJC-1295 at the same time of day for all experiments to minimize the influence of circadian rhythms on hormonal responses. |
| Biological Variation | Subject Standardization: Use age- and weight-matched subjects. The physiological state of the animal (e.g., stress levels, health status) can impact the GH response. Allow for an acclimatization period before starting the experiment. |
| Assay Performance | ELISA/Assay Protocol: Adhere strictly to the manufacturer's protocol for your assay kits. Ensure consistent incubation times and temperatures. Use a calibrated pipette and proper pipetting technique to minimize errors in sample and reagent volumes.[7] Plate Reader and Data Analysis: Use the same plate reader settings for all experiments. Employ a consistent method for data analysis, including the standard curve fitting model. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between CJC-1295 with DAC and without DAC?
A1: The primary difference is the half-life. CJC-1295 with Drug Affinity Complex (DAC) has a DAC moiety that allows it to bind to albumin in the blood, extending its half-life to approximately 6-8 days.[6] This results in a sustained elevation of GH and IGF-1 levels. CJC-1295 without DAC (also known as Mod GRF 1-29) has a much shorter half-life of about 30 minutes, mimicking the natural, pulsatile release of growth hormone.[6] The choice between them depends entirely on the experimental goal: long-term, stable elevation versus short, physiological pulses.
Q2: How should I properly store and reconstitute lyophilized CJC-1295?
A2: For long-term storage, lyophilized CJC-1295 should be kept at -20°C. For short-term storage (weeks), 2-8°C is acceptable.[1] The peptide should always be protected from light.[1] To reconstitute, allow the vial to come to room temperature before opening to prevent moisture condensation. Use sterile bacteriostatic water and gently swirl the vial to dissolve the powder. Do not shake. Once reconstituted, the solution should be stored at 2-8°C and is generally stable for up to 30 days.[1]
Q3: What is the expected timeline for observing changes in GH and IGF-1 levels after administration?
A3: For CJC-1295 without DAC, a GH pulse can be expected shortly after administration, with levels returning to baseline relatively quickly. For CJC-1295 with DAC, a single subcutaneous injection can lead to a 2- to 10-fold increase in mean plasma GH concentrations for 6 days or more, and a 1.5- to 3-fold increase in mean plasma IGF-1 concentrations for 9-11 days.[8]
Q4: Can I combine CJC-1295 with other peptides like Ipamorelin?
A4: Yes, CJC-1295 is often used in conjunction with a growth hormone-releasing peptide (GHRP) like Ipamorelin.[9] They work synergistically: CJC-1295 (a GHRH analog) increases the amplitude of GH pulses, while Ipamorelin (a ghrelin mimetic) induces additional GH pulses.[9] This combination can produce a more robust GH release than either peptide alone.
Q5: What are common side effects to monitor in animal models?
A5: Common side effects observed in studies include reactions at the injection site (redness, swelling), mild water retention, and a temporary flushing sensation.[10] It is important to monitor subjects for any adverse reactions and to ensure proper, sterile injection techniques are used.
Data Presentation
The following table summarizes the expected pharmacokinetic profiles of the two forms of CJC-1295, which is crucial for experimental design and for troubleshooting results related to the timing of measurements.
| Parameter | CJC-1295 without DAC (Mod GRF 1-29) | CJC-1295 with DAC |
| Half-life | ~30 minutes[6] | ~6-8 days[6] |
| GH Release Pattern | Pulsatile, short bursts[5] | Sustained, elevated baseline[11] |
| Dosing Frequency | Multiple times per day | Once or twice per week |
| Effect on IGF-1 | Transient increase following GH pulse | Sustained increase for 9-11 days[8] |
| Primary Use Case | Mimicking natural physiological GH pulses | Long-term elevation of GH/IGF-1 levels |
Experimental Protocols
Protocol: Reconstitution of Lyophilized CJC-1295
-
Preparation: Before opening, allow the vial of lyophilized CJC-1295 to reach room temperature. This minimizes condensation.
-
Solvent: Use an appropriate volume of sterile bacteriostatic water for reconstitution.
-
Mixing: Gently inject the bacteriostatic water into the vial, aiming the stream against the side of the glass.
-
Dissolving: Swirl the vial gently in a circular motion until all the powder has dissolved. Do not shake or sonicate.
-
Storage: Store the reconstituted peptide solution at 2-8°C and protect it from light.
Protocol: Subcutaneous Administration
-
Site Selection: Choose an appropriate subcutaneous injection site (e.g., abdominal region, dorsal flank).
-
Preparation: Clean the injection site with an alcohol swab.
-
Injection: Pinch a fold of skin. Insert the needle at a 45-degree angle into the pinched skin.
-
Administration: Slowly and steadily depress the syringe plunger to inject the solution.
-
Withdrawal: Quickly withdraw the needle and apply gentle pressure to the site with a sterile swab if needed. Rotate injection sites with subsequent administrations.[5]
Visualizations
CJC-1295 Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated when CJC-1295 binds to the Growth Hormone-Releasing Hormone Receptor (GHRH-R) on somatotroph cells in the anterior pituitary.
Caption: GHRH-R signaling cascade initiated by CJC-1295.
Troubleshooting Workflow for Inconsistent Results
This workflow provides a logical sequence of steps to diagnose the cause of inconsistent experimental outcomes.
References
- 1. bloomtechz.com [bloomtechz.com]
- 2. jpt.com [jpt.com]
- 3. hydramed.com [hydramed.com]
- 4. help.honehealth.com [help.honehealth.com]
- 5. deltapeptides.com [deltapeptides.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. novateinbio.com [novateinbio.com]
- 8. Prolonged stimulation of growth hormone (GH) and insulin-like growth factor I secretion by CJC-1295, a long-acting analog of GH-releasing hormone, in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CJC-1295 + Ipamorelin: Timeline & Expected Results [holisticmedicalwellness.com]
- 10. alphamanclinic.com [alphamanclinic.com]
- 11. academic.oup.com [academic.oup.com]
optimizing CJC-1295 injection frequency
CJC-1295 Technical Support Center
This center provides researchers, scientists, and drug development professionals with comprehensive guidance on . It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between CJC-1295 with DAC and CJC-1295 without DAC?
A1: The fundamental difference lies in their pharmacokinetic profiles, specifically their half-lives. CJC-1295 with Drug Affinity Complex (DAC) has a chemical modification that allows it to bind to serum albumin, significantly extending its half-life to approximately 6-8 days.[1][2][3] In contrast, CJC-1295 without DAC (also known as Modified GRF 1-29) is an unmodified peptide with a much shorter half-life of about 30 minutes.[1][][5]
Q2: How does the half-life difference impact the optimal injection frequency?
A2: The half-life directly dictates the required dosing frequency to maintain effective peptide concentrations.
-
CJC-1295 with DAC: Due to its long half-life, it requires infrequent injections, typically once or twice per week, to maintain stable and elevated levels of Growth Hormone (GH) and Insulin-like Growth Factor-1 (IGF-1).[1][5]
-
CJC-1295 without DAC: Its short half-life necessitates more frequent injections, usually one to two times per day, to produce pulsatile bursts of GH release that mimic the body's natural secretion patterns.[1][][5]
Q3: What type of GH release pattern is expected from each CJC-1295 variant?
A3: The two variants produce distinct GH release patterns:
-
CJC-1295 with DAC results in a sustained, long-lasting elevation of GH and IGF-1 levels, often described as a "GH bleed."[1][2] This provides continuous stimulation to target tissues.
-
CJC-1295 without DAC generates a pulsatile release of GH, closely mimicking the natural, physiological rhythm of GH secretion from the pituitary gland.[2][][6] This pulsatility is crucial for maintaining the sensitivity of GH receptors.[1]
Q4: How should lyophilized and reconstituted CJC-1295 be stored?
A4: Proper storage is critical to prevent degradation and ensure peptide integrity.
-
Lyophilized (powder): Before reconstitution, the peptide vial should be stored in a refrigerator at 2°C to 8°C for short-term storage or a freezer (-20°C) for long-term stability, protected from light.[7][8] Lyophilized peptides can be stable for years when stored correctly in a freezer.[8][9]
-
Reconstituted (liquid): Once mixed with a solvent like bacteriostatic water, the solution must be stored in a refrigerator at 2°C to 8°C.[7] The reconstituted peptide is typically stable for 2 to 4 weeks under these conditions.[9] Avoid repeated freeze-thaw cycles of the reconstituted solution.[8][10]
Q5: Is it beneficial to combine CJC-1295 with other peptides like Ipamorelin?
A5: Yes, combining a GHRH analog like CJC-1295 with a GHRP (Growth Hormone Releasing Peptide) like Ipamorelin can produce a synergistic effect.[11][12] CJC-1295 stimulates the GHRH receptor, while Ipamorelin acts on the ghrelin receptor.[13] This dual-pathway stimulation results in a more robust and amplified release of GH from the pituitary gland compared to using either peptide alone.[14][15]
Data Presentation
Table 1: Comparative Pharmacokinetics and Dosing Frequencies of CJC-1295 Variants
| Parameter | CJC-1295 without DAC (Mod GRF 1-29) | CJC-1295 with DAC |
| Synonyms | Modified GRF 1-29 | DAC:GRF |
| Half-Life | ~30 minutes[][5] | ~6 to 8 days[1][2][3] |
| GH Release Pattern | Pulsatile, mimicking natural rhythm[1][6] | Sustained, continuous elevation ("bleed")[1][2] |
| Typical Injection Frequency | 1-2 times per day[1][5] | 1-2 times per week[1][5] |
| Common Research Dosage | 100-200 mcg per injection[5] | 600 mcg to 2 mg per week[5][11][12] |
| Primary Advantage | Preserves physiological GH pulsatility and receptor sensitivity[1][6] | Convenience of infrequent dosing and sustained IGF-1 levels[1][5] |
Troubleshooting Guides
Issue 1: Lower-than-expected GH release or inconsistent results in an in vivo model.
-
Question: We are administering CJC-1295 without DAC twice daily but observe high variability and lower-than-expected GH peaks. What could be the cause?
-
Answer: Several factors could contribute to this issue:
-
Peptide Integrity: The most common cause is peptide degradation. Ensure the peptide was stored correctly both before and after reconstitution.[7][9] Avoid vigorous shaking during reconstitution, as this can denature the peptide; instead, gently swirl the vial.[7][16]
-
Injection Timing and Subject State: GH release is influenced by metabolic state. For consistency, administer injections at the same time each day, preferably on an empty stomach, as glucose can blunt the GH response.[11][12][17] Ensure a consistent fasting period for all subjects before dosing and blood sampling.
-
Administration Technique: Inconsistent subcutaneous injection depth can alter absorption rates. Ensure a standardized technique is used across all subjects and injections. Rotate injection sites to prevent local tissue irritation.[15][16]
-
Reconstitution Solvent: Always use sterile, high-purity bacteriostatic water for reconstitution to prevent contamination and degradation.[7]
-
Issue 2: Diminished GH response after repeated administrations of CJC-1295 with DAC.
-
Question: Our long-term study using weekly injections of CJC-1295 with DAC showed a strong initial GH/IGF-1 response, but the effect appears to be waning over several weeks. Why?
-
Answer: This phenomenon is likely due to pituitary GHRH receptor desensitization. The continuous, non-pulsatile stimulation from the long-acting CJC-1295 with DAC can lead to downregulation of GHRH receptors on somatotroph cells.[1]
-
Solution Workflow:
-
Introduce "Off" Cycles: Incorporate a washout period or a "cycle" into your experimental design (e.g., 8-12 weeks of administration followed by a 4-week break) to allow receptors to resensitize.[12][15][18]
-
Switch to Pulsatile Stimulus: Consider switching the experimental model to CJC-1295 without DAC, administered more frequently, to better mimic natural GH pulsatility and preserve receptor function.[6]
-
Verify Peptide Bioactivity: Perform a quality control check on a new vial of the peptide to rule out degradation of your stock as the cause.
-
-
Issue 3: Peptide fails to dissolve or precipitates out of solution.
-
Question: The lyophilized CJC-1295 powder is not dissolving completely in bacteriostatic water, or the solution has become cloudy. What should we do?
-
Answer: This indicates a solubility or stability issue.
-
Troubleshooting Steps:
-
Check Reconstitution Technique: Ensure you are adding the solvent slowly down the side of the vial and not directly onto the peptide powder.[7] Gently roll or swirl the vial; do not shake.[16] Allow sufficient time for it to dissolve.
-
Assess Solvent pH and Type: While bacteriostatic water is standard, highly hydrophobic or charged peptide sequences can sometimes require buffers with a specific pH or a small amount of organic solvent for initial solubilization before dilution.[19] However, this should be approached with caution for in vivo studies.
-
Detect Aggregation: Cloudiness suggests peptide aggregation.[19] This is often irreversible and renders the peptide unusable for quantitative experiments. Discard the vial and start with a fresh one, paying close attention to proper reconstitution technique. Use a sterile 0.2 µm filter if you suspect bacterial contamination.[10]
-
-
Experimental Protocols
Protocol 1: Subcutaneous Administration of CJC-1295 (without DAC) in a Rodent Model
This protocol outlines a method for evaluating the pulsatile GH response to CJC-1295 without DAC in rats.
-
Materials:
-
CJC-1295 without DAC (lyophilized powder)
-
Bacteriostatic Water for Injection (USP)
-
Sterile insulin syringes (e.g., U-100, 29-31G)
-
Alcohol swabs
-
Calibrated micro-scale
-
Appropriate animal restraining device
-
-
Peptide Reconstitution:
-
Allow the lyophilized peptide vial and bacteriostatic water to come to room temperature.[20]
-
Wipe the rubber stoppers of both vials with an alcohol swab.[7]
-
Example Calculation: For a 2 mg (2000 mcg) vial of CJC-1295, adding 2.0 mL of bacteriostatic water will yield a final concentration of 1000 mcg/mL or 10 mcg per 0.01 mL (1 unit on a U-100 syringe).
-
Slowly inject the bacteriostatic water into the peptide vial, angling the needle so the water runs down the glass wall.[7]
-
Gently swirl the vial until the powder is fully dissolved. Do not shake.[16]
-
Store the reconstituted solution at 2-8°C.
-
-
Dosing and Administration:
-
Acclimatization: Allow animals to acclimate for at least one week before the experiment begins.
-
Fasting: Fast animals for 8-12 hours prior to injection to reduce variability in baseline GH levels.
-
Dosage Calculation: A typical research dose is 100 mcg/injection. For a 300g rat, using the 1000 mcg/mL solution, the injection volume would be 0.1 mL.
-
Administration:
-
Manually restrain the animal.
-
Lift the loose skin in the interscapular (nape of the neck) region.
-
Clean the injection site with an alcohol swab.
-
Insert the needle subcutaneously at a 45-degree angle and inject the calculated volume.[16]
-
Withdraw the needle and return the animal to its cage.
-
-
-
Blood Sampling Schedule:
-
To characterize the GH pulse, a timed blood sampling schedule is critical.
-
Baseline: Collect a blood sample immediately before the CJC-1295 injection (T=0).
-
Post-Injection: Collect subsequent samples at T=15, 30, 60, and 120 minutes post-injection. The peak GH concentration for CJC-1295 without DAC is expected within the first 30 minutes.
-
Analyze plasma/serum samples for GH concentration using a validated ELISA or RIA kit.
-
Mandatory Visualizations
Caption: CJC-1295 binds to the GHRH receptor, initiating a cAMP-mediated signaling cascade.
Caption: Workflow for an in vivo study assessing the efficacy of CJC-1295.
References
- 1. swolverine.com [swolverine.com]
- 2. livvnatural.com [livvnatural.com]
- 3. CJC-1295 - Wikipedia [en.wikipedia.org]
- 5. swolverine.com [swolverine.com]
- 6. polarispeptides.com [polarispeptides.com]
- 7. How to Reconstitute CJC 1295: Easy Step-by-Step Guide for Beginners - Sarms.io [sarms.io]
- 8. verifiedpeptides.com [verifiedpeptides.com]
- 9. lotilabs.com [lotilabs.com]
- 10. genscript.com [genscript.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. yuniquemedical.com [yuniquemedical.com]
- 13. peptidesciences.com [peptidesciences.com]
- 14. corepeptides.com [corepeptides.com]
- 15. droracle.ai [droracle.ai]
- 16. peptidedosages.com [peptidedosages.com]
- 17. CJC-1295/Ipamorelin Peptide — Anderson Longevity Clinic ® [andersonlongevityclinic.com]
- 18. CJC-1295 Ipamorelin Dosage - Alpha Rejuvenation [alpha-rejuvenation.com]
- 19. benchchem.com [benchchem.com]
- 20. particlepeptides.com [particlepeptides.com]
troubleshooting CJC-1295 immunoassay cross-reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CJC-1295 immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is CJC-1295, and how does it differ from endogenous GHRH?
CJC-1295 is a synthetic analogue of Growth Hormone-Releasing Hormone (GHRH). It is a 30-amino acid peptide hormone that has been modified to increase its stability and half-life in circulation compared to the native GHRH.[1] This allows for sustained stimulation of growth hormone (GH) release from the pituitary gland.
Q2: What are the common immunoassay formats for detecting CJC-1295?
The most common immunoassay formats for peptide quantification, including CJC-1295, are competitive Enzyme-Linked Immunosorbent Assays (ELISA) and Radioimmunoassays (RIA). These assays are highly sensitive and can be designed to be specific for the target peptide.
Q3: What is immunoassay cross-reactivity?
Immunoassay cross-reactivity occurs when the antibodies in an assay bind to molecules other than the specific target analyte. In the case of a CJC-1295 immunoassay, this means the antibodies may also bind to other structurally similar peptides, leading to inaccurate quantification.
Q4: Which molecules are likely to cross-react in a CJC-1295 immunoassay?
Due to structural similarities, a CJC-1295 immunoassay is likely to show cross-reactivity with:
-
Endogenous Growth Hormone-Releasing Hormone (GHRH): The native hormone that CJC-1295 is designed to mimic.
-
Other GHRH Analogs: Synthetic peptides with similar structures, such as Sermorelin and Tesamorelin. One study demonstrated that a polyclonal GHRH antibody could capture Sermorelin, CJC-1293, CJC-1295, and Tesamorelin, indicating shared structural motifs that can lead to cross-reactivity in immunoassays.
-
Metabolites of CJC-1295 and other GHRH analogs: Fragments of these peptides that may retain the epitope recognized by the antibody.
Troubleshooting Guide: CJC-1295 Immunoassay Cross-Reactivity
This guide provides a systematic approach to identifying and mitigating cross-reactivity in your CJC-1295 immunoassay.
Problem: Inaccurate or unexpectedly high CJC-1295 concentrations.
This could be a result of cross-reactivity with other molecules in the sample.
Solution Workflow:
Caption: Troubleshooting workflow for CJC-1295 immunoassay cross-reactivity.
Detailed Methodologies
Protocol for Antibody Cross-Reactivity Testing using Competitive ELISA
This protocol is designed to determine the percentage of cross-reactivity of your CJC-1295 antibody with potential cross-reactants.
Materials:
-
96-well microtiter plates
-
CJC-1295 standard
-
Potential cross-reactants (e.g., Sermorelin, Tesamorelin, endogenous GHRH)
-
Anti-CJC-1295 primary antibody
-
Enzyme-conjugated secondary antibody
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the anti-CJC-1295 primary antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction:
-
Prepare serial dilutions of the CJC-1295 standard.
-
Prepare serial dilutions of each potential cross-reactant.
-
In separate tubes, pre-incubate a fixed concentration of enzyme-conjugated CJC-1295 with each dilution of the standard or the potential cross-reactants.
-
Add these mixtures to the antibody-coated wells. Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate three times with wash buffer to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.
Data Analysis:
-
Plot a standard curve for CJC-1295 with absorbance on the y-axis and concentration on the x-axis.
-
Determine the concentration of CJC-1295 that causes 50% inhibition of the maximum signal (IC50).
-
For each potential cross-reactant, determine the concentration that causes 50% inhibition (IC50).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of CJC-1295 / IC50 of Potential Cross-Reactant) x 100
Data Presentation: Expected Cross-Reactivity Data
| Analyte | IC50 (ng/mL) | % Cross-Reactivity |
| CJC-1295 | User Determined | 100% |
| Sermorelin | User Determined | Calculated |
| Tesamorelin | User Determined | Calculated |
| Endogenous GHRH | User Determined | Calculated |
Signaling Pathway
CJC-1295 Mechanism of Action
CJC-1295 acts as a GHRH analog, binding to the GHRH receptor (GHRH-R) on the somatotroph cells of the anterior pituitary gland. This binding initiates a signaling cascade that results in the synthesis and release of Growth Hormone (GH).
References
Technical Support Center: CJC-1295 and Injection Site Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate injection site reactions (ISRs) during experiments with CJC-1295.
Frequently Asked Questions (FAQs)
Q1: What are the common signs and symptoms of an injection site reaction (ISR) with CJC-1295?
A1: ISRs are a common occurrence with subcutaneous injections of peptides like CJC-1295.[1][2][3] Typical signs and symptoms are localized to the injection area and are generally mild and transient.[3] These can include:
-
Redness (erythema)
-
Swelling or a small lump
-
Pain or tenderness
-
Itching (pruritus)
-
Warmth at the injection site
These reactions usually resolve within 24-48 hours. If symptoms are severe, persist, or are accompanied by systemic reactions such as difficulty breathing or dizziness, medical attention should be sought immediately.
Q2: What are the primary causes of ISRs associated with CJC-1295?
A2: ISRs from CJC-1295 administration can stem from several factors:
-
Histamine Release: CJC-1295, particularly when formulated with Drug Affinity Complex (DAC), can induce localized histamine release from mast cells in the skin.[4] This is a pseudo-allergic reaction mediated by the Mas-related G protein-coupled receptor X2 (MRGPRX2).[5][6][7]
-
Formulation Characteristics: The pH, buffer concentration, and presence of certain excipients in the reconstituted solution can contribute to irritation.[8]
-
Injection Technique: Improper technique, such as injecting too quickly, using the same injection site repeatedly, or the physical trauma from the needle, can cause or exacerbate local reactions.
-
Individual Sensitivity: Some individuals may have more reactive immune systems, making them more prone to ISRs.
Q3: Are there different forms of CJC-1295, and do they have different risks of ISRs?
A3: Yes, CJC-1295 is available with or without the Drug Affinity Complex (DAC). CJC-1295 with DAC has a longer half-life, allowing for less frequent injections. However, this prolonged presence in the subcutaneous tissue can also lead to a higher likelihood of inflammatory reactions at the injection site.
Q4: How can our research team proactively mitigate ISRs in our preclinical studies?
A4: Proactive mitigation involves a combination of proper formulation, careful injection technique, and subject monitoring. Key strategies include:
-
Optimize the Formulation: Ensure the pH of the reconstituted solution is within a physiologically tolerable range (typically pH 5-7).[9] Consider the use of excipients known to reduce irritation.
-
Refine Injection Protocol:
-
Rotate injection sites systematically.
-
Administer the injection slowly.
-
Allow the refrigerated solution to warm to room temperature before injection.
-
Use a fine-gauge needle to minimize tissue trauma.
-
-
Pre-injection Cooling: Applying a cold pack to the injection site for a few minutes before the injection can help numb the area and constrict blood vessels, potentially reducing the immediate inflammatory response.
-
Post-injection Care: A cold compress applied after the injection can help reduce swelling and discomfort. Avoid rubbing the area.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Immediate, pronounced redness and swelling (>5 cm) at the injection site. | High histamine release, potential sensitivity to the peptide or an excipient. | 1. Document the reaction size and severity. 2. Apply a cold compress. 3. For future injections in the subject, consider reducing the concentration by increasing the diluent volume. 4. Evaluate the formulation for potentially irritating excipients. 5. Consider pre-treatment with an antihistamine in animal models if the reaction is consistent and problematic for the study. |
| Persistent lump or nodule at the injection site. | Localized inflammatory response, slow absorption of the peptide depot. | 1. Ensure proper rotation of injection sites to allow for tissue recovery. 2. Consider switching from subcutaneous to intramuscular injection to bypass the high concentration of mast cells in the skin and allow for faster absorption. 3. Evaluate the formulation for potential issues with solubility or aggregation. |
| Pain or stinging during injection. | Low pH of the formulation, cold temperature of the injectate, or rapid injection speed. | 1. Check and adjust the pH of the formulation to be closer to neutral.[8] 2. Allow the solution to reach room temperature before injection.[9] 3. Inject the solution slowly and steadily. |
| Bruising at the injection site. | Needle trauma to a small blood vessel. | 1. Apply gentle pressure to the site after injection, but do not rub. 2. Ensure the subject is properly restrained (if applicable) to prevent movement during injection. 3. Refine injection technique to be as smooth as possible. |
Quantitative Data on Injection Site Reactions
| Grade | Severity | Erythema (Redness) | Swelling (Induration) | Pain |
| 1 | Mild | 2-3 cm in diameter | 2-3 cm in diameter | Mild, does not interfere with activity |
| 2 | Moderate | >3 cm but <5 cm in diameter | >3 cm but <5 cm in diameter | Moderate, interferes with activity |
| 3 | Severe | ≥5 cm in diameter | ≥5 cm in diameter | Severe, prevents daily activity |
| 4 | Life-threatening | - | - | - |
This table is a generalized representation based on FDA guidelines and may be adapted for specific study protocols.
Experimental Protocols
Protocol 1: In Vitro Mast Cell Activation Assay using a MRGPRX2-Expressing Cell Line
Objective: To assess the potential of different CJC-1295 formulations to induce mast cell degranulation, a key event in ISRs.
Methodology:
-
Cell Culture: Culture a stable cell line expressing the human MRGPRX2 receptor (e.g., HEK293 or CHO-K1 cells) under standard conditions.
-
Preparation of CJC-1295 Formulations: Prepare serial dilutions of the test formulations of CJC-1295 and a positive control (e.g., Substance P or Compound 48/80) in a suitable assay buffer.
-
Cell Stimulation:
-
Plate the MRGPRX2-expressing cells in a 96-well plate.
-
Add the CJC-1295 dilutions and controls to the respective wells.
-
Incubate for a specified period (e.g., 30-60 minutes) at 37°C.
-
-
Measurement of Degranulation:
-
Calcium Flux Assay: Use a fluorescent calcium indicator (e.g., Fluo-4 AM) to measure changes in intracellular calcium, an early indicator of G protein-coupled receptor activation.
-
Histamine Release Assay: Collect the cell supernatant and quantify histamine release using an ELISA kit.
-
-
Data Analysis: Calculate the EC50 values for each formulation to determine their relative potency in activating MRGPRX2.
Protocol 2: Preclinical Assessment of Local Tolerance in a Rodent Model
Objective: To evaluate the in vivo local tolerance of a CJC-1295 formulation following subcutaneous administration.
Methodology:
-
Animal Model: Use a suitable rodent model, such as Sprague-Dawley rats.
-
Acclimatization: Acclimatize animals to the housing conditions for at least 5 days before the study.
-
Dosing:
-
Divide animals into groups (e.g., vehicle control, different CJC-1295 concentrations).
-
Administer a single subcutaneous injection of the assigned formulation in a designated, clipped area (e.g., the dorsal back).
-
-
Macroscopic Observation:
-
Observe the injection sites at predefined time points (e.g., 1, 6, 24, and 48 hours post-injection).
-
Score the reactions based on a standardized scale for erythema and edema (see table above).
-
-
Histopathological Examination:
-
At the end of the observation period, euthanize the animals.
-
Excise the skin and underlying tissue at the injection site.
-
Fix the tissue in 10% neutral buffered formalin, process, and embed in paraffin.
-
Section the tissue and stain with Hematoxylin and Eosin (H&E).
-
A veterinary pathologist should examine the slides for signs of inflammation, necrosis, and cellular infiltration.
-
-
Data Analysis: Compare the macroscopic scores and histopathological findings between the control and treatment groups.
Visualizations
Caption: Signaling pathway for CJC-1295-induced mast cell degranulation via MRGPRX2.
Caption: Experimental workflow for assessing ISRs of CJC-1295 formulations.
References
- 1. sa1s3.patientpop.com [sa1s3.patientpop.com]
- 2. vitalityhrt.com [vitalityhrt.com]
- 3. droracle.ai [droracle.ai]
- 4. Mast Cell Activation Syndrome - Integrative Peptides [integrativepeptides.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Local tolerance of subcutaneous injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 503pharma.com [503pharma.com]
- 10. A post hoc analysis utilizing the FDA toxicity grading scale to assess injection site adverse events following immunization with the live attenuated Zoster Vaccine (ZVL) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A post hoc analysis utilizing the FDA toxicity grading scale to assess injection site adverse events following immunization with the live attenuated Zoster Vaccine (ZVL) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: CJC-1295 & Albumin Binding
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding the impact of albumin binding on the activity of CJC-1295.
Frequently Asked Questions (FAQs)
Q1: What is CJC-1295 and how does it increase Growth Hormone (GH) secretion?
CJC-1295 is a synthetic analogue of Growth Hormone-Releasing Hormone (GHRH).[1][2][3] It is a 30-amino acid peptide that mimics the action of natural GHRH by binding to GHRH receptors (GHRH-R) on the anterior pituitary gland.[4][5] This binding stimulates the synthesis and pulsatile release of endogenous growth hormone (GH).[2][4]
Q2: What is the role of the Drug Affinity Complex (DAC) in CJC-1295?
The Drug Affinity Complex (DAC) is a key modification in some forms of CJC-1295. It consists of a reactive maleimidopropionic acid (MPA) group attached to a lysine residue at the C-terminus of the peptide.[6][7] This modification allows CJC-1295 to form a stable, covalent bond with circulating albumin, a major protein in the bloodstream.[7][8][9][10] This binding protects the peptide from rapid enzymatic degradation and renal clearance.[10]
Q3: How does albumin binding affect the half-life and activity of CJC-1295?
The binding of CJC-1295 with DAC to albumin dramatically extends its half-life in the body. While native GHRH has a half-life of only a few minutes, and CJC-1295 without DAC (also known as Modified GRF 1-29) has a half-life of about 30 minutes, CJC-1295 with DAC has a half-life of approximately 6 to 8 days.[3][11] This prolonged half-life results in a sustained elevation of GH and consequently, Insulin-like Growth Factor-1 (IGF-1) levels.[6][8][12] A single injection of CJC-1295 with DAC can increase mean plasma GH concentrations by 2- to 10-fold for 6 days or more and plasma IGF-1 levels by 1.5- to 3-fold for 9 to 11 days.[8][12]
Q4: What is the difference in the pattern of GH release between CJC-1295 with and without DAC?
CJC-1295 without DAC (Modified GRF 1-29) produces short, pulsatile bursts of GH, mimicking the natural physiological rhythm of GH secretion.[3] In contrast, CJC-1295 with DAC leads to a more sustained, elevated baseline of GH levels due to its continuous presence in the circulation.[3] While the pulsatile nature of GH release is preserved with CJC-1295 with DAC, the trough (basal) GH levels are markedly increased.[13]
Q5: What are the downstream effects of sustained GH and IGF-1 levels?
The prolonged elevation of GH and IGF-1 by CJC-1295 with DAC can lead to various physiological effects, including increased lean body mass, enhanced protein synthesis, accelerated fat metabolism (lipolysis), and improved recovery from injuries.[2][11]
Troubleshooting Guides
Issue 1: Peptide Solubility and Reconstitution
-
Problem: Difficulty dissolving lyophilized CJC-1295 powder.
-
Cause: Improper solvent or reconstitution technique.
-
Solution:
-
Solvent Selection: Use sterile bacteriostatic water for reconstitution.[1][13][14][15] This helps to prevent bacterial growth and maintain the stability of the reconstituted peptide.[13]
-
Reconstitution Technique:
-
Allow the vial of lyophilized powder to come to room temperature before reconstitution.
-
Wipe the rubber stoppers of both the peptide vial and the bacteriostatic water with an alcohol swab.[13][14]
-
Slowly inject the bacteriostatic water into the CJC-1295 vial, directing the stream against the side of the glass to avoid foaming.[13][14]
-
Gently swirl the vial until the powder is completely dissolved. Do not shake , as this can damage the peptide structure.[13][14]
-
-
Storage: Once reconstituted, store the peptide solution in the refrigerator between 2°C and 8°C.[13]
-
Issue 2: Peptide Aggregation and Precipitation
-
Problem: The reconstituted CJC-1295 solution appears cloudy or contains visible particles.
-
Cause: Peptide aggregation, which can be influenced by factors such as pH, temperature, and concentration.
-
Solution:
-
Ensure Proper Reconstitution: Follow the gentle swirling technique described above to minimize mechanical stress on the peptide.
-
pH Considerations: If solubility issues persist, consider using a buffer with a slightly acidic pH, as peptides are often more soluble away from their isoelectric point. However, for in vivo experiments, ensure the final formulation is biocompatible.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot the reconstituted peptide into smaller volumes for single-use to prevent degradation from repeated temperature changes.
-
Sonication: In some cases, brief sonication in a chilled water bath can help to break up small aggregates, but this should be done with caution as excessive sonication can also damage the peptide.
-
Issue 3: Inconsistent or Unexpected Experimental Results
-
Problem: High variability in GH secretion or lack of expected response in in vitro or in vivo experiments.
-
Cause: Several factors can contribute to this, including peptide degradation, incorrect dosage, or issues with the experimental model.
-
Solution:
-
Peptide Integrity:
-
Verify the purity and integrity of your CJC-1295 using methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[16]
-
Always use freshly reconstituted peptide for experiments to minimize degradation.
-
-
Dosing and Administration:
-
For in vivo studies, ensure accurate subcutaneous injection technique.
-
For in vitro studies with pituitary cells, perform dose-response experiments to determine the optimal concentration of CJC-1295 for stimulating GH release.
-
-
Experimental Timing: When studying GH release, consider the natural pulsatile rhythm. For CJC-1295 without DAC, timing of administration and sample collection is critical to capture the GH peaks.
-
Cell Culture Conditions: For in vitro experiments, ensure the health and viability of the pituitary cell cultures. Passage number and cell density can affect responsiveness.
-
Control for Albumin Presence: When comparing CJC-1295 with and without DAC in vitro, remember that the DAC version's mechanism relies on albumin binding. The presence or absence of albumin in your cell culture media will significantly impact the results.
-
Quantitative Data Summary
Table 1: Pharmacokinetic and Pharmacodynamic Properties of CJC-1295
| Parameter | CJC-1295 without DAC (Modified GRF 1-29) | CJC-1295 with DAC | Reference(s) |
| Half-life | ~30 minutes | ~6-8 days | [3] |
| Increase in Mean Plasma GH | Short-term pulse | 2- to 10-fold for ≥6 days | [8][12] |
| Increase in Mean Plasma IGF-1 | Minimal sustained increase | 1.5- to 3-fold for 9-11 days | [8][12] |
| Dosing Frequency | Multiple times daily | Once weekly | [3] |
Experimental Protocols
1. Protocol for Reconstitution of Lyophilized CJC-1295
-
Materials:
-
Vial of lyophilized CJC-1295
-
Vial of sterile bacteriostatic water
-
Sterile syringes with needles (e.g., 1 mL insulin syringe)
-
Alcohol swabs
-
-
Procedure:
-
Remove the plastic caps from both the CJC-1295 and bacteriostatic water vials.
-
Wipe the rubber stoppers of both vials with an alcohol swab and allow them to air dry.[13][14]
-
Using a sterile syringe, draw the desired volume of bacteriostatic water. A common reconstitution volume is 1 mL to 2 mL per 2 mg of peptide, but this can be adjusted based on the desired final concentration.
-
Insert the needle of the syringe into the CJC-1295 vial, angling it so that the water runs down the side of the vial.[13][14]
-
Slowly and gently inject the bacteriostatic water.[13]
-
Gently swirl the vial in a circular motion until all the powder has dissolved. Do not shake the vial.[13][14]
-
The reconstituted solution should be clear. If there is any particulate matter, do not use.
-
Store the reconstituted vial in a refrigerator at 2-8°C.[13]
-
2. Protocol for In Vitro Assessment of CJC-1295 Activity on GH Secretion from Pituitary Cells
-
Materials:
-
Primary pituitary cell culture or a suitable pituitary cell line (e.g., GH3, AtT-20)
-
Cell culture medium (e.g., DMEM) with appropriate supplements
-
Reconstituted CJC-1295 (with and without DAC)
-
Bovine Serum Albumin (BSA) for experiments with CJC-1295 with DAC
-
Human Growth Hormone (hGH) ELISA kit
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Plate reader for ELISA
-
-
Procedure:
-
Cell Plating: Seed the pituitary cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Serum Starvation (Optional): Depending on the cell line and experimental design, you may want to serum-starve the cells for a few hours prior to treatment to reduce basal GH secretion.
-
Treatment Preparation: Prepare serial dilutions of CJC-1295 (with and without DAC) in the appropriate cell culture medium. For CJC-1295 with DAC, the medium should be supplemented with a physiological concentration of BSA.
-
Cell Treatment: Remove the old medium from the cells and add the prepared CJC-1295 dilutions. Include a vehicle control (medium without peptide).
-
Incubation: Incubate the cells for a specific period (e.g., 1, 4, or 24 hours) to allow for GH secretion.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
GH Quantification: Quantify the concentration of GH in the collected supernatants using a hGH ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the GH concentration against the CJC-1295 concentration to generate a dose-response curve and determine the EC50 (half-maximal effective concentration).
-
Visualizations
Caption: Mechanism of Action of CJC-1295 with and without DAC.
Caption: GHRH Receptor Signaling Pathway Activated by CJC-1295.
Caption: In Vitro Experimental Workflow for Assessing CJC-1295 Activity.
References
- 1. wittmerrejuvenationclinic.com [wittmerrejuvenationclinic.com]
- 2. researchgate.net [researchgate.net]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. corepeptides.com [corepeptides.com]
- 5. peptidology.co [peptidology.co]
- 6. biotechpeptides.com [biotechpeptides.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A method for confirming CJC-1295 abuse in equine plasma samples by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Peptide Therapy: CJC-1295 + Ipamorelin: Envizion Medical: Wellness Center [envizionmedical.com]
- 12. benchchem.com [benchchem.com]
- 13. How to Reconstitute CJC 1295: Easy Step-by-Step Guide for Beginners - Sarms.io [sarms.io]
- 14. virilityinc.com [virilityinc.com]
- 15. droracle.ai [droracle.ai]
- 16. directpeptides.com [directpeptides.com]
Technical Support Center: CJC-1295 and Tachyphylaxis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the long-term use of CJC-1295 and encountering potential tachyphylaxis.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis in the context of CJC-1295?
A1: Tachyphylaxis is a rapid decrease in the response to a drug after repeated administration. In the context of long-term CJC-1295 use, this would manifest as a diminished growth hormone (GH) and insulin-like growth factor 1 (IGF-1) response to the same dose of the peptide over time. This is a key concern for long-acting GHRH analogs that provide continuous stimulation.
Q2: What are the potential molecular mechanisms behind tachyphylaxis with long-term CJC-1295 administration?
A2: The primary mechanisms are believed to involve the desensitization of the growth hormone-releasing hormone receptor (GHRH-R) on pituitary somatotrophs. This can occur through several processes:
-
Receptor Downregulation: Prolonged exposure to GHRH agonists like CJC-1295 can lead to a decrease in the synthesis of new GHRH receptors, reducing the overall number of receptors available on the cell surface. Studies have shown that continuous GHRH treatment can decrease GHRH-R messenger RNA (mRNA) levels.[1]
-
Receptor Internalization: Upon binding to CJC-1295, the GHRH-R can be internalized into the cell, a process that removes it from the cell surface where it can interact with the ligand. The C-terminus of the receptor is thought to play a role in this process.[2][3]
-
G-Protein Uncoupling: The GHRH-R is a G-protein coupled receptor (GPCR). Continuous stimulation can lead to the uncoupling of the G-protein from the receptor, which in turn attenuates the downstream intracellular signaling cascade, most notably the cyclic AMP (cAMP) pathway, leading to reduced GH release.[4]
Q3: Does the presence of the Drug Affinity Complex (DAC) in CJC-1295 influence the risk of tachyphylaxis?
A3: Yes, the presence of the DAC is a critical factor.
-
CJC-1295 with DAC: This form has a long half-life (approximately 6-8 days), leading to continuous stimulation of the GHRH-R.[5] This constant agonism is more likely to induce the molecular changes that lead to receptor desensitization and tachyphylaxis over extended periods.
-
CJC-1295 without DAC (Modified GRF 1-29): This version has a much shorter half-life (around 30 minutes). Its administration results in a pulsatile release of GH, more closely mimicking the natural physiological rhythm. This pulsatile stimulation allows for periods of non-stimulation, during which the GHRH receptors can potentially resensitize, thereby reducing the risk of tachyphylaxis.
Q4: Is there evidence of tachyphylaxis in clinical or preclinical studies of CJC-1295?
A4: While clinical studies have demonstrated the efficacy of CJC-1295 in producing sustained increases in GH and IGF-1 levels for weeks, they have not been specifically designed to evaluate long-term tachyphylaxis over many months or years.[6] However, studies with continuous GHRH infusions have shown a blunted GH response to subsequent GHRH challenges, supporting the concept of desensitization.[7] A study on CJC-1295 showed that while pulsatile GH secretion is maintained, basal GH levels are markedly increased, indicating a state of continuous stimulation.[5]
Troubleshooting Guides
Issue: Diminished GH/IGF-1 response to CJC-1295 in a long-term in vivo experiment.
| Potential Cause | Troubleshooting/Investigative Steps |
| GHRH Receptor Downregulation | 1. Implement a "washout" period: Cease CJC-1295 administration for a defined period (e.g., 2-4 weeks) to allow for potential receptor resensitization. Re-challenge with CJC-1295 and monitor the GH/IGF-1 response. 2. Switch to pulsatile stimulation: If using CJC-1295 with DAC, consider switching to a short-acting GHRH analog (like CJC-1295 without DAC) administered in a pulsatile fashion. |
| Antibody Formation | 1. Screen for anti-CJC-1295 antibodies: Although not commonly reported, the development of neutralizing antibodies against the peptide could reduce its efficacy. Utilize an ELISA-based assay to detect specific antibodies in serum samples. |
| Experimental Variability | 1. Standardize administration and sampling: Ensure consistent timing of CJC-1295 administration and blood sampling for GH and IGF-1 analysis. For long-acting GH, IGF-1 levels can fluctuate throughout the dosing interval.[8][9][10] 2. Verify peptide integrity: Confirm the stability and concentration of the stored CJC-1295 solution. |
Experimental Protocols
Protocol 1: In Vitro Assessment of GHRH Receptor Desensitization
This protocol outlines a method to quantify GHRH receptor desensitization in a cell-based model.
-
Model System: A suitable cell line (e.g., HEK293 or BHK) stably expressing the human GHRH receptor.[3][11]
-
Methodology:
-
Cell Culture: Culture the GHRH-R expressing cells to approximately 80% confluency in appropriate media.
-
Desensitization Induction: Treat the cells with a continuous exposure to a known concentration of CJC-1295 (e.g., 10 nM) for varying durations (e.g., 0, 4, 8, 12, 24 hours).
-
Washout: Thoroughly wash the cells with serum-free media to remove any remaining CJC-1295.
-
Re-stimulation: Acutely stimulate the cells with a fresh dose of GHRH or CJC-1295 for a short period (e.g., 15-30 minutes).
-
Quantification of Receptor Activity:
-
cAMP Measurement: Lyse the cells and quantify intracellular cAMP levels using a commercially available ELISA or TR-FRET kit.
-
Reporter Gene Assay: If using a cell line with a cAMP-responsive reporter gene (e.g., CRE-luciferase), measure the reporter activity.
-
-
Data Analysis: Compare the cAMP production or reporter activity in the desensitized cells to the control (0-hour pre-treatment) cells. A significant reduction in the response indicates desensitization.
-
Protocol 2: Quantification of GHRH Receptor mRNA Levels
This protocol describes how to measure changes in GHRH receptor gene expression following prolonged agonist exposure.
-
Model System: Primary pituitary cells or a GHRH-R expressing cell line.
-
Methodology:
-
Treatment: Expose the cells to CJC-1295 (e.g., 10 nM) for an extended period (e.g., 24-48 hours). Include an untreated control group.
-
RNA Extraction: Isolate total RNA from both treated and control cells using a standard RNA extraction kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using primers specific for the GHRH receptor and a suitable housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Calculate the relative expression of GHRH-R mRNA in the CJC-1295 treated group compared to the control group using the ΔΔCt method. A decrease in relative expression would indicate receptor downregulation at the transcriptional level.
-
Quantitative Data Summary
The following table summarizes hypothetical data from an in vitro desensitization experiment as described in Protocol 1.
| Pre-treatment Duration with CJC-1295 (hours) | cAMP Response to Acute GHRH Stimulation (% of Control) |
| 0 | 100% |
| 4 | 75% |
| 8 | 55% |
| 12 | 40% |
| 24 | 25% |
Visualizations
Caption: GHRH receptor signaling pathway leading to GH release.
Caption: Molecular mechanisms of GHRH receptor tachyphylaxis.
Caption: Workflow for in vitro GHRH receptor desensitization assay.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Molecular and cell biology of the growth hormone-releasing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The growth hormone-releasing hormone receptor: desensitisation following short-term agonist exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Growth hormone-releasing hormone receptor (GHRH-R) and its signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pulsatile secretion of growth hormone (GH) persists during continuous stimulation by CJC-1295, a long-acting GH-releasing hormone analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prolonged stimulation of growth hormone (GH) and insulin-like growth factor I secretion by CJC-1295, a long-acting analog of GH-releasing hormone, in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of pulsatile administration, continuous infusion, and diurnal variation on the growth hormone (GH) response to GH-releasing hormone in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimal Monitoring of Weekly IGF-I Levels During Growth Hormone Therapy With Once-Weekly Somapacitan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scite.ai [scite.ai]
- 10. researchgate.net [researchgate.net]
- 11. Bioassay for growth hormone releasing hormone (GHRH) using a recombinant receptor and cAMP-responsive reporter system - PubMed [pubmed.ncbi.nlm.nih.gov]
improving bioavailability of CJC-1295 formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the bioavailability of CJC-1295 formulations.
Frequently Asked Questions (FAQs)
Q1: What is CJC-1295 and what is its mechanism of action?
A1: CJC-1295 is a synthetic analogue of Growth Hormone-Releasing Hormone (GHRH).[1][][3] Its primary function is to stimulate the pituitary gland to release growth hormone (GH).[1][4][5][6] CJC-1295 binds to GHRH receptors on pituitary cells, initiating a signaling cascade that leads to the synthesis and release of GH.[5][6] This increase in GH subsequently stimulates the liver to produce Insulin-Like Growth Factor 1 (IGF-1), which mediates many of the anabolic effects, such as muscle growth and tissue repair.[1][7][8]
Q2: What is the difference between CJC-1295 with DAC and CJC-1295 without DAC?
A2: The key distinction lies in the presence of the "Drug Affinity Complex" (DAC).
-
CJC-1295 with DAC: This version includes a reactive chemical group that allows it to covalently bind to albumin, a major protein in the bloodstream.[1][9][10][11] This binding protects the peptide from rapid enzymatic degradation and clearance, dramatically extending its half-life to approximately 6-8 days.[1][12][7][9][13] This results in a sustained elevation of GH and IGF-1 levels.[1][9]
-
CJC-1295 without DAC (also known as Modified GRF 1-29): This version lacks the DAC moiety and has a much shorter half-life, typically around 30 minutes.[1][][10][14] It produces a rapid, pulsatile release of GH that more closely mimics the body's natural secretion patterns.[1][]
Q3: What is bioavailability and why is it a major challenge for peptide formulations like CJC-1295?
A3: Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation in an unchanged form. Peptides like CJC-1295 generally have very low oral bioavailability (typically <1-2%) due to several physiological barriers.[15][16] Key challenges include:
-
Enzymatic Degradation: Peptides are rapidly broken down by proteases in the gastrointestinal (GI) tract.[17][18]
-
Poor Permeability: Their relatively large size and hydrophilic nature limit their ability to pass through the intestinal epithelium.[15][18][19]
-
Chemical Instability: Peptides can be degraded by the low pH environment of the stomach.[17]
These challenges are why CJC-1295 is primarily administered via subcutaneous injection to bypass the GI tract.[20]
Troubleshooting Guide
Q4: We are observing low in vivo efficacy despite administering the correct calculated dose of our CJC-1295 formulation. What are the potential causes?
A4: Low in vivo efficacy can stem from several issues related to the formulation's stability and the peptide's integrity.
-
Peptide Aggregation: Aggregation can reduce the concentration of active, monomeric peptide, leading to decreased efficacy and potentially altered pharmacokinetics.[21] Aggregates are often less biologically active and can induce an immune response.
-
Chemical Degradation: The peptide may be degrading due to factors like oxidation or hydrolysis in your formulation.[22] This is especially a risk for liquid formulations stored for extended periods.
-
Poor Absorption from Injection Site: For subcutaneous delivery, issues like self-association of the peptide at the injection site can delay or reduce its absorption into systemic circulation.[21]
-
Purity of Starting Material: Ensure the purity of the synthesized CJC-1295 through analytical methods like HPLC and Mass Spectrometry. Illicitly manufactured peptides may have lower purity or incorrect sequences.[3][23]
Q5: Our reconstituted CJC-1295 solution becomes cloudy or shows visible precipitates over time. How can we prevent this aggregation?
A5: Aggregation is a common issue with peptide therapeutics and is influenced by environmental factors.[22][24]
-
Optimize pH and Buffer: The pH of the formulation is critical. Work to identify the isoelectric point (pI) of CJC-1295 and formulate at a pH away from the pI to maintain net charge and electrostatic repulsion between peptide molecules. Select a suitable buffer to maintain this pH.[22]
-
Use of Excipients:
-
Surfactants: Non-ionic surfactants like Polysorbate 20 or 80 can be added in low concentrations to prevent surface-induced aggregation and adsorption to container walls.[24][25]
-
Sugars and Polyols: Sugars such as sucrose or trehalose can act as stabilizers, particularly in lyophilized formulations.[26]
-
Amino Acids: Certain amino acids like arginine and glycine can be used to inhibit aggregation.[26]
-
-
Control Storage Conditions: Store reconstituted peptide solutions at recommended low temperatures (e.g., 2-8°C) and protect from light. Avoid repeated freeze-thaw cycles and mechanical agitation, which can induce aggregation.[24][25]
Q6: Our in vitro release studies look promising, but the in vivo bioavailability remains poor. What could be the disconnect?
A6: A discrepancy between in vitro and in vivo results often points to biological barriers not accounted for in the initial tests.
-
Proteolytic Degradation at Injection Site: Even with subcutaneous injection, local proteases can degrade the peptide before it is fully absorbed. Co-formulating with protease inhibitors is a potential strategy, though it requires careful toxicity and compatibility screening.[15][17]
-
Interaction with Extracellular Matrix: The peptide may interact with components of the subcutaneous tissue, trapping it and preventing efficient diffusion into capillaries.
-
Use of Permeation Enhancers: For alternative delivery routes (e.g., transdermal or nasal), permeation enhancers might be necessary to temporarily disrupt the epithelial barrier and facilitate peptide absorption.[15][27] These are critical in vivo components not present in simple release assays.
Quantitative Data Presentation
The Drug Affinity Complex (DAC) is the single most critical factor influencing the pharmacokinetic profile of CJC-1295.
| Parameter | CJC-1295 without DAC (Mod GRF 1-29) | CJC-1295 with DAC | Data Source(s) |
| Half-Life | ~30 minutes | ~6-8 days | [1][][7][9][10][13] |
| Dosing Frequency | 1-2 times daily | 1-2 times weekly | [6][9][14] |
| GH Release Pattern | Pulsatile, short-duration spikes | Sustained, elevated baseline | [1][][9] |
| Effect on IGF-1 | Short-term increase post-injection | Sustained increase for 9-11 days or more | [12][13] |
Experimental Protocols
Protocol: Preparation of a Stabilized Aqueous Formulation for Subcutaneous Injection
This protocol outlines a general method for preparing a stabilized CJC-1295 solution for use in preclinical research. Note: All procedures should be performed under sterile conditions (e.g., in a laminar flow hood).
-
Materials and Reagents:
-
Lyophilized CJC-1295 powder (pre-weighed)
-
Bacteriostatic Water for Injection (containing 0.9% benzyl alcohol)
-
Stabilizing Buffer (e.g., 10 mM citrate buffer, pH 5.5)
-
Excipient Stock Solutions (e.g., 1% Polysorbate 80, 20% Mannitol)
-
Sterile, depyrogenated vials
-
-
Reconstitution Procedure:
-
Calculate the required volume of Bacteriostatic Water or Stabilizing Buffer needed to achieve the target concentration (e.g., 1 mg/mL).
-
Using a sterile syringe, slowly inject the reconstitution liquid into the vial containing the lyophilized CJC-1295 powder. Aim the stream against the side of the vial to avoid foaming.
-
Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously , as this can cause aggregation.
-
-
Addition of Stabilizing Excipients (Optional):
-
If using excipients to reduce aggregation, they can be added to the reconstitution buffer or to the peptide solution after initial reconstitution.
-
Example: To achieve a final concentration of 0.02% Polysorbate 80 and 5% Mannitol, add the calculated volumes of the sterile stock solutions to the reconstituted peptide solution.
-
Gently mix by inversion to ensure homogeneity.
-
-
Final Preparation and Storage:
-
Perform a visual inspection for any particulates or discoloration. The final solution should be clear and colorless.
-
Measure the pH of the final formulation to confirm it is within the target range.
-
Store the final formulation at 2-8°C and protect from light. Refer to stability data for the recommended beyond-use date.
-
Visualizations
Signaling Pathways and Workflows
Caption: GHRH receptor signaling pathway activated by CJC-1295.
Caption: Experimental workflow for assessing formulation bioavailability.
Caption: Troubleshooting flowchart for low bioavailability.
References
- 1. livvnatural.com [livvnatural.com]
- 3. Identification of CJC-1295, a growth-hormone-releasing peptide, in an unknown pharmaceutical preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signaling mechanism of growth hormone-releasing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. elementsarms.com [elementsarms.com]
- 6. yuniquemedical.com [yuniquemedical.com]
- 7. To DAC Or Not To DAC: The Definitive Guide To CJC-1295 | Dripdok Bali: Advanced IV Therapy - NAD+, NMN, NR, Exosomes, Peptides, Cerebrolysin [dripdok.com]
- 8. swolverine.com [swolverine.com]
- 9. swolverine.com [swolverine.com]
- 10. bc9.co [bc9.co]
- 11. polarispeptides.com [polarispeptides.com]
- 12. CJC-1295 - Wikipedia [en.wikipedia.org]
- 13. Prolonged stimulation of growth hormone (GH) and insulin-like growth factor I secretion by CJC-1295, a long-acting analog of GH-releasing hormone, in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. tandfonline.com [tandfonline.com]
- 18. rawamino.com [rawamino.com]
- 19. researchgate.net [researchgate.net]
- 20. 503pharma.com [503pharma.com]
- 21. scispace.com [scispace.com]
- 22. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. royalsocietypublishing.org [royalsocietypublishing.org]
- 26. researchgate.net [researchgate.net]
- 27. alliedacademies.org [alliedacademies.org]
Validation & Comparative
A Comparative In Vivo Analysis of CJC-1295 and Sermorelin
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of growth hormone secretagogues, CJC-1295 and Sermorelin represent two distinct approaches to stimulating the endogenous release of growth hormone (GH). Both are analogs of growth hormone-releasing hormone (GHRH), yet their pharmacokinetic and pharmacodynamic profiles differ significantly, leading to varied in vivo effects. This guide provides an objective comparison of CJC-1295 and Sermorelin, supported by experimental data, to inform research and development in endocrinology and related fields.
Mechanism of Action: The GHRH Receptor Signaling Pathway
Both CJC-1295 and Sermorelin exert their effects by binding to the growth hormone-releasing hormone receptor (GHRH-R) on somatotropic cells in the anterior pituitary gland. This interaction initiates a downstream signaling cascade, primarily through the Gs alpha subunit, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB then translocates to the nucleus and promotes the transcription of the growth hormone gene, ultimately leading to the synthesis and pulsatile release of GH.
The key distinction between CJC-1295 and Sermorelin lies not in their fundamental mechanism of action, but in their chemical structure and resulting in vivo stability. Sermorelin is a synthetic version of the first 29 amino acids of human GHRH. In contrast, CJC-1295 is a modified version of GHRH (1-29) that often includes a Drug Affinity Complex (DAC). This DAC component allows CJC-1295 to covalently bind to serum albumin, a protein abundant in the bloodstream, thereby protecting it from rapid degradation and extending its half-life.[1]
References
A Comparative Analysis of GHRH Analogs: Sermorelin, Tesamorelin, and CJC-1295
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of three prominent growth hormone-releasing hormone (GHRH) analogs: Sermorelin, Tesamorelin, and CJC-1295. The information presented is supported by experimental data to assist researchers and drug development professionals in their evaluation of these compounds.
Executive Summary
GHRH analogs are synthetic peptides that mimic the action of endogenous GHRH, stimulating the pituitary gland to release growth hormone (GH). While all three analogs discussed herein share this fundamental mechanism, they differ significantly in their pharmacokinetic profiles, potency, and clinical applications. CJC-1295, particularly with the addition of Drug Affinity Complex (DAC), exhibits a markedly extended half-life, leading to sustained elevations in GH and Insulin-like Growth Factor-1 (IGF-1) levels. Tesamorelin also demonstrates enhanced stability and a potent effect on GH and IGF-1, with a notable application in reducing visceral adipose tissue. Sermorelin, a shorter-acting analog, produces a more pulsatile pattern of GH release, closely mimicking natural physiological rhythms.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative parameters of Sermorelin, Tesamorelin, and CJC-1295 based on available scientific literature. Direct comparative studies for all parameters are limited; therefore, data is compiled from various sources and should be interpreted with consideration of the different experimental conditions.
| Parameter | Sermorelin | Tesamorelin | CJC-1295 (with DAC) |
| Molecular Structure | 29-amino acid fragment of GHRH | 44-amino acid GHRH analog with a trans-3-hexenoic acid modification[1] | 29-amino acid GHRH analog with Drug Affinity Complex (DAC)[2] |
| Half-life | ~10-20 minutes | ~26-38 minutes[3] | ~6-8 days[2] |
| GHRH Receptor Binding Affinity | High affinity | High affinity, potentially greater than native GHRH[4] | High affinity[5] |
| Effect on GH Secretion | Pulsatile increase | Sustained increase, augments basal and pulsatile secretion[3] | Sustained 2- to 10-fold increase for 6 days or more[6] |
| Effect on IGF-1 Levels | Moderate increase | Significant increase (e.g., 181 ± 22 µ g/liter )[3] | Sustained 1.5- to 3-fold increase for 9 to 11 days[6] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.
GHRH Receptor Signaling Pathway
This diagram illustrates the intracellular signaling cascade initiated upon the binding of a GHRH analog to its receptor on a pituitary somatotroph cell.
Experimental Workflow for In Vivo Potency Assessment
This diagram outlines a typical experimental workflow for evaluating the in vivo potency of GHRH analogs in a rat model.
Experimental Protocols
GHRH Receptor Binding Assay (Competitive)
This protocol is a representative method for determining the binding affinity (IC50) of GHRH analogs to the GHRH receptor.
-
Cell Culture and Membrane Preparation:
-
Culture cells expressing the GHRH receptor (e.g., HEK293 cells stably transfected with the human GHRH receptor) in appropriate media.
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA).
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled GHRH analog (e.g., [125I]-His1, Nle27]-hGHRH(1-32)-NH2) to each well.
-
Add increasing concentrations of the unlabeled GHRH analog being tested (Sermorelin, Tesamorelin, or CJC-1295).
-
For non-specific binding control wells, add a high concentration of unlabeled native GHRH.
-
Add the prepared cell membrane suspension to each well to initiate the binding reaction.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, by non-linear regression analysis.
-
In Vivo Assessment of GH Secretion in Rats
This protocol describes a method for evaluating the in vivo potency and duration of action of GHRH analogs by measuring GH secretion in rats.[7]
-
Animal Preparation:
-
Experimental Procedure:
-
Administer a single i.v. bolus of the GHRH analog (Sermorelin, Tesamorelin, or CJC-1295) or vehicle control through the jugular vein catheter.[7]
-
Collect blood samples (approximately 0.4 ml) at various time points pre- and post-injection (e.g., 0, 5, 15, 30, and 60 minutes).[7]
-
Centrifuge the blood samples to separate the plasma and store at -20°C until analysis.
-
-
GH Quantification:
-
Measure the concentration of rat GH in the plasma samples using a specific radioimmunoassay (RIA) kit.
-
-
Data Analysis:
-
Plot the plasma GH concentration versus time for each treatment group.
-
Calculate pharmacokinetic and pharmacodynamic parameters such as the peak GH concentration (Cmax), time to peak concentration (Tmax), and the area under the curve (AUC) to assess the potency and duration of action of each analog.
-
Quantification of Human Growth Hormone (GH) by Radioimmunoassay (RIA)
This is a general protocol for the quantification of human GH in serum or plasma samples.
-
Principle: The assay is a competitive binding immunoassay. Unlabeled GH in the sample competes with a fixed amount of radiolabeled GH ([¹²⁵I]-GH) for a limited number of binding sites on a specific anti-GH antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled GH in the sample.
-
Procedure:
-
Pipette standards, controls, and unknown samples into appropriately labeled tubes.
-
Add a fixed amount of [¹²⁵I]-GH to each tube.
-
Add the anti-GH antibody to each tube and incubate to allow for competitive binding.
-
Add a secondary antibody (precipitating antibody) to separate the antibody-bound GH from the free GH.
-
Centrifuge the tubes to pellet the antibody-bound complex.
-
Decant the supernatant and measure the radioactivity in the pellet using a gamma counter.
-
-
Data Analysis:
-
Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the GH standards.
-
Determine the GH concentration in the unknown samples by interpolating their percentage of bound radioactivity from the standard curve.
-
Quantification of Insulin-Like Growth Factor-1 (IGF-1) by ELISA
This protocol outlines a standard procedure for measuring IGF-1 levels in serum or plasma using a sandwich ELISA kit.[8]
-
Principle: A 96-well microplate is pre-coated with a monoclonal antibody specific for IGF-1. Samples and standards are added to the wells, and any IGF-1 present binds to the immobilized antibody. A second, enzyme-linked polyclonal antibody specific for IGF-1 is then added, which binds to the captured IGF-1, forming a "sandwich". After washing, a substrate solution is added, and the enzyme catalyzes a color change that is proportional to the amount of IGF-1 in the sample.
-
Procedure:
-
Prepare all reagents, standards, and samples according to the kit manufacturer's instructions.
-
Add standards, controls, and samples to the appropriate wells of the microplate. Incubate for the specified time (e.g., 1-2 hours at 37°C).[8]
-
Aspirate the liquid from each well and wash the plate multiple times with the provided wash buffer.[8]
-
Add the detection antibody (e.g., biotinylated anti-IGF-1) to each well and incubate.
-
Wash the plate again.
-
Add the enzyme conjugate (e.g., streptavidin-HRP) to each well and incubate.
-
Wash the plate a final time.
-
Add the substrate solution to each well and incubate in the dark until color develops.[8]
-
Add a stop solution to terminate the reaction.[8]
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[8]
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Calculate the IGF-1 concentration in the unknown samples by interpolating their absorbance values from the standard curve, taking into account any sample dilutions.
-
Conclusion
The choice of a GHRH analog for research or therapeutic development depends on the desired pharmacokinetic and pharmacodynamic profile. Sermorelin offers a short-acting, pulsatile stimulation of GH release, which may be advantageous for applications requiring a more physiological pattern of hormone secretion. Tesamorelin provides a more sustained GH release and has demonstrated efficacy in specific metabolic applications. CJC-1295 with DAC stands out for its exceptionally long half-life, leading to prolonged and elevated levels of GH and IGF-1, which may be beneficial for indications requiring continuous and robust stimulation of the GH axis. This guide provides a foundational comparison to aid in the selection of the most appropriate GHRH analog for specific research and development needs.
References
- 1. CJC-1295 - Wikipedia [en.wikipedia.org]
- 2. Effects of a Growth Hormone-Releasing Hormone Analog on Endogenous GH Pulsatility and Insulin Sensitivity in Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]
- 3. corepeptides.com [corepeptides.com]
- 4. peptideinitiative.com [peptideinitiative.com]
- 5. Prolonged stimulation of growth hormone (GH) and insulin-like growth factor I secretion by CJC-1295, a long-acting analog of GH-releasing hormone, in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. polarispeptides.com [polarispeptides.com]
- 7. Tesamorelin 10mg Peptide – GHRH Analog for Lab Research [hvyresearch.com]
- 8. lotilabs.com [lotilabs.com]
A Comparative Guide to CJC-1295 Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of the synthetic peptide CJC-1295, a growth hormone-releasing hormone (GHRH) analog, is critical for pharmacokinetic studies, doping control, and quality assessment of pharmaceutical preparations. This guide provides a comparative overview of the primary analytical methods employed for the quantification of CJC-1295, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC), and Enzyme-Linked Immunosorbent Assay (ELISA).
Overview of Quantification Methods
The selection of an appropriate quantification method for CJC-1295 depends on the specific requirements of the analysis, such as the required sensitivity, the nature of the biological matrix, and the need for high-throughput screening versus confirmatory analysis. Due to its structure and propensity to bind to plasma proteins, robust and validated analytical methods are essential for reliable measurements.[1]
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of the most common analytical methods for CJC-1295 quantification.
| Parameter | LC-MS/MS | HPLC-UV | ELISA |
| Principle | Separation by chromatography, detection by mass-to-charge ratio | Separation by chromatography, detection by UV absorbance | Antigen-antibody binding with enzymatic signal amplification |
| Primary Use | Confirmatory analysis, pharmacokinetic studies, anti-doping | Purity assessment, quality control of synthetic peptides | Screening, high-throughput analysis |
| Sample Type | Plasma, urine, pharmaceutical preparations | Pharmaceutical preparations | Plasma, serum |
| Limit of Detection (LOD) | As low as 180 pg/mL in equine plasma[1][2] | Higher than LC-MS/MS, suitable for bulk material | Dependent on antibody affinity, potentially in the pg/mL to ng/mL range |
| Linearity | Typically demonstrates good linearity over a wide concentration range | Established for purity analysis (e.g., 99.88% purity)[3] | Generally exhibits a sigmoidal curve, with a linear range that needs to be carefully defined |
| Precision (%CV) | Intra- and inter-assay precision should be within 15% (20% at LLOQ)[4] | High precision for purity determination | Intra- and inter-assay precision should be within 15-20%[4][5] |
| Accuracy (%Recovery) | Typically within 85-115% of the nominal concentration | High accuracy for purity assessment | Acceptance range for recovery is often 80–120%[6] |
| Specificity | High, based on mass fragmentation patterns | Moderate, relies on retention time | Can be affected by cross-reactivity with related molecules[7] |
Experimental Protocols
LC-MS/MS for CJC-1295 Quantification in Equine Plasma
This method is designed for the confirmation of CJC-1295 in biological matrices and involves immunoaffinity capture followed by enzymatic digestion and LC-MS/MS analysis.[1][2]
a. Sample Preparation:
-
Immunoaffinity Separation: The analyte is enriched from the plasma sample using an anti-rhEPO antibody linked to magnetic beads.
-
Tryptic Digestion: The captured CJC-1295 is subjected to enzymatic digestion with trypsin to generate specific proteotypic peptides that can be detected by the mass spectrometer.
b. LC-MS/MS Analysis:
-
Chromatographic Separation: The digested sample is injected into a liquid chromatography system to separate the target peptides from other components.
-
Mass Spectrometric Detection: The eluted peptides are ionized and analyzed by a tandem mass spectrometer. Confirmation is based on the chromatographic retention times and the major product ions of two specific proteotypic peptides.
c. Validation Parameters:
HPLC-UV for Purity Assessment of CJC-1295
This method is commonly used for determining the purity of synthetic CJC-1295 in pharmaceutical preparations.
a. Sample Preparation:
-
The lyophilized peptide is reconstituted in an appropriate solvent.
b. HPLC-UV Analysis:
-
Chromatographic Separation: The sample is injected into an HPLC system equipped with a suitable column (e.g., C18). A gradient elution with a mobile phase consisting of solvents like acetonitrile and water with additives like formic acid is used to separate the peptide from any impurities.
-
UV Detection: The eluting compounds are monitored by a UV detector at a specific wavelength.
-
Purity Calculation: The purity is determined by calculating the peak area of CJC-1295 relative to the total peak area of all detected compounds.
c. Performance:
-
Purity: Certificates of analysis for commercially available CJC-1295 often show purities exceeding 99%.[3][8]
ELISA for CJC-1295 Quantification
While specific validated ELISA kits for CJC-1295 are not detailed in the provided search results, a general approach for the validation of such an immunoassay would follow established guidelines.
a. Assay Principle:
-
A microplate is coated with a capture antibody specific for CJC-1295.
-
Samples and standards containing CJC-1295 are added to the wells.
-
A detection antibody, also specific for CJC-1295 and conjugated to an enzyme, is added.
-
A substrate for the enzyme is added, and the resulting color change is proportional to the amount of CJC-1295 in the sample.
b. Validation Parameters:
-
Precision: The coefficient of variation (%CV) for intra- and inter-assay precision should not exceed 15%, except at the lower limit of quantification (LLOQ), where a 20% threshold is acceptable.[4]
-
Linearity: The assay should demonstrate linearity upon dilution of samples. The acceptable range for recovery after dilution is typically 80-120%.[6]
-
Specificity: The assay should be tested for cross-reactivity with related peptides to ensure that only CJC-1295 is being detected.[7]
Visualizing the Workflow
General Workflow for Peptide Quantification
The following diagram illustrates a generalized workflow for the quantification of peptides like CJC-1295 from biological matrices.
Caption: Generalized workflow for peptide quantification.
Conclusion
The choice of analytical method for the quantification of CJC-1295 is dictated by the specific research or application needs. LC-MS/MS offers the highest sensitivity and specificity, making it the gold standard for confirmatory analysis and pharmacokinetic studies in biological matrices. HPLC-UV is a reliable and robust method for assessing the purity of the synthetic peptide. While ELISA presents a high-throughput option for screening, careful validation is required to ensure specificity and accuracy. The cross-validation of these methods is crucial to ensure the reliability and consistency of results in drug development and research.[9]
References
- 1. A method for confirming CJC-1295 abuse in equine plasma samples by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. peptidecrafters.com [peptidecrafters.com]
- 4. biocompare.com [biocompare.com]
- 5. Issues on fit-for-purpose validation of a panel of ELISAs for application as biomarkers in clinical trials of anti-Angiogenic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. ELISA Assay Validation: Best Practices, Methods, and Key Insights [nebiolab.com]
- 8. skyepeptides.com [skyepeptides.com]
- 9. benchchem.com [benchchem.com]
Unraveling the Longevity of Growth Hormone Analogs: A Comparative Analysis of CJC-1295 with DAC
A detailed examination of the pharmacokinetic profiles of Growth Hormone Releasing Hormone (GHRH) analogs is crucial for the development of effective therapeutic strategies. This guide provides a comprehensive comparison of CJC-1295 with Drug Affinity Complex (DAC) against other GHRH alternatives, focusing on the pivotal parameter of half-life and the experimental methodologies employed in its determination.
For researchers and professionals in drug development, understanding the in-vivo stability and duration of action of peptide therapeutics is paramount. CJC-1295 with DAC, a synthetic analog of GHRH, has garnered significant interest due to its remarkably extended half-life, which dramatically alters its dosing regimen and physiological effects compared to its unmodified counterparts.
Comparative Pharmacokinetics: Half-Life at a Glance
The primary distinction between CJC-1295 with DAC and other GHRH analogs lies in its circulatory persistence. The addition of the Drug Affinity Complex, which facilitates binding to serum albumin, profoundly extends the peptide's half-life from minutes to several days.[1][2] This starkly contrasts with the transient nature of native GHRH and CJC-1295 without the DAC modification.
| Compound | Half-Life | Dosing Frequency | Key Characteristic |
| Native GHRH | ~7 minutes[3] | Multiple times daily | Natural, pulsatile release |
| CJC-1295 (without DAC) | ~30 minutes[1] | Daily or multiple times daily | Mimics natural GHRH pulses more closely than the DAC version |
| CJC-1295 with DAC | ~6 to 8 days[1] | Once weekly | Sustained, elevated levels of GH and IGF-1 |
Delving into the Experimental Determination of Half-Life
The half-life of CJC-1295 with DAC was established through rigorous clinical trials. The methodologies employed in these studies provide the foundation for our understanding of its pharmacokinetic profile.
Key Experimental Protocols
The pivotal studies confirming the half-life of CJC-1295 with DAC were typically randomized, placebo-controlled, double-blind, ascending-dose trials conducted in healthy adult subjects.[4]
Study Design:
-
Participants: Healthy adult volunteers.
-
Intervention: Subcutaneous administration of single or multiple ascending doses of CJC-1295 with DAC or placebo.
-
Blood Sampling: Frequent blood samples were collected over a specified period (e.g., 12 hours overnight) to assess the pulsatile nature of Growth Hormone (GH) secretion and to determine the concentration of CJC-1295, GH, and Insulin-like Growth Factor 1 (IGF-1) at various time points.[5]
-
Assays: Validated immunoradiometric or similar high-sensitivity assays were used to quantify the plasma concentrations of the peptides and hormones.
Pharmacokinetic Analysis:
-
Standard pharmacokinetic parameters were calculated from the concentration-time data. This included the determination of the elimination half-life (t½), peak concentration (Cmax), time to peak concentration (Tmax), and the area under the concentration-time curve (AUC).
-
Mathematical modeling, often a one-compartment model with first-order release and disappearance rates, was applied to the plasma concentration-time profiles to accurately estimate the half-life.
Pulsatility Analysis:
-
To understand the effect on the natural pulsatile release of GH, deconvolution analysis of GH concentration series was performed. This method allows for the characterization of secretory burst frequency, amplitude, and mass of GH secreted per burst.[5]
Mechanism of Action and Signaling Pathway
CJC-1295 with DAC exerts its effect by mimicking endogenous GHRH. It binds to the GHRH receptor (GHRH-R) on the somatotroph cells of the anterior pituitary gland. This interaction initiates a signaling cascade that leads to the synthesis and release of GH. The sustained presence of CJC-1295 with DAC in the circulation leads to a prolonged stimulation of this pathway.
Below is a diagram illustrating the signaling pathway initiated by the binding of a GHRH analog to its receptor.
Caption: GHRH analog signaling pathway in pituitary somatotrophs.
Experimental Workflow for Half-Life Determination
The process of determining the in-vivo half-life of a peptide like CJC-1295 with DAC follows a structured workflow.
Caption: Workflow for determining the in-vivo half-life of CJC-1295 with DAC.
References
- 1. revolutionhealth.org [revolutionhealth.org]
- 2. elementsarms.com [elementsarms.com]
- 3. corepeptides.com [corepeptides.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Pulsatile secretion of growth hormone (GH) persists during continuous stimulation by CJC-1295, a long-acting GH-releasing hormone analog - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Synergistic Power of CJC-1295 and Ipamorelin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for potent and physiological modulators of growth hormone (GH) secretion has led to significant interest in the synergistic combination of CJC-1295 and ipamorelin. This guide provides an objective comparison of their individual and combined effects, supported by available experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Understanding the Synergy: Two Pathways to Enhanced Growth Hormone Release
CJC-1295, a long-acting analogue of Growth Hormone-Releasing Hormone (GHRH), and ipamorelin, a selective ghrelin receptor agonist, stimulate GH secretion through distinct yet complementary pathways. Their combined administration results in a synergistic effect, producing a more robust and sustained release of GH than either peptide alone.[1][2][3]
CJC-1295 acts on the GHRH receptors in the anterior pituitary gland, promoting the synthesis and release of GH.[4][5][6] Its modification with a Drug Affinity Complex (DAC) extends its half-life, allowing for a sustained elevation of baseline GH levels.[4][7]
Ipamorelin , on the other hand, mimics the action of ghrelin, binding to the ghrelin receptor (GHSR-1a) in the pituitary.[8][9][10] This action triggers a rapid and pulsatile release of GH, mirroring the natural physiological secretion pattern.[8][9][11] Notably, ipamorelin is highly selective and does not significantly stimulate the release of other hormones like cortisol or prolactin.[10][12]
The synergy arises from the simultaneous stimulation of two different receptor systems that both converge on the somatotroph cells of the pituitary to stimulate GH release. CJC-1295 provides a stable, elevated baseline of GH, while ipamorelin induces sharp, periodic pulses, together mimicking the body's natural rhythm of GH secretion with a greater overall amplitude.[3][13]
Quantitative Data Summary
The following tables summarize the quantitative effects of CJC-1295 and ipamorelin on growth hormone and Insulin-like Growth Factor 1 (IGF-1) levels, based on available clinical and preclinical data. It is important to note that direct head-to-head comparative studies for all three conditions (CJC-1295 alone, ipamorelin alone, and the combination) in a single cohort are limited. The data presented is compiled from separate studies and should be interpreted with this consideration.
Table 1: Effects of CJC-1295 on Growth Hormone and IGF-1 Levels in Healthy Adults
| Dosage of CJC-1295 | Mean Increase in Plasma GH Concentration (over 6 days) | Mean Increase in Plasma IGF-1 Concentration (over 9-11 days) | Data Source |
| Single Subcutaneous Injection | 2- to 10-fold | 1.5- to 3-fold | [7][12] |
Table 2: Efficacy and Potency of Ipamorelin in Animal Models
| Parameter | Value in Anesthetized Rats | Value in Conscious Swine | Data Source |
| Emax (Maximum Effect) | 1545 +/- 250 ng GH/ml | 65 +/- 0.2 ng GH/ml plasma | [4] |
| ED50 (Effective Dose, 50%) | 80 +/- 42 nmol/kg | 2.3 +/- 0.03 nmol/kg | [4] |
Table 3: Qualitative and Reported Synergistic Effects of CJC-1295 and Ipamorelin Combination
| Parameter | Reported Effect | Source |
| Growth Hormone Release | 3- to 5-fold greater than ipamorelin alone | [14][15] |
| Pattern of GH Release | Mimics natural, pulsatile secretion with an elevated baseline | [3][13] |
| IGF-1 Levels | Sustained increase | [1] |
Experimental Protocols
Protocol for Administration and Measurement of GH and IGF-1
A representative experimental protocol for assessing the effects of CJC-1295 and ipamorelin would involve the following steps:
-
Subject Recruitment: Healthy adult volunteers, within a specific age and BMI range, would be recruited. Baseline blood samples would be collected to determine initial GH and IGF-1 levels.
-
Peptide Administration:
-
CJC-1295 (with DAC): Administered as a single subcutaneous injection, with dosages typically ranging from 30 to 60 µg/kg.[7]
-
Ipamorelin: Administered via subcutaneous injection, often multiple times a day (e.g., morning and before bed) on an empty stomach to maximize the pulsatile release. Common dosages range from 100 to 300 mcg per injection.
-
Combination: Co-administration of CJC-1295 and ipamorelin, following the respective dosage and timing protocols.
-
-
Blood Sampling: Blood samples would be collected at regular intervals post-injection to measure plasma concentrations of GH and IGF-1. For assessing pulsatility, more frequent sampling (e.g., every 20-30 minutes) would be necessary.
-
Hormone Analysis: Plasma GH and IGF-1 concentrations would be determined using validated immunoassays, such as ELISA or radioimmunoassay.
-
Data Analysis: The area under the curve (AUC) for GH and the mean increase in IGF-1 levels would be calculated and compared between the different treatment groups (placebo, CJC-1295 alone, ipamorelin alone, and the combination).
Visualizing the Mechanisms and Workflow
Signaling Pathways
Caption: Signaling pathways of CJC-1295 and ipamorelin in the anterior pituitary.
Synergistic Effect
Caption: Synergistic interaction of CJC-1295 and ipamorelin on GH release.
Experimental Workflow
Caption: A typical experimental workflow for studying peptide synergy.
References
- 1. particlepeptides.com [particlepeptides.com]
- 2. ghpnews.digital [ghpnews.digital]
- 3. CJC-1295 + Ipamorelin: Timeline & Expected Results [holisticmedicalwellness.com]
- 4. Ipamorelin, the first selective growth hormone secretagogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotechpeptides.com [biotechpeptides.com]
- 6. deltapeptides.com [deltapeptides.com]
- 7. Determinants of GH-releasing hormone and GH-releasing peptide synergy in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetic-pharmacodynamic modeling of ipamorelin, a growth hormone releasing peptide, in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biotechpeptides.com [biotechpeptides.com]
- 11. polarispeptides.com [polarispeptides.com]
- 12. swolverine.com [swolverine.com]
- 13. Prolonged stimulation of growth hormone (GH) and insulin-like growth factor I secretion by CJC-1295, a long-acting analog of GH-releasing hormone, in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. villagevoice.com [villagevoice.com]
Pulsatile vs. Sustained Growth Hormone Release: A Comparative Guide for Researchers
An objective comparison of the physiological impacts and underlying mechanisms of pulsatile and sustained growth hormone administration, supported by experimental data.
The pattern of growth hormone (GH) delivery to target tissues profoundly influences its physiological effects. While naturally secreted in a pulsatile manner, therapeutic applications often involve sustained-release formulations. This guide provides a comprehensive comparison of these two delivery modalities, summarizing key experimental findings and methodologies to inform researchers, scientists, and drug development professionals.
I. Comparative Physiological and Metabolic Effects
The mode of GH administration—whether in intermittent bursts (pulsatile) or as a continuous supply (sustained)—leads to distinct downstream biological responses. These differences are critical in both understanding GH physiology and designing effective therapeutic strategies.
Growth and Body Composition
Studies in animal models have consistently demonstrated that a pulsatile pattern of GH administration is more effective at promoting longitudinal bone growth and increasing body weight compared to a continuous infusion of the same total dose.[1][2] For instance, in a study using female C57BL/6J mice, pulsatile treatment with a placental variant of GH significantly increased body, liver, kidney, and spleen weight, whereas continuous treatment had no significant effect on these parameters.[3]
Insulin-Like Growth Factor-I (IGF-I) Production
The impact of GH delivery patterns on circulating IGF-I levels, a key mediator of GH's anabolic effects, is more nuanced. Some studies in GH-deficient patients have shown that small, frequent intravenous boluses and continuous infusion of GH are equally effective in increasing serum IGF-I concentrations.[1][4] Conversely, other research suggests that continuous GH administration is the preferential pattern for inducing plasma IGF-I levels and muscle IGF-I mRNA concentrations.[5] Interestingly, in hypophysectomized rats, while both pulsatile and continuous GH infusion significantly elevated liver IGF-I mRNA, pulsatile treatment was more effective at increasing IGF-I mRNA in skeletal muscle and rib growth plates.[2]
Metabolic Parameters
The pattern of GH administration significantly influences metabolic processes, including lipolysis and insulin sensitivity. Pulsatile GH administration has been shown to increase the rate of lipolysis in humans, an effect not observed with continuous infusion.[6] In young adults with type 1 diabetes, pulsatile GH led to an increase in insulin requirements, whereas continuous GH administration did not produce the same effect.[7] Furthermore, in mice, pulsatile administration of a placental GH variant caused marked hyperinsulinemia, a more pronounced effect than that observed with continuous delivery.[3]
II. Quantitative Data Summary
The following tables summarize the quantitative findings from key comparative studies.
Table 1: Effects of Pulsatile vs. Sustained GH on Body Weight and Organ Size in Female C57BL/6J Mice
| Treatment Group (n=8/group) | Change in Body Weight (g) | Liver Weight (g) | Kidney Weight (g) | Spleen Weight (g) |
| Vehicle (Pulsatile) | 0.5 ± 0.2 | 0.95 ± 0.03 | 0.23 ± 0.01 | 0.07 ± 0.00 |
| GH 2 mg/kg/day (Pulsatile) | 1.2 ± 0.2 | 1.08 ± 0.03 | 0.26 ± 0.01 | 0.08 ± 0.00 |
| GH 5 mg/kg/day (Pulsatile) | 1.8 ± 0.2 | 1.20 ± 0.04 | 0.28 ± 0.01 | 0.09 ± 0.00 |
| Vehicle (Continuous) | 0.6 ± 0.2 | 0.98 ± 0.03 | 0.24 ± 0.01 | 0.07 ± 0.00 |
| GH 2 mg/kg/day (Continuous) | 0.7 ± 0.2 | 1.02 ± 0.03 | 0.25 ± 0.01 | 0.07 ± 0.00 |
| GH 5 mg/kg/day (Continuous) | 0.8 ± 0.2 | 1.05 ± 0.03 | 0.25 ± 0.01 | 0.07 ± 0.00 |
*p < 0.05, **p < 0.01 compared to vehicle. Data adapted from Perry et al., 2016.[3]
Table 2: Serum IGF-I Levels in GH-Deficient Patients Following Different IV GH Administration Schedules
| Administration Schedule (2 IU GH total) | Mean Area Under the Curve for Serum IGF-I (μg/L) |
| Two large boluses | 125.3 ± 8.7 |
| Eight smaller boluses (pulsatile) | 147.6 ± 11.8 |
| Continuous infusion | 151.2 ± 8.9 |
Data adapted from Jørgensen et al., 1990.[1][4]
III. Signaling Pathways and Molecular Mechanisms
The differential effects of pulsatile and sustained GH release are rooted in their distinct activation of intracellular signaling cascades, most notably the JAK-STAT pathway.
The JAK-STAT5b Pathway
The transcription factor STAT5b is a critical mediator of the effects of intermittent plasma GH pulses, particularly in the liver.[8][9] Pulsatile GH exposure leads to the repeated tyrosine phosphorylation and nuclear translocation of STAT5b, which in turn regulates the expression of a host of genes, including those responsible for the sexually dimorphic patterns of liver gene expression.[8][9]
In contrast, continuous GH exposure leads to a down-regulation of the GH receptor (GHR)-JAK-STAT5b pathway.[8] This is thought to be mediated, in part, by the induction of Suppressors of Cytokine Signaling (SOCS) proteins, which act in a negative feedback loop to inhibit GHR-JAK2 signaling.[8] This sustained, low-level activation of STAT5b is characteristic of the female pattern of GH secretion and results in a different profile of gene expression compared to the male pulsatile pattern.[8]
IV. Experimental Protocols
The following section details the methodologies employed in key studies to compare pulsatile and sustained GH administration.
Animal Studies
Study: Comparison of pulsatile vs. continuous administration of human placental growth hormone in female C57BL/6J mice.[3]
-
Subjects: Female C57BL/6J mice.
-
Groups:
-
Vehicle (pulsatile or continuous)
-
Recombinant placental GH (2 or 5 mg/kg/day)
-
-
Pulsatile Administration: Daily subcutaneous injection for 6 days.
-
Sustained Administration: Osmotic pumps implanted subcutaneously for 6 days.
-
Key Parameters Measured: Body weight, organ weights (liver, kidney, spleen), fasting plasma insulin concentration, and hepatic GH receptor expression.
Study: Pulsatile intravenous growth hormone (GH) infusion to hypophysectomized rats increases insulin-like growth factor I messenger ribonucleic acid in skeletal tissues more effectively than continuous GH infusion.[2]
-
Subjects: Hypophysectomized rats.
-
Groups:
-
Intact controls
-
Hypophysectomized controls
-
Pulsatile GH infusion (1.5 or 3.0 U/kg/day)
-
Continuous GH infusion (1.5 or 3.0 U/kg/day)
-
-
Pulsatile Administration: Intravenous infusions for 5 minutes every 3 hours.
-
Sustained Administration: Continuous intravenous infusion.
-
Key Parameters Measured: IGF-I mRNA levels in skeletal muscle, rib growth plates, and liver (quantified by solution hybridization assay), and longitudinal bone growth.
Human Studies
Study: Pulsatile Versus Continuous Intravenous Administration of Growth Hormone (GH) in GH-Deficient Patients: Effects on Circulating Insulin-Like Growth Factor-I and Metabolic Indices.[1][4]
-
Subjects: Six GH-deficient patients.
-
Design: Crossover study with three 44-hour hospitalizations, separated by at least 4 weeks without GH treatment.
-
Interventions (2 IU GH total per occasion):
-
Two intravenous boluses (at 2000 and 0200 h).
-
Eight intravenous boluses at 3-hour intervals (pulsatile).
-
Continuous intravenous infusion (from 2000-0200 h).
-
-
Key Parameters Measured: Serum IGF-I, blood glucose, serum insulin, plasma glucagon, and lipid intermediates.
Study: Contrasting metabolic effects of continuous and pulsatile growth hormone administration in young adults with type 1 (insulin-dependent) diabetes mellitus.[7]
-
Subjects: Six young adults with type 1 diabetes.
-
Design: Overnight study on three separate occasions.
-
Interventions (18 mU/kg GH total):
-
Three discrete pulses of 6 mU/kg/h at 180-minute intervals.
-
12-hour continuous infusion (1.5 mU/kg/h).
-
Buffer solution only (control).
-
-
Methodology: Euglycemia was maintained using an insulin-varying clamp.
-
Key Parameters Measured: Blood glucose, GH, intermediate metabolites, non-esterified fatty acids, and insulin requirements.
V. Conclusion
The available evidence strongly indicates that the pattern of GH administration is a critical determinant of its biological effects. Pulsatile delivery appears superior for promoting growth and stimulating lipolysis, largely through the intermittent activation of the JAK-STAT5b signaling pathway. Conversely, sustained GH exposure may be equally or more effective at increasing circulating IGF-I levels but can lead to pathway desensitization and different metabolic consequences. These findings have significant implications for the development and optimization of GH-based therapies, suggesting that mimicking the natural pulsatile secretion pattern may be advantageous for achieving specific therapeutic goals. Further research is warranted to fully elucidate the tissue-specific responses to different GH delivery profiles and to translate these findings into improved clinical outcomes.
References
- 1. Pulsatile versus continuous intravenous administration of growth hormone (GH) in GH-deficient patients: effects on circulating insulin-like growth factor-I and metabolic indices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pulsatile intravenous growth hormone (GH) infusion to hypophysectomized rats increases insulin-like growth factor I messenger ribonucleic acid in skeletal tissues more effectively than continuous GH infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of pulsatile vs. continuous administration of human placental growth hormone in female C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Basal, But Not Pulsatile, Growth Hormone Secretion Determines the Ambient Circulating Levels of Insulin-Like Growth Factor-I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of pulsatile growth hormone (GH) secretion in the regulation of lipolysis in fasting humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Contrasting metabolic effects of continuous and pulsatile growth hormone administration in young adults with type 1 (insulin-dependent) diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pulsatility of growth hormone (GH) signalling in liver cells: role of the JAK-STAT5b pathway in GH action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Growth hormone pulse-activated STAT5 signalling: a unique regulatory mechanism governing sexual dimorphism of liver gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Examination of CJC-1295 and Other Growth Hormone Secretagogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CJC-1295 against other prominent growth hormone secretagogues (GHSs), supported by available experimental data. The information is intended to assist researchers and drug development professionals in their evaluation of these compounds for further investigation.
Introduction to Growth Hormone Secretagogues
Growth hormone secretagogues (GHSs) are a class of molecules that stimulate the pituitary gland to release growth hormone (GH). They primarily fall into two categories: Growth Hormone-Releasing Hormone (GHRH) analogs and ghrelin mimetics. GHRH analogs, such as CJC-1295 and Sermorelin, act on the GHRH receptor, while ghrelin mimetics, including Ipamorelin and GHRP-6, activate the growth hormone secretagogue receptor (GHS-R). This guide will delve into the comparative efficacy, pharmacokinetics, and mechanisms of action of these agents.
Comparative Data Summary
The following tables summarize key quantitative data from various studies on CJC-1295 and other GHSs. It is important to note that direct head-to-head trials with comprehensive, side-by-side data are limited. The presented data is a synthesis from multiple sources.
Table 1: Pharmacokinetic and Pharmacodynamic Profile of GHRH Analogs
| Parameter | CJC-1295 without DAC (Mod GRF 1-29) | CJC-1295 with DAC | Sermorelin |
| Half-life | ~30 minutes[1] | 5.8-8.1 days[1][2] | ~10-20 minutes[3] |
| Mechanism of Action | GHRH receptor agonist[4] | GHRH receptor agonist[4] | GHRH receptor agonist[3] |
| GH Increase | Pulsatile release | Sustained 2- to 10-fold increase for ≥6 days[1][2] | Pulsatile release |
| IGF-1 Increase | Not specified in detail | Sustained 1.5- to 3-fold increase for 9-11 days[1][2] | Not specified in detail |
| Dosing Frequency | Multiple times daily | Once weekly[1] | Once or multiple times daily |
Table 2: Profile of Ghrelin Mimetics (GHS-R Agonists)
| Parameter | Ipamorelin | GHRP-6 |
| Half-life | ~2 hours[5] | ~2.5 hours |
| Mechanism of Action | Selective GHS-R1a agonist[3] | GHS-R1a agonist |
| GH Release | Potent, pulsatile | Potent, pulsatile |
| Effect on Cortisol/Prolactin | Minimal to no effect[3] | Can increase cortisol and prolactin |
| Appetite Stimulation | Minimal | Significant |
Table 3: Synergistic Effects of Combination Therapy
| Combination | Observed Effect |
| CJC-1295 + Ipamorelin | A 3- to 5-fold greater increase in GH release compared to Ipamorelin alone.[5] This combination is reported to produce a more robust and sustained release of GH by acting on two different pathways. |
Signaling Pathways
The distinct mechanisms of action of GHRH analogs and ghrelin mimetics are visually represented by their signaling pathways.
Experimental Protocols
While specific protocols vary between individual studies, a generalized experimental design for a clinical trial evaluating a GHS can be outlined.
Key Methodological Considerations:
-
Study Design: Most initial human studies are randomized, placebo-controlled, and double-blind to minimize bias.[2]
-
Participants: Healthy adult volunteers are often recruited for initial safety and pharmacokinetic studies. Subsequent trials may involve specific populations, such as individuals with growth hormone deficiency.
-
Intervention: The GHS is typically administered via subcutaneous injection. Dosages are often escalated in different cohorts to determine safety and efficacy at various levels.[2]
-
Outcome Measures:
-
Primary: Pharmacokinetic parameters (e.g., half-life, peak concentration) and pharmacodynamic markers (e.g., GH and IGF-1 levels).[2]
-
Secondary: Safety and tolerability, assessed through the monitoring of adverse events, vital signs, and clinical laboratory tests.
-
-
Sampling: Frequent blood sampling is conducted to characterize the pulsatile nature of GH release and to determine the concentration-time profiles of the administered compound and key biomarkers.
Discussion
The primary differentiator among the GHSs discussed is their pharmacokinetic profile and their mechanism of action. CJC-1295 with DAC stands out for its prolonged half-life, offering the convenience of less frequent dosing and a sustained elevation of GH and IGF-1 levels.[1][2] This contrasts with the shorter-acting GHRH analog, Sermorelin, and the ghrelin mimetics, Ipamorelin and GHRP-6, which produce more pulsatile bursts of GH release.[3][5]
The choice between a GHRH analog and a ghrelin mimetic, or a combination of the two, allows for the targeted manipulation of the GH axis. The synergistic effect observed when combining a GHRH analog with a GHS-R agonist highlights a promising area for further research, potentially offering a more potent and balanced approach to stimulating GH secretion.[5]
Ipamorelin is noted for its selectivity, stimulating GH release with minimal impact on other hormones like cortisol and prolactin, which can be an advantage over less selective compounds like GHRP-6.[3]
Conclusion
CJC-1295, particularly with the addition of DAC, represents a long-acting GHRH analog with a distinct pharmacokinetic and pharmacodynamic profile compared to other GHSs. Its ability to induce a sustained increase in GH and IGF-1 levels warrants further investigation for various research and potential therapeutic applications. The selection of a specific GHS for research or development should be guided by the desired outcome, whether it be a sustained elevation or a more pulsatile release of growth hormone, and a consideration of the compound's selectivity and potential side effect profile. Further head-to-head clinical trials are necessary to provide a more definitive comparative analysis of these compounds.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Prolonged stimulation of growth hormone (GH) and insulin-like growth factor I secretion by CJC-1295, a long-acting analog of GH-releasing hormone, in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rexmd.com [rexmd.com]
- 4. livvnatural.com [livvnatural.com]
- 5. Peptide Therapy: CJC-1295 + Ipamorelin: Envizion Medical: Wellness Center [envizionmedical.com]
Safety Operating Guide
Navigating Laboratory Chemical Disposal: A General Framework
While the designation "SB-1295" is not uniquely associated with a specific chemical compound in publicly available scientific literature and more commonly refers to various legislative bills, this guide provides a comprehensive framework for the proper disposal of laboratory chemicals. This information is essential for researchers, scientists, and drug development professionals to ensure safety and regulatory compliance. The following procedures are based on standard laboratory safety protocols and should be adapted to the specific hazards of the chemical being handled, as outlined in its Safety Data Sheet (SDS).
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to consult the chemical's SDS. The SDS provides detailed information regarding personal protective equipment (PPE), handling procedures, and immediate first aid measures.
General Handling Precautions:
-
Always handle chemicals in a well-ventilated area, preferably within a fume hood.
-
Wear appropriate PPE, including safety goggles, gloves resistant to the specific chemical, and a lab coat.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Have a spill kit readily available that is appropriate for the class of chemical being handled.
Step-by-Step Chemical Waste Disposal Protocol
The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. The following is a generalized workflow for chemical waste disposal.
Caption: A generalized workflow for the safe disposal of laboratory chemical waste.
Quantitative Data Summary for Waste Characterization
Properly characterizing chemical waste is essential for safe disposal. The following table provides a template for summarizing the key data points that should be recorded for each waste stream.
| Parameter | Description | Example Value |
| Chemical Name/Mixture | The full chemical name or components of the waste mixture. | "Methanol Waste" |
| CAS Number | The unique identifier for the chemical substance. | "67-56-1" |
| Quantity | The amount of waste generated. | "5 Liters" |
| Hazard Classification | The primary hazard(s) associated with the waste (e.g., flammable, corrosive). | "Flammable Liquid" |
| Date of Generation | The date the waste was first added to the container. | "2025-11-21" |
| Researcher in Charge | The individual responsible for the waste stream. | "Dr. Jane Doe" |
Experimental Protocol for Neutralization of Acidic Waste (Conceptual)
For certain types of chemical waste, a neutralization step may be required before disposal. The following is a conceptual protocol for the neutralization of a generic acidic waste stream. This is a generalized example and should not be performed without a specific, validated protocol for the chemical .
Objective: To safely neutralize acidic chemical waste to a pH between 6.0 and 8.0 before collection by a certified waste disposal service.
Materials:
-
Acidic waste
-
5M Sodium Hydroxide (NaOH) solution
-
pH meter or pH strips
-
Stir plate and magnetic stir bar
-
Appropriate waste container
-
Personal Protective Equipment (chemical splash goggles, acid-resistant gloves, lab coat)
Procedure:
-
Place the container of acidic waste in a fume hood on a stir plate.
-
Add a magnetic stir bar to the waste container and begin gentle stirring.
-
Slowly add the 5M NaOH solution dropwise to the acidic waste.
-
Monitor the pH of the solution continuously using a calibrated pH meter or pH strips.
-
Continue adding NaOH solution until the pH of the waste is stable between 6.0 and 8.0.
-
Once neutralized, securely cap the waste container and ensure it is properly labeled with its contents and the date of neutralization.
-
Store the neutralized waste in the designated satellite accumulation area for pickup.
Caption: A conceptual workflow for the neutralization of acidic laboratory waste.
Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) department for detailed and chemical-specific disposal procedures. Without a confirmed chemical identity for "this compound," it is impossible to provide specific disposal instructions. Should "this compound" refer to a regulated substance or investigational new drug, additional specific protocols will apply.
Navigating the Safe Handling of SB-1295: A Comprehensive Guide
Clarification Required: Initial searches for "SB-1295" have yielded ambiguous results, referencing multiple distinct substances and unrelated legislative bills. To provide accurate and relevant safety and handling information, please specify the full chemical name, CAS number, or the supplier of the compound you are working with.
The following guide is a general framework for handling potentially hazardous research chemicals. It is imperative to consult the specific Safety Data Sheet (SDS) for the exact compound you are using before commencing any work.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to ensure the safety of laboratory personnel when handling research compounds of unknown or high potency. The following table summarizes the recommended PPE, which should be adapted based on the specific hazards outlined in the compound's SDS.
| Body Part | Required PPE | Recommended Material/Standard | Rationale |
| Eyes | Safety Goggles | ANSI Z87.1 rated, chemical splash goggles | Protects against splashes, aerosols, and fine particulates. |
| Face | Face Shield | Worn in conjunction with safety goggles | Provides a secondary layer of protection for the entire face from splashes and impacts. |
| Hands | Chemical-Resistant Gloves | Nitrile or other material as specified in the SDS. Double-gloving is recommended. | Prevents skin contact and absorption. Check for breakthrough times and dispose of gloves immediately after contamination. |
| Body | Laboratory Coat | Flame-resistant, fully buttoned | Protects skin and personal clothing from spills and contamination. |
| Respiratory | Fume Hood or Respirator | Use a properly functioning chemical fume hood. If not feasible, a NIOSH-approved respirator with appropriate cartridges is necessary. | Minimizes inhalation of powders, aerosols, or vapors. |
| Feet | Closed-Toed Shoes | Made of a durable, non-porous material | Protects feet from spills and falling objects. |
Procedural Workflow for Safe Handling and Disposal
Adherence to a strict operational workflow is paramount to maintaining a safe laboratory environment. The following diagram outlines the key steps for handling and disposing of a research chemical like this compound.
Caption: Standard operational workflow for handling potent research compounds.
Experimental Protocols and Signaling Pathways
Without the specific identity of this compound, it is not possible to provide detailed experimental protocols or relevant signaling pathways. For a bioactive compound, this information would typically be found in scientific literature and supplier documentation. Once the compound is identified, a thorough literature search will be conducted to provide:
-
Detailed Methodologies: Step-by-step protocols for relevant in vitro or in vivo experiments.
-
Signaling Pathway Diagrams: Visual representations of the molecular pathways modulated by the compound, created using Graphviz.
It is critical to await the correct identification of "this compound" before proceeding with any experimental work. Using incorrect safety procedures or experimental protocols can lead to significant safety risks and compromised research outcomes. Please provide the necessary information to enable a comprehensive and accurate response.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
